Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
dimethyl spiro[3.3]heptane-2,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-14-9(12)7-3-11(4-7)5-8(6-11)10(13)15-2/h7-8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSRXUBJASECTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2(C1)CC(C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101239384 | |
| Record name | 2,6-Dimethyl spiro[3.3]heptane-2,6-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101239384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37942-79-3 | |
| Record name | 2,6-Dimethyl spiro[3.3]heptane-2,6-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37942-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethyl spiro[3.3]heptane-2,6-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101239384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Fundamental Properties and Applications of Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate
Abstract: This technical guide provides a comprehensive overview of Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate, a pivotal building block in modern medicinal chemistry. We delve into the fundamental properties of this compound, including its synthesis, physicochemical characteristics, and spectroscopic profile. The guide elucidates the strategic importance of the spiro[3.3]heptane scaffold as a three-dimensional, saturated bioisostere for aromatic rings, a strategy employed to escape the "flatland" of traditional drug design and improve key pharmaceutical properties. Particular emphasis is placed on its application as a rigid linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), offering researchers and drug development professionals a detailed resource for leveraging this unique molecular scaffold.
Introduction: The Strategic Value of Spiro[3.3]heptane Scaffolds in Drug Discovery
For decades, medicinal chemistry has heavily relied on aromatic rings, particularly the phenyl group, as a core scaffold in drug design. While effective, this has led to a prevalence of flat, planar molecules, a phenomenon often termed "flatland". Over-reliance on sp2-hybridized systems can lead to suboptimal physicochemical properties, including poor solubility and metabolic instability.
In response, the field has seen a paradigm shift towards molecules with greater three-dimensionality, quantified by metrics such as the fraction of sp3-hybridized carbons (Fsp³). The spiro[3.3]heptane core has emerged as a premier example of a saturated bioisostere for the phenyl ring.[1] Its rigid, non-planar structure introduces defined exit vectors that can mimic the substitution patterns of mono-, meta-, and para-substituted benzene rings while significantly increasing the Fsp³ character of the molecule.[2] This structural rigidity can enhance binding affinity and selectivity for protein targets. This compound serves as a versatile derivative, providing two key attachment points for the construction of more complex molecules, making it exceptionally valuable for researchers in drug development.[3][4]
Physicochemical and Structural Properties
This compound is a diester derivative of spiro[3.3]heptane-2,6-dicarboxylic acid, also known as Fecht's acid.[5] The parent dicarboxylic acid possesses axial chirality due to the spirocyclic center, allowing for the existence of enantiomers, a critical consideration in the development of stereospecific pharmaceuticals.[6]
Compound Identification & Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | - |
| CAS Numbers | 27259-79-6, 37942-79-3 | [3][7][8] |
| Molecular Formula | C₁₁H₁₆O₄ | [3][4] |
| Molecular Weight | 212.25 g/mol | [3] |
| Appearance | Reported as a liquid | [4] |
| Boiling Point | Data not available (Parent acid B.P. is 417.8 °C, predicted) | [5] |
| Melting Point | Data not available (Parent acid M.P. is 230-235 °C) | [5] |
| Storage | Store sealed in a dry environment at 2-8°C | [8] |
Chemical Structure
The structure features a central quaternary carbon atom shared by two cyclobutane rings. The carboxylate groups are positioned at the 2 and 6 positions.
Synthesis and Purification Protocol
The most common and established route to this compound proceeds in two key stages: first, the synthesis of the parent dicarboxylic acid (Fecht's acid), followed by a standard Fischer esterification.
Synthesis Workflow
Detailed Experimental Protocol
Step 1: Synthesis of Spiro[3.3]heptane-2,6-dicarboxylic Acid (Fecht's Acid) [2]
-
Rationale: This classic synthesis builds the spirocyclic core through a double alkylation of diethyl malonate with pentaerythrityl tetrabromide. The resulting tetraester is then hydrolyzed to the corresponding tetra-acid, which readily undergoes thermal decarboxylation to yield the more stable dicarboxylic acid.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.
-
Malonic Ester Addition: To the cooled sodium ethoxide solution, add diethyl malonate dropwise while maintaining the temperature below 10 °C. Stir for 30 minutes to ensure complete formation of the enolate.
-
Cyclization: Add a solution of pentaerythrityl tetrabromide in ethanol to the reaction mixture. Heat the mixture to reflux and maintain for 12-18 hours. The reaction progress can be monitored by TLC.
-
Hydrolysis (Saponification): After cooling, add a solution of sodium hydroxide in water to the reaction mixture. Reflux for 4-6 hours to hydrolyze the four ester groups.
-
Isolation of Tetra-acid: Distill off the ethanol. Cool the remaining aqueous solution in an ice bath and acidify with concentrated hydrochloric acid (HCl) until the pH is ~1. The tetra-acid intermediate will precipitate. Collect the solid by vacuum filtration and wash with cold water.
-
Decarboxylation: Dry the crude tetra-acid thoroughly. Place the solid in a suitable flask and heat to 220 °C. Carbon dioxide will evolve vigorously. Maintain the temperature until gas evolution ceases (typically 30-60 minutes).[9]
-
Purification: The resulting solid, Spiro[3.3]heptane-2,6-dicarboxylic acid, can be purified by recrystallization from water or a suitable organic solvent.
Step 2: Fischer Esterification to this compound [10]
-
Rationale: This is a standard acid-catalyzed esterification. Using a large excess of methanol as both the reagent and solvent drives the equilibrium towards the product, while a strong acid catalyst like sulfuric acid protonates the carbonyl oxygen, activating it for nucleophilic attack by methanol.[11]
-
Reaction Setup: Suspend Spiro[3.3]heptane-2,6-dicarboxylic acid (1.0 equiv) in a large excess of methanol (e.g., 10-20 mL per gram of acid) in a round-bottom flask equipped with a reflux condenser.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (H₂SO₄, ~0.1-0.2 equiv) dropwise to the stirred suspension.
-
Reaction: Heat the mixture to reflux and maintain for 8-16 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature. Neutralize the excess acid by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence stops.
-
Extraction: Remove the bulk of the methanol under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield the pure dimethyl ester.
Spectroscopic Characterization
Disclaimer: Experimental spectroscopic data for this compound is not widely available in the public domain. The data presented below is predicted based on standard principles of NMR and IR spectroscopy and analysis of structurally related compounds.
| Technique | Predicted Data |
| ¹H NMR | δ ~3.70 (s, 6H, -OCH₃); δ ~3.0-3.2 (m, 2H, -CH(CO₂Me)₂); δ ~2.2-2.5 (m, 8H, cyclobutane -CH₂-) |
| ¹³C NMR | δ ~173-175 (C=O); δ ~51-52 (-OCH₃); δ ~40-45 (-CH(CO₂Me)₂); δ ~35-38 (spiro C); δ ~30-34 (cyclobutane -CH₂-) |
| IR (Infrared) | ~2960 cm⁻¹ (C-H, sp³ stretch); ~1735 cm⁻¹ (C=O, ester stretch); ~1200 cm⁻¹ (C-O, ester stretch) |
| Mass Spec (EI) | M⁺ at m/z = 212. Fragments at m/z = 181 ([M-OCH₃]⁺), 153 ([M-CO₂CH₃]⁺) |
Interpretation:
-
¹H NMR: The spectrum is expected to be relatively simple. A sharp singlet integrating to 6 protons for the two equivalent methoxy groups is the most prominent feature. The methine protons adjacent to the ester groups would appear as a multiplet further downfield. The eight methylene protons on the cyclobutane rings would likely appear as a complex set of overlapping multiplets.
-
¹³C NMR: The carbonyl carbons of the ester groups will be the most downfield signals. The methoxy carbons will appear around 50-52 ppm. The remaining sp³ carbons of the spirocyclic core will appear in the upfield region.
-
IR: The spectrum will be dominated by a strong, sharp absorption band for the ester carbonyl (C=O) stretch around 1735 cm⁻¹. A strong C-O stretching band will also be visible, alongside the typical C-H stretching frequencies for the aliphatic framework.
Reactivity and Key Applications in Medicinal Chemistry
The primary utility of this compound lies in its function as a bifunctional, rigid scaffold. The two ester groups are convenient handles for further chemical modification, typically through hydrolysis to the diacid followed by amide coupling, or direct amidation.
Application as a Rigid PROTAC Linker
The most significant contemporary application is in the design of Proteolysis Targeting Chimeras (PROTACs).[3] A PROTAC is a heterobifunctional molecule that consists of two ligands connected by a linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of the target protein.
The linker is a critical component of any PROTAC, as its length, rigidity, and geometry dictate the formation of a productive ternary complex between the POI and the E3 ligase. This compound, after conversion to its diacid or other reactive form, serves as an excellent rigid linker. Its well-defined structure restricts the conformational freedom of the PROTAC, which can lead to improved potency and selectivity.
Conclusion
This compound is more than a simple chemical reagent; it is a strategic tool for addressing long-standing challenges in drug discovery. Its rigid, three-dimensional structure provides a robust alternative to planar aromatic systems, offering a clear path to improving the druglike properties of new chemical entities. The well-defined synthesis and versatile ester functionalities make it an accessible and highly valuable building block for researchers. Its demonstrated utility as a rigid linker in PROTAC design positions it at the forefront of innovative therapeutic modalities, ensuring its continued importance in the development of next-generation medicines.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. chembk.com [chembk.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 27259-79-6 [chemicalbook.com]
- 8. achmem.com [achmem.com]
- 9. prepchem.com [prepchem.com]
- 10. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
Navigating Three-Dimensional Space: A Technical Guide to Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate
Introduction: The Spiro[3.3]heptane Scaffold - A Rising Star in Medicinal Chemistry
In the contemporary landscape of drug discovery, the pursuit of novel molecular architectures that offer enhanced three-dimensionality and improved physicochemical properties is paramount. The "escape from flatland"—the move away from predominantly planar, sp²-hybridized aromatic systems—has led researchers to explore unique saturated scaffolds.[1] Among these, the spiro[3.3]heptane framework has emerged as a particularly compelling motif. Its rigid, well-defined three-dimensional structure provides a fixed orientation for substituents, making it an attractive building block for creating molecules with precise vectoral properties for optimal target engagement.[1][2] This guide provides an in-depth examination of a key derivative, Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate, a versatile building block with significant applications, notably as a linker in Proteolysis Targeting Chimeras (PROTACs).[3]
Core Molecular Structure and Physicochemical Properties
This compound is characterized by two cyclobutane rings fused at a central quaternary carbon atom. The ester functionalities are located at the 2 and 6 positions of the spirocyclic system.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆O₄ | [3] |
| Molecular Weight | 212.25 g/mol | [3] |
| CAS Number | 37942-79-3 | [3] |
| Appearance | White to off-white solid | Commercially available |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate | General chemical knowledge |
The rigid spiro[3.3]heptane core imparts a defined three-dimensional geometry. X-ray crystallographic studies of related spiro[3.3]heptane derivatives reveal that the cyclobutane rings are not planar but are puckered, with dihedral angles in the range of 12-22 degrees.[4][5] This puckering influences the spatial orientation of the substituents at the 2 and 6 positions.
Caption: 2D representation of this compound.
Stereochemistry: The Essence of Three-Dimensionality
A critical feature of 2,6-disubstituted spiro[3.3]heptanes is the presence of axial chirality. Due to the perpendicular arrangement of the two cyclobutane rings, the molecule is chiral, even without any stereocenters on the rings themselves. This results in the existence of enantiomers, which can have significantly different biological activities.
The parent diacid, spiro[3.3]heptane-2,6-dicarboxylic acid (also known as Fecht's acid), is a classic example of a molecule with axial chirality.[6] Consequently, this compound exists as a pair of enantiomers, (R)- and (S)-isomers, as well as diastereomeric cis- and trans-isomers depending on the relative orientation of the carboxylate groups.
Caption: Stereoisomeric relationship of this compound.
Synthesis and Purification
The synthesis of this compound is typically achieved through a multi-step process starting from pentaerythritol.
Synthetic Pathway
A common and well-established route involves the initial synthesis of spiro[3.3]heptane-2,6-dicarboxylic acid (Fecht's acid), followed by esterification.[6]
Caption: Synthetic pathway to this compound.
Experimental Protocol: Synthesis of Spiro[3.3]heptane-2,6-dicarboxylic Acid
This protocol is adapted from the classical synthesis of Fecht's acid.[6]
-
Step 1: Synthesis of Pentaerythrityl tetrabromide.
-
Pentaerythritol is treated with hydrobromic acid to yield pentaerythrityl tetrabromide.
-
-
Step 2: Cyclization with Dimethyl Malonate.
-
In a suitable solvent such as amyl alcohol, sodium metal is dissolved to form sodium amylate.
-
Dimethyl malonate is added to the sodium amylate solution.
-
Pentaerythrityl tetrabromide is then added, and the mixture is refluxed to form the tetraamyl-spiro[3.3]heptane-2,2,6,6-tetracarboxylate intermediate.[6]
-
-
Step 3: Hydrolysis and Decarboxylation.
-
The resulting tetraester is hydrolyzed using a strong base (e.g., NaOH or KOH).
-
The reaction mixture is then acidified and heated to induce decarboxylation, yielding spiro[3.3]heptane-2,6-dicarboxylic acid.
-
-
Step 4: Esterification.
-
The crude spiro[3.3]heptane-2,6-dicarboxylic acid is dissolved in methanol with a catalytic amount of a strong acid (e.g., sulfuric acid).
-
The mixture is refluxed until the reaction is complete (monitored by TLC or LC-MS).
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford this compound.
-
Chiral Resolution
Obtaining enantiomerically pure this compound is crucial for its application in chiral drug development. The primary method for achieving this is through chiral High-Performance Liquid Chromatography (HPLC).
Protocol: Chiral HPLC Separation
While direct separation of the dimethyl ester enantiomers is possible, resolution is often more efficient after derivatization to bulkier esters, such as dicinnamyl esters.[7] The separated ester derivatives can then be transesterified or hydrolyzed and re-esterified to yield the enantiopure dimethyl ester.
-
Derivatization (Example): Convert the racemic diacid to the dicinnamyl ester using cinnamyl alcohol under appropriate esterification conditions.
-
Chiral HPLC Conditions (Illustrative):
-
Column: A chiral stationary phase, such as cellulose phenyl carbamate.[7]
-
Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
-
Fraction Collection: Collect the separated enantiomeric peaks.
-
Deprotection/Conversion: Convert the separated dicinnamyl esters back to the dimethyl esters.
Enzymatic resolution, where an enzyme selectively hydrolyzes one enantiomer of the diester, is another potential strategy for obtaining enantiopure material.[8][9]
Spectroscopic Characterization
The structure of this compound can be confirmed using standard spectroscopic techniques.
| Technique | Expected Features |
| ¹H NMR | - A singlet for the methyl ester protons (~3.7 ppm).- A multiplet for the methine protons adjacent to the carboxylates.- A complex set of multiplets for the methylene protons of the cyclobutane rings. |
| ¹³C NMR | - A resonance for the carbonyl carbon of the ester (~170-175 ppm).- A resonance for the methyl carbon of the ester (~50-55 ppm).- Resonances for the spiro carbon and the other carbons of the cyclobutane rings in the aliphatic region. |
| IR Spectroscopy | - A strong C=O stretching band for the ester at ~1730 cm⁻¹. |
| Mass Spectrometry | - The molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) corresponding to the molecular weight. |
Applications in Drug Discovery and Development
The rigid, three-dimensional nature of the spiro[3.3]heptane scaffold makes it an excellent bioisostere for commonly used aromatic rings like benzene.[1][2] This substitution can lead to improved solubility, metabolic stability, and novel intellectual property.
PROTAC Linkers
A prominent application of this compound is as a linker in the design of PROTACs.[3] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.
Caption: Role of this compound in PROTAC design.
The spiro[3.3]heptane unit in the linker provides a rigid spacer that controls the distance and relative orientation of the target protein and the E3 ligase, which is critical for efficient ternary complex formation and subsequent degradation. The dicarboxylate handles provide convenient points for chemical modification and attachment to the two ligand moieties.
Scaffold for Novel Chemical Entities
Beyond its use as a linker, the spiro[3.3]heptane dicarboxylate core can be further elaborated to generate libraries of novel compounds for screening against various biological targets. The ester groups can be hydrolyzed to the diacid, reduced to the corresponding diol, or converted to a wide range of amides, providing a multitude of avenues for diversification.
Conclusion and Future Outlook
This compound is a valuable and versatile building block for modern medicinal chemistry. Its well-defined three-dimensional structure, arising from the rigid spirocyclic core and axial chirality, offers a powerful tool for the design of novel therapeutics with improved properties. Its demonstrated utility as a PROTAC linker highlights its potential in the rapidly evolving field of targeted protein degradation. As the demand for sp³-rich, non-planar scaffolds continues to grow, we anticipate that this compound and its derivatives will find increasingly widespread application in the development of the next generation of medicines.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Structures of a spiro[3.3]heptane and a related dispiro[3.1.3.1]decane derivtive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchwithrutgers.com [researchwithrutgers.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Enzyme-catalysed asymmetric synthesis of a spiro[3.3]heptane derivative with axial chirality and enzymatic resolution of racemic spiro[3.3]heptane derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
"Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate" synthesis pathway and mechanism
An In-depth Technical Guide to the Synthesis of Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate
Abstract
The spiro[3.3]heptane motif has emerged as a valuable scaffold in modern medicinal chemistry, often serving as a three-dimensional, saturated bioisostere for planar aromatic rings.[1][2] This guide provides a comprehensive overview of a robust and efficient synthetic pathway to this compound, a key building block for the elaboration of more complex, biologically active molecules. The core of the presented synthesis revolves around a double intramolecular alkylation strategy, leveraging the principles of malonic ester synthesis to construct the spirocyclic core. This document will delve into the retrosynthetic analysis, detailed reaction mechanisms, step-by-step experimental protocols, and potential alternative routes, offering researchers and drug development professionals a thorough understanding of the synthesis and its underlying principles.
Introduction: The Significance of the Spiro[3.3]heptane Scaffold
Spirocyclic compounds, characterized by two rings sharing a single atom, have garnered significant attention in drug discovery due to their rigid, three-dimensional structures.[3][4] This unique topology allows for precise spatial orientation of functional groups, enabling enhanced binding to biological targets and exploration of novel chemical space.[5] The spiro[3.3]heptane framework, in particular, has been successfully employed as a bioisosteric replacement for phenyl rings in several drug candidates, often leading to improved physicochemical properties such as solubility and metabolic stability.[1][2] this compound serves as a versatile starting material, with the two ester functionalities providing handles for a wide array of chemical transformations.
Retrosynthetic Analysis and Core Synthesis Strategy
A logical retrosynthetic analysis of the target molecule, this compound, points towards a convergent synthesis strategy. The disconnection of the two ester-bearing cyclobutane rings at the spirocenter reveals a key precursor: a cyclobutane ring functionalized with two electrophilic groups at the 1,1-position. This dielectrophile can then be reacted with a dinucleophile, such as diethyl malonate, in a double alkylation reaction to form the spirocyclic core.
Caption: Retrosynthetic analysis of this compound.
Primary Synthesis Pathway: Double Intramolecular Alkylation
The most direct and efficient route to this compound involves the construction of the spirocyclic system via a double intramolecular alkylation, a classic and reliable method for ring formation.[6]
Synthesis of the Key Dielectrophilic Intermediate
The synthesis commences with the preparation of a suitable 1,1-disubstituted cyclobutane that can act as a dielectrophile. A common and practical precursor is 1,1-bis(bromomethyl)cyclobutane, which can be synthesized from the commercially available cyclobutane-1,1-dicarboxylic acid.
Caption: Synthesis of the key dielectrophilic intermediate.
The dicarboxylic acid is first reduced to the corresponding diol using a strong reducing agent like lithium aluminum hydride (LiAlH₄). The resulting diol is then converted to the dibromide. This can be achieved using various brominating agents, such as phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in an Appel-type reaction.
Spirocyclization via Double Alkylation
With the dielectrophile in hand, the spirocyclic core is constructed in a single step through a double alkylation of diethyl malonate.
Caption: Spirocyclization reaction.
In this reaction, a strong base, such as sodium hydride (NaH), is used to deprotonate diethyl malonate, forming a nucleophilic enolate. This enolate then undergoes two sequential S_N2 reactions with the 1,1-bis(bromomethyl)cyclobutane. The first alkylation forms a new carbon-carbon bond, and the second intramolecular alkylation closes the second cyclobutane ring, thus forming the spiro[3.3]heptane skeleton.[6] The use of a polar aprotic solvent like dimethylformamide (DMF) facilitates these S_{N}2 reactions.
Final Transformation
The resulting diethyl ester can be readily converted to the target dimethyl ester through transesterification or by hydrolysis to the dicarboxylic acid followed by esterification with methanol.
Reaction Mechanism: The Double Intramolecular Alkylation
The mechanism of the spirocyclization is a classic example of the malonic ester synthesis.
-
Deprotonation: The base (e.g., NaH) abstracts an acidic α-proton from diethyl malonate to form a resonance-stabilized enolate.
-
First S_{N}2 Attack: The enolate acts as a nucleophile and attacks one of the electrophilic carbon atoms of 1,1-bis(bromomethyl)cyclobutane, displacing a bromide ion.
-
Second Deprotonation: The newly formed intermediate still possesses an acidic α-proton, which is then abstracted by another equivalent of the base.
-
Intramolecular S_{N}2 Attack (Ring Closure): The resulting enolate undergoes an intramolecular S_{N}2 reaction, attacking the remaining electrophilic carbon and displacing the second bromide ion to form the spiro[3.3]heptane ring system.
Caption: Mechanism of the double intramolecular alkylation.
Alternative Synthesis Pathways
While the double alkylation method is highly effective, other strategies can be considered for the synthesis of the spiro[3.3]heptane core.
[2+2] Cycloaddition Reactions
A stepwise approach using two consecutive [2+2] cycloaddition reactions is a viable, albeit potentially lower-yielding, alternative.[7] This could involve the cycloaddition of a ketene or a ketene equivalent with an alkene. For instance, the reaction of dichloroketene (generated in situ from trichloroacetyl chloride and activated zinc) with methylenecyclobutane could, in principle, form a spiro[3.3]heptanone derivative.[7][8] This ketone would then require further functional group manipulation to arrive at the desired dicarboxylate. The control of regioselectivity in cycloadditions with unsymmetrical alkenes can be a significant challenge.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has been employed for the synthesis of spirocyclic compounds.[9] This would require a precursor containing two terminal alkenes, such as a diallylated cyclobutane-1,1-dicarboxylate. Treatment with a Grubbs-type catalyst would then facilitate the formation of the second cyclobutane ring.
Experimental Protocols
The following are representative, detailed experimental procedures based on established literature for similar transformations.
Protocol 1: Synthesis of 1,1-Bis(bromomethyl)cyclobutane
-
Reduction of Cyclobutane-1,1-dicarboxylic acid: To a stirred suspension of LiAlH₄ (2.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere, a solution of cyclobutane-1,1-dicarboxylic acid (1.0 eq.) in anhydrous THF is added dropwise. The reaction mixture is then allowed to warm to room temperature and refluxed for 12 hours. After cooling to 0 °C, the reaction is quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure to yield cyclobutane-1,1-dimethanol.
-
Bromination of Cyclobutane-1,1-dimethanol: To a solution of cyclobutane-1,1-dimethanol (1.0 eq.) in anhydrous CH₂Cl₂ at 0 °C, triphenylphosphine (2.2 eq.) and carbon tetrabromide (2.2 eq.) are added portionwise. The reaction mixture is stirred at room temperature for 16 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford 1,1-bis(bromomethyl)cyclobutane.
Protocol 2: Synthesis of Diethyl Spiro[3.3]heptane-2,6-dicarboxylate
-
To a stirred suspension of NaH (60% dispersion in mineral oil, 2.2 eq.) in anhydrous DMF at 0 °C under an inert atmosphere, a solution of diethyl malonate (1.1 eq.) in anhydrous DMF is added dropwise. The mixture is stirred at room temperature for 30 minutes.
-
A solution of 1,1-bis(bromomethyl)cyclobutane (1.0 eq.) in anhydrous DMF is then added dropwise. The reaction mixture is heated to 80 °C and stirred for 24 hours.
-
After cooling to room temperature, the reaction is quenched with saturated aqueous NH₄Cl and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield Diethyl Spiro[3.3]heptane-2,6-dicarboxylate.
Data Summary
The following table summarizes typical reaction parameters for the key spirocyclization step, based on literature precedents for similar double alkylation reactions.[6]
| Parameter | Value |
| Reactants | 1,1-Bis(bromomethyl)cyclobutane, Diethyl Malonate |
| Base | Sodium Hydride (NaH) |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 80 °C |
| Reaction Time | 24 hours |
| Typical Yield | 60-75% |
Conclusion
The synthesis of this compound is readily achievable through a robust and scalable pathway centered on a double intramolecular alkylation reaction. This method provides a direct route to the valuable spiro[3.3]heptane core, a scaffold of increasing importance in the field of medicinal chemistry. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to synthesize this and related spirocyclic building blocks for their research endeavors.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. content.e-bookshelf.de [content.e-bookshelf.de]
- 4. Spiro compound - Wikipedia [en.wikipedia.org]
- 5. New development in the enantioselective synthesis of spiro compounds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
- 8. DE102006046468A1 - New spiro(3.3)heptan-2-one useful e.g. in the preparation of 2,6-substituted spiro(3.3)heptane, in nematic liquid crystal mixtures and as functional fine chemicals - Google Patents [patents.google.com]
- 9. arkat-usa.org [arkat-usa.org]
An In-Depth Technical Guide to the Physicochemical Properties of Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl spiro[3.3]heptane-2,6-dicarboxylate is a rigid, three-dimensional small molecule that has garnered significant interest in medicinal chemistry, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs). Its unique spirocyclic core imparts conformational constraint and precise vectoral projection of chemical functionalities, making it an attractive scaffold for rational drug design. This technical guide provides a comprehensive overview of the known and estimated physicochemical properties of this compound, offering insights for its application in synthetic and medicinal chemistry. Due to a scarcity of direct experimental data for this specific diester, this guide leverages data from its parent dicarboxylic acid and the closely related diethyl ester to provide a robust set of estimated properties.
Introduction: The Significance of the Spiro[3.3]heptane Scaffold
The spiro[3.3]heptane core is a unique structural motif characterized by two cyclobutane rings fused at a single carbon atom. This arrangement confers a high degree of rigidity and a well-defined three-dimensional geometry. In the context of drug discovery, such rigid scaffolds are invaluable for several reasons:
-
Conformational Rigidity: The constrained nature of the spiro[3.3]heptane skeleton reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.
-
Precise Vectorial Display: Substituents on the spiro[3.3]heptane core are held in specific spatial orientations, allowing for precise control over the presentation of pharmacophoric elements. This is particularly crucial in the design of PROTACs, where the linker's geometry dictates the formation of a productive ternary complex between the target protein and an E3 ligase.[1][2]
-
Access to Novel Chemical Space: The non-planar, sp³-rich nature of the spiro[3.3]heptane scaffold allows for the exploration of chemical space beyond traditional flat, aromatic systems, which can lead to improved physicochemical properties and novel intellectual property.[3][4]
This compound, with its symmetrically disposed ester functionalities, serves as a versatile building block for the elaboration of more complex molecules. Its primary application to date is as a rigid linker in the synthesis of PROTACs.[5][6]
Molecular Structure and Chemical Identifiers
The fundamental identity of this compound is established by its molecular formula, weight, and registry numbers.
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | - |
| CAS Number | 37942-79-3 | [5][7] |
| Molecular Formula | C₁₁H₁₆O₄ | [5][7][8] |
| Molecular Weight | 212.24 g/mol | [7][8] |
| Canonical SMILES | COC(=O)C1CC2(C1)CC(C2)C(=O)OC | [7] |
Molecular Structure Visualization
The rigid, three-dimensional structure of this compound is a key determinant of its properties. The following diagram illustrates the connectivity and spatial arrangement of the molecule.
Caption: 2D representation of this compound.
Physicochemical Properties
A comprehensive understanding of a molecule's physicochemical properties is paramount for its application in drug discovery and development, influencing parameters such as solubility, permeability, and metabolic stability.
Physical State and Appearance
Thermal Properties
Direct experimental data for the melting and boiling points of this compound are not available in the surveyed literature. However, data for the parent dicarboxylic acid provides a useful, albeit elevated, reference point.
| Property | Value (Estimated/Analog Data) | Compound | Source(s) |
| Boiling Point | 417.8 °C (Predicted) | Spiro[3.3]heptane-2,6-dicarboxylic acid | [10] |
| Flash Point | 210 °C (Predicted) | Spiro[3.3]heptane-2,6-dicarboxylic acid | [10] |
It is expected that the dimethyl ester will have a significantly lower boiling point than the parent dicarboxylic acid due to the absence of strong intermolecular hydrogen bonding.
Solubility
The solubility of a compound in both aqueous and organic media is a critical parameter for its handling, formulation, and biological activity. As a diester, this compound is expected to be poorly soluble in water and soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone.
Lipophilicity (logP)
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key factor in predicting its absorption, distribution, metabolism, and excretion (ADME) properties. While an experimental logP for the dimethyl ester has not been reported, a calculated value for the diethyl ester is available.
| Property | Value (Calculated) | Compound | Source(s) |
| logP | 1.91900 | Diethyl spiro[3.3]heptane-2,6-dicarboxylate | [11] |
Given the slightly smaller size of the methyl groups compared to the ethyl groups, the logP of this compound is expected to be slightly lower than that of the diethyl ester, likely in the range of 1.5 to 1.9.
Spectral Properties
Spectroscopic data is essential for the structural confirmation and purity assessment of a chemical compound. While specific spectra for this compound are not publicly available, the expected spectral features can be inferred from its structure.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the methoxy protons (singlet, ~3.7 ppm) and a series of multiplets for the non-equivalent cyclobutane protons.
-
¹³C NMR: The carbon NMR spectrum should exhibit a signal for the carbonyl carbon of the ester (~170-175 ppm), the methoxy carbon (~52 ppm), the spiro carbon, and the various carbons of the cyclobutane rings.
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretch of the ester functional group is expected in the region of 1730-1750 cm⁻¹.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (212.24 m/z).
Experimental Protocols
The synthesis of this compound typically proceeds through the esterification of the parent spiro[3.3]heptane-2,6-dicarboxylic acid. The dicarboxylic acid itself can be synthesized via several reported methods.
Synthesis of Spiro[3.3]heptane-2,6-dicarboxylic Acid
A common route to the parent dicarboxylic acid involves the condensation of a malonic ester with a pentaerythritol derivative, followed by hydrolysis and decarboxylation.
Caption: General synthesis scheme for Spiro[3.3]heptane-2,6-dicarboxylic acid.
Step-by-Step Protocol (Adapted from literature procedures):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium methoxide in an excess of anhydrous methanol.
-
Addition of Reagents: To this solution, add dimethyl malonate dropwise at room temperature. After the addition is complete, add pentaerythrityl tetrabromide portion-wise.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the mixture to room temperature and remove the methanol under reduced pressure. Add water to the residue and acidify with concentrated hydrochloric acid.
-
Hydrolysis and Decarboxylation: The resulting intermediate is then subjected to hydrolysis with a strong base (e.g., NaOH or KOH), followed by acidification and heating to induce decarboxylation to yield the crude dicarboxylic acid.
-
Purification: The crude Spiro[3.3]heptane-2,6-dicarboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexanes).
Esterification to this compound
The dicarboxylic acid can be converted to the dimethyl ester using standard esterification methods.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. achmem.com [achmem.com]
- 8. scbt.com [scbt.com]
- 9. Spiro[3.3]heptane-2,6-dicarboxylic acid diethyl ester | 132616-34-3 [sigmaaldrich.com]
- 10. Spiro[3.3]heptane-2,6-dicarboxylic acid | 3057-91-8 | DAA05791 [biosynth.com]
- 11. CAS#:132616-34-3 | 2,6-diethyl spiro[3.3]heptane-2,6-dicarboxylate | Chemsrc [chemsrc.com]
Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate: A Technical Guide for Drug Discovery
Introduction
In the landscape of modern medicinal chemistry and drug development, the rational design of molecular scaffolds and linkers is of paramount importance. Among the emerging structural motifs, spirocyclic systems have garnered significant attention for their ability to impart three-dimensionality and conformational rigidity, properties highly sought after in the design of novel therapeutics. Dimethyl spiro[3.3]heptane-2,6-dicarboxylate, a key building block, exemplifies this class of compounds. Its rigid, non-collinear geometry makes it an invaluable tool, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), where linker design is critical to efficacy.
This technical guide provides a comprehensive overview of this compound, covering its nomenclature, CAS number verification, synthesis, physicochemical properties, and its strategic application in drug discovery.
Part 1: Nomenclature and CAS Number
IUPAC Nomenclature
The systematic naming of spiro compounds follows specific IUPAC rules. The parent hydrocarbon, spiro[3.3]heptane, indicates a spirocyclic system with a single carbon atom common to two four-membered (cyclobutane) rings. The numbers in the brackets, [3.3], denote the number of carbon atoms in each ring, excluding the central spiro atom. The suffix "heptane" signifies a total of seven carbon atoms in the bicyclic system.
For the title compound, "this compound," the nomenclature indicates:
-
Spiro[3.3]heptane: The core bicyclic structure.
-
-2,6-dicarboxylate: Two carboxylate functional groups are present, one on each ring, at positions 2 and 6. Numbering starts from a carbon atom in the smaller ring next to the spiro atom and proceeds around that ring, then through the spiro atom to the second ring.
-
Dimethyl: The carboxylate groups are present as methyl esters.
CAS Number Verification
There has been considerable ambiguity in the literature and commercial listings regarding the correct CAS number for this compound. Two numbers are frequently cited:
-
27259-79-6: This number is consistently associated with this compound by numerous chemical suppliers.[1]
-
37942-79-3: This number is also linked to the target compound by some vendors but is more authoritatively assigned to an unrelated compound, 3,5-Di-tert-butyl-2-hydroxybenzaldehyde.
Based on available data, CAS Number 27259-79-6 is the most reliable and appropriate identifier for this compound. Researchers are advised to use this number to avoid ambiguity in procurement and regulatory submissions.
Part 2: Synthesis and Physicochemical Properties
Synthesis Protocol
Step 1: Synthesis of Spiro[3.3]heptane-2,6-dicarboxylic Acid (Fecht's Acid)
The parent diacid, first synthesized by H. Fecht, is a known compound.[2] The classical synthesis involves the condensation of a malonic ester with pentaerythrityl tetrabromide, followed by hydrolysis and decarboxylation.[3]
Step 2: Fischer Esterification to this compound
The Fischer esterification is a classic and reliable method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[4][5][6]
Detailed Experimental Protocol (Proposed):
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Spiro[3.3]heptane-2,6-dicarboxylic acid (1.0 eq).
-
Reagent Addition: Add an excess of anhydrous methanol (e.g., 20-30 eq), which will serve as both the reactant and the solvent.
-
Catalyst Addition: Slowly and with cooling, add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Reaction: Heat the mixture to reflux and maintain for a period of 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or by the disappearance of the starting diacid.
-
Workup: After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with water, a saturated sodium bicarbonate solution (to remove unreacted acid and the catalyst), and finally with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.
Self-Validation: The success of the reaction is validated by the change in polarity observed by TLC and the disappearance of the broad carboxylic acid O-H stretch in the IR spectrum of the product, replaced by the characteristic C-O stretches of the ester.
Physicochemical Properties
Comprehensive, experimentally verified data for the dimethyl ester is sparse. The following table summarizes the available and predicted information.
| Property | Value | Source/Comment |
| CAS Number | 27259-79-6 | Verified |
| Molecular Formula | C₁₁H₁₆O₄ | Calculated |
| Molecular Weight | 212.25 g/mol | Calculated |
| Boiling Point | 264 °C | [1] (Predicted) |
| Density | 1.17 g/cm³ | [1] (Predicted) |
Predicted Spectral Data
In the absence of published spectra, the following characteristics can be predicted based on the molecule's structure.
-
¹H NMR:
-
-OCH₃ (Methyl Esters): A sharp singlet around 3.7 ppm.
-
-CH- (Methine at C2, C6): A multiplet between 2.8-3.2 ppm.
-
-CH₂- (Cyclobutane Rings): Multiple overlapping multiplets in the range of 2.0-2.6 ppm.
-
-
¹³C NMR:
-
C=O (Ester Carbonyl): A signal in the range of 170-175 ppm.
-
-OCH₃ (Methyl Esters): A signal around 52 ppm.
-
Spiro Carbon (C4): A quaternary carbon signal, likely around 35-45 ppm.
-
-CH- (Methine at C2, C6): A signal in the range of 40-50 ppm.
-
-CH₂- (Cyclobutane Rings): Signals in the range of 30-40 ppm.
-
-
Infrared (IR) Spectroscopy:
-
C=O Stretch (Ester): A strong, sharp absorption band around 1730-1740 cm⁻¹.
-
C-O Stretch (Ester): A strong absorption band in the region of 1100-1300 cm⁻¹.
-
C-H Stretch (sp³): Absorption bands just below 3000 cm⁻¹.
-
Part 3: Application in Drug Development - The PROTAC Linker
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. A PROTAC consists of a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a linker connecting them.[7]
The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the key ternary complex (POI-PROTAC-E3).[] The spiro[3.3]heptane scaffold offers distinct advantages as a PROTAC linker:
-
Rigidity and Pre-organization: Unlike flexible alkyl or PEG linkers, the spiro[3.3]heptane core is rigid. This conformational constraint can reduce the entropic penalty of forming the ternary complex, potentially leading to higher degradation efficiency.[9] By locking the linker into a more defined three-dimensional space, it can pre-organize the two ligands into a productive orientation for ternary complex formation.[10]
-
Non-Collinear Geometry: The exit vectors from the 2 and 6 positions of the spiro[3.3]heptane core are non-collinear. This is a significant departure from traditional linear linkers and provides medicinal chemists with a unique tool to span different distances and angles between the binding pockets of the POI and the E3 ligase. This can be crucial for achieving productive ubiquitination of the target protein.
-
Improved Physicochemical Properties: The introduction of a spirocyclic, saturated core can improve key drug-like properties. It can increase the fraction of sp³-hybridized carbons (a desirable trait for oral drugs) and potentially modulate solubility and cell permeability compared to purely linear, often greasy, linkers.
Conclusion
This compound is a specialized chemical building block with significant potential in modern drug discovery. Its rigid, three-dimensional structure makes it an attractive component for creating sophisticated molecular architectures. While challenges remain in sourcing definitive experimental data, its primary role as a precursor to rigid, non-collinear PROTAC linkers is well-established in principle. As the design of PROTACs becomes more nuanced, the demand for such conformationally restricted linkers is expected to grow, positioning this compound as a key tool for researchers and scientists in the field.
References
- 1. This compound | 27259-79-6 [chemicalbook.com]
- 2. Fecht's acid revisited: a spirocyclic dicarboxylate for non-aromatic MOFs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. Fecht's acid revisited: a spirocyclic dicarboxylate for non-aromatic MOFs - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01542G [pubs.rsc.org]
- 4. sciencemadness.org [sciencemadness.org]
- 5. athabascau.ca [athabascau.ca]
- 6. cerritos.edu [cerritos.edu]
- 7. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
- 10. precisepeg.com [precisepeg.com]
Spectroscopic Analysis of Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate: A Technical Guide
An In-depth Examination of the Spectroscopic Signatures of a Key PROTAC Linker
Abstract
Dimethyl spiro[3.3]heptane-2,6-dicarboxylate is a crucial building block in medicinal chemistry, particularly in the design of Proteolysis Targeting Chimeras (PROTACs). Its rigid, three-dimensional spirocyclic core offers a defined spatial orientation for the two ester functionalities, making it an attractive linker component for connecting a target protein binder and an E3 ligase ligand. A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and quality control during the synthesis and application of more complex molecules derived from it. This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide researchers, scientists, and drug development professionals with a practical and authoritative resource.
Molecular Structure and Properties:
-
IUPAC Name: this compound
-
Molecular Weight: 212.25 g/mol [1]
Synthesis and Structural Elucidation: A Brief Overview
The synthesis of this compound typically involves the esterification of its parent, spiro[3.3]heptane-2,6-dicarboxylic acid. The dicarboxylic acid itself can be prepared through various methods, including the condensation of dialkyl malonates with appropriate bis-electrophiles.
The spiro[3.3]heptane framework consists of two cyclobutane rings sharing a single carbon atom (the spiro center). This arrangement imparts significant rigidity to the molecule. The two carboxylate groups are attached to the 2 and 6 positions, leading to different possible stereoisomers (cis and trans). The spectroscopic data presented herein pertains to the racemic mixture of these isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the presence of the key functional groups and the overall carbon skeleton.
¹H NMR Spectroscopy: Probing the Proton Environment
Experimental Protocol: A Self-Validating System
A standard ¹H NMR spectrum is acquired by dissolving a small amount of the analyte (typically 2-5 mg) in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) and placing it in a high-field NMR spectrometer (e.g., 400 MHz or higher). The choice of a high-field instrument is crucial for achieving better signal dispersion, which is important for resolving the complex multiplets expected from the cyclobutane protons. The addition of a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) ensures accurate chemical shift referencing. The causality behind this choice lies in TMS's chemical inertness, volatility (for easy removal), and its single, sharp resonance peak upfield of most organic proton signals.
Data Interpretation and Expected Spectrum
Due to the complex coupling patterns of the cyclobutane ring protons and the presence of cis/trans isomers, the aliphatic region of the ¹H NMR spectrum is expected to be complex. However, key resonances can be predicted:
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| O-CH ₃ | ~3.7 | Singlet | 6H | The six protons of the two equivalent methyl ester groups are in a similar chemical environment and do not have any adjacent protons to couple with. |
| CH -COOCH₃ | 2.8 - 3.2 | Multiplet | 2H | The methine protons at the 2 and 6 positions are adjacent to the electron-withdrawing carboxylate group, shifting their resonance downfield. They will exhibit complex coupling with the neighboring methylene protons. |
| Cyclobutane CH ₂ | 1.8 - 2.5 | Multiplet | 8H | The methylene protons of the two cyclobutane rings will appear as a series of complex, overlapping multiplets due to geminal and vicinal coupling, as well as potential diastereotopicity. |
¹³C NMR Spectroscopy: Mapping the Carbon Framework
Experimental Protocol: Ensuring Accuracy
The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR. A proton-decoupled sequence is standard, which results in a spectrum where each unique carbon atom appears as a single line. This simplifies the spectrum and aids in counting the number of distinct carbon environments. The choice of a sufficient number of scans is important to achieve a good signal-to-noise ratio, as the natural abundance of the ¹³C isotope is low (~1.1%).
Data Interpretation and Expected Spectrum
The ¹³C NMR spectrum provides a clear fingerprint of the carbon skeleton:
| Carbon Type | Expected Chemical Shift (δ, ppm) | Rationale |
| C =O | 170 - 175 | The carbonyl carbons of the ester groups are highly deshielded and appear in the characteristic downfield region for esters. |
| O-C H₃ | ~52 | The methyl carbons of the ester groups are shielded compared to the carbonyl carbons and appear in a typical range for ester methyls. |
| C H-COOCH₃ | 40 - 45 | The methine carbons at positions 2 and 6 are attached to the electron-withdrawing carboxylate group, resulting in a downfield shift compared to unsubstituted aliphatic carbons. |
| Spiro C | 35 - 40 | The quaternary spiro carbon is a unique feature and is expected in this region. |
| Cyclobutane C H₂ | 25 - 35 | The methylene carbons of the cyclobutane rings will appear in the aliphatic region. Due to the symmetry and potential for diastereoisomerism, multiple peaks may be observed. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
Experimental Protocol: A Robust Method
IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups. A spectrum can be obtained by placing a drop of the neat liquid sample (if it is an oil) or a solution in a suitable solvent (e.g., CH₂Cl₂) between two salt plates (e.g., NaCl or KBr) and analyzing it with an FTIR spectrometer. For a solid, a KBr pellet or a Nujol mull can be prepared. The background spectrum of the empty cell or the solvent is always subtracted to obtain the spectrum of the analyte.
Data Interpretation and Expected Spectrum
The IR spectrum of this compound will be dominated by the characteristic absorptions of the ester functional groups:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |
| C=O Stretch (Ester) | 1730 - 1750 | Strong, Sharp | This is a very characteristic and intense absorption for the carbonyl group of a saturated ester. |
| C-O Stretch (Ester) | 1150 - 1300 | Strong | Two distinct C-O stretching vibrations are expected for the ester group (C-O-C). |
| C-H Stretch (sp³ CH, CH₂, CH₃) | 2850 - 3000 | Medium | These absorptions are characteristic of the C-H bonds in the aliphatic portions of the molecule. |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Experimental Protocol: A Validated Approach
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound, a common technique would be Electron Ionization (EI) or a softer ionization method like Electrospray Ionization (ESI) or Chemical Ionization (CI). For EI-MS, the sample is introduced into a high vacuum chamber and bombarded with a beam of high-energy electrons, causing ionization and fragmentation. The resulting charged fragments are then separated based on their mass-to-charge ratio (m/z).
Data Interpretation and Expected Spectrum
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the molecule, which is 212.25.[1] In EI-MS, this peak may be weak or absent due to extensive fragmentation. With softer ionization techniques like ESI, the protonated molecule [M+H]⁺ at m/z 213.26 or the sodium adduct [M+Na]⁺ at m/z 235.24 would be prominent.
-
Key Fragmentation Pathways: The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for esters include:
-
Loss of an alkoxy group (-OCH₃): A peak at m/z 181 [M - 31]⁺ would be expected.
-
Loss of a carbomethoxy group (-COOCH₃): A peak at m/z 153 [M - 59]⁺ is likely.
-
McLafferty Rearrangement: While less common for esters without longer alkyl chains, rearrangement and cleavage of the cyclobutane rings can lead to a complex fragmentation pattern.
-
The fragmentation can be visualized as follows:
Caption: Key fragmentation pathways for this compound.
Conclusion: A Spectroscopic Fingerprint
The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous spectroscopic fingerprint for this compound. The data presented in this guide, based on established principles of spectroscopic interpretation, serves as a reliable reference for researchers engaged in the synthesis, characterization, and application of this important molecule. Adherence to the described self-validating experimental protocols will ensure the generation of high-quality, reproducible data, which is the cornerstone of scientific integrity in drug discovery and development.
References
An In-Depth Technical Guide to the Solubility and Stability Profile of Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive technical framework for evaluating the solubility and stability of Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate. Publicly available experimental data for this specific compound is limited. Therefore, this guide focuses on established scientific principles and standard methodologies to empower researchers to generate robust and reliable data.
Introduction: The Emergence of Spiro[3.3]heptane Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer improved physicochemical and pharmacological properties is relentless. The spiro[3.3]heptane scaffold has emerged as a significant three-dimensional (3D) bioisostere for traditional flat, aromatic rings, such as benzene. This rigid, non-planar structure offers an escape from "flatland," a strategic move in drug design aimed at enhancing parameters like aqueous solubility and metabolic stability while maintaining or improving biological activity.
This compound (CAS No. 37942-79-3) is a key building block and derivative of this promising scaffold.[1] It is increasingly utilized in contemporary chemical biology, notably as a linker component in Proteolysis Targeting Chimeras (PROTACs), where its defined geometry and physicochemical properties are critical for optimizing the efficacy of the resulting heterobifunctional molecules.[1]
Understanding the solubility and stability of this diester is paramount for its effective application, from ensuring reproducibility in biological assays to guiding formulation development and predicting in vivo behavior. This guide provides a methodological framework for the comprehensive characterization of these critical attributes.
Section 1: Physicochemical and Predicted Properties
A foundational understanding of a molecule's intrinsic properties is the first step in predicting its behavior. While extensive experimental data is not widely published, we can consolidate basic molecular information and computationally predict key descriptors.
| Property | Value | Source / Method |
| CAS Number | 37942-79-3 | Chemical Supplier Data[1][2] |
| Molecular Formula | C₁₁H₁₆O₄ | Chemical Supplier Data[1][3] |
| Molecular Weight | 212.25 g/mol | Chemical Supplier Data[1] |
| Structure | See Figure 1 | N/A |
| Predicted LogP | ~1.5 - 2.0 | Prediction based on structure |
| Predicted pKa | Not ionizable | Diester structure |
Section 2: A Methodological Approach to Solubility Profiling
Solubility is a critical determinant of a compound's utility in drug discovery, impacting everything from assay performance to bioavailability.[4] The diester nature of the title compound, with its polar carbonyl groups and non-polar hydrocarbon framework, suggests moderate solubility in organic solvents and low solubility in aqueous media. However, precise experimental determination is essential.
Theoretical Considerations and Solvent Selection
Based on the principle of "like dissolves like," this compound is expected to be soluble in common organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), acetone, and acetonitrile (ACN). Its solubility in alcohols like methanol and ethanol should also be significant. Conversely, its rigid, non-polar spirocyclic core and lack of ionizable groups predict poor aqueous solubility.
Experimental Workflow for Thermodynamic Solubility Determination
The "gold standard" for determining intrinsic solubility is the shake-flask method, which measures the equilibrium concentration of a compound in a saturated solution.[5] This method is crucial for late-stage discovery and pre-formulation activities.[6]
Detailed Protocol: Shake-Flask Method
-
Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess is critical to ensure a saturated solution is achieved.
-
Solvent Addition: Add a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol) to each vial.
-
Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate for a sufficient period to reach equilibrium, typically 24-48 hours.[4][7]
-
Phase Separation: After incubation, allow the vials to stand to let undissolved solid settle. To ensure complete removal of particulate matter, filter the supernatant through a 0.45 µm filter or centrifuge at high speed. This step is crucial to avoid artificially high results from suspended microparticles.
-
Quantification: Carefully take an aliquot of the clear, saturated solution. Dilute it with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the linear range of a pre-established calibration curve. Analyze the diluted sample using a validated analytical method, such as HPLC-UV or UPLC-MS, to determine the concentration.
| Solvent System | Temperature (°C) | Measured Solubility (µg/mL) | Measured Solubility (mM) |
| Water | 25 | ||
| PBS (pH 7.4) | 25 | ||
| 0.1 M HCl | 25 | ||
| 0.1 M NaOH | 25 | ||
| Ethanol | 25 | ||
| Acetonitrile | 25 | ||
| Dichloromethane | 25 |
Section 3: A Methodological Approach to Stability Profiling
Assessing the stability of a molecule is a regulatory requirement and is fundamental to understanding its potential liabilities.[8] For this compound, the primary anticipated degradation pathway is the hydrolysis of the two ester groups. Forced degradation (stress testing) studies are the cornerstone of this evaluation.[9]
Predicted Degradation Pathways
The ester functionalities are susceptible to cleavage under both acidic and basic conditions, yielding the corresponding mono-ester and ultimately the parent spiro[3.3]heptane-2,6-dicarboxylic acid. Oxidation and photolytic degradation are also possible, though likely to be less significant than hydrolysis.
Experimental Workflow for Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation process to identify likely degradation products and establish the specificity of the analytical method.[10] These studies are mandated by regulatory bodies like the ICH.[11]
Detailed Protocol: Forced Degradation
The objective is to achieve a target degradation of 5-20% of the parent compound.[10] This level is sufficient to detect and characterize degradants without destroying the molecule entirely.
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat (e.g., at 60°C). Monitor the reaction over time (e.g., 2, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature. This reaction is often rapid, so monitor at early time points (e.g., 5, 15, 60 minutes).
-
Oxidation: Mix the stock solution with a solution of 3% hydrogen peroxide (H₂O₂) and keep at room temperature.
-
Thermal Stress: Expose the solid compound to dry heat (e.g., 80°C) for an extended period (e.g., 7 days). Also, heat a solution of the compound.
-
Photostability: Expose a solution of the compound to a calibrated light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[9] A dark control sample must be run in parallel.
-
-
Sample Quenching: At each time point, withdraw an aliquot of the stressed sample. For acid and base samples, neutralize them immediately to stop the degradation reaction.
-
Analysis: Analyze all samples (including a non-stressed control) by a high-resolution HPLC or UPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS).
-
Data Evaluation:
-
Peak Purity: Assess the peak purity of the parent compound using the PDA detector to ensure it is not co-eluting with any degradants.
-
Mass Balance: Calculate the mass balance to ensure all major degradants are accounted for. The sum of the parent compound and all degradation products should ideally be between 95-105%.[9]
-
Identify Degradants: Use the MS data to propose structures for the observed degradation products.
-
This process not only reveals the compound's liabilities but is also essential for developing a stability-indicating analytical method —a validated procedure that can accurately measure the active ingredient without interference from its degradants, impurities, or excipients.[12]
Conclusion
This compound is a valuable tool in modern chemical research, particularly in the development of PROTACs. While specific, publicly available data on its solubility and stability are scarce, this guide provides the necessary theoretical background and detailed, field-proven experimental protocols for its comprehensive characterization. By following these methodological workflows, researchers can generate the high-quality, reliable data required to confidently employ this scaffold in their discovery and development programs, ensuring both scientific integrity and the advancement of their projects.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. achmem.com [achmem.com]
- 3. scbt.com [scbt.com]
- 4. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 7. enamine.net [enamine.net]
- 8. biopharminternational.com [biopharminternational.com]
- 9. jordilabs.com [jordilabs.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. database.ich.org [database.ich.org]
- 12. chromatographyonline.com [chromatographyonline.com]
An In-depth Technical Guide to the Discovery and History of Spiro[3.3]heptane Compounds
Introduction: The Allure of a Strained Scaffold
In the ever-expanding universe of chemical structures available to medicinal chemists and materials scientists, the spiro[3.3]heptane framework has emerged as a motif of significant interest.[1][2] Its rigid, three-dimensional structure, born from the fusion of two cyclobutane rings at a single carbon atom, offers a unique topographical profile that is increasingly sought after in the design of novel therapeutics and functional materials.[3] The inherent strain of the spiro[3.3]heptane core, once a synthetic challenge, is now appreciated for the precise spatial orientation it imparts to appended functional groups. This guide provides a comprehensive overview of the discovery, historical development, and evolving synthetic strategies for this fascinating class of compounds, intended for researchers, scientists, and professionals in drug development.
The Dawn of a Strained Spirocycle: Discovery and Early Syntheses
The journey into the world of spiro[3.3]heptanes began in the early 20th century, a period of burgeoning exploration in organic synthesis. The first documented synthesis of a spiro[3.3]heptane derivative was achieved by the Finnish chemist Gustav Komppa. However, it was H. Fecht of the Strasbourg Institute of Chemistry who, in 1907, first reported the synthesis of the parent spiro[3.3]heptane dicarboxylic acid, a compound that would later bear his name: Fecht's acid.[4][5]
Fecht's approach was elegantly straightforward for its time, involving the alkylation of malonic esters with pentaerythritol tetrabromide.[5] This method, while groundbreaking, was indicative of the synthetic paradigms of the era, often relying on robust and sometimes harsh reaction conditions. The initial characterization of these early spiro[3.3]heptanes laid the groundwork for future investigations into their unique chemical and physical properties.
Evolution of Synthetic Strategies
The synthetic accessibility of spiro[3.3]heptane derivatives has evolved significantly since Fecht's pioneering work. Modern synthetic chemistry has provided a diverse toolkit of methodologies to construct this strained spirocyclic system with greater efficiency, control, and functional group tolerance. These strategies can be broadly categorized, with representative examples highlighting the ingenuity of synthetic chemists.[1][3]
Key Synthetic Approaches:
-
Intramolecular Cyclization Reactions: Many classical and modern approaches rely on the formation of the second cyclobutane ring through an intramolecular cyclization. This often involves the use of a pre-formed cyclobutane ring bearing two reactive arms. For example, the double alkylation of malonate diesters or TosMIC (tosylmethyl isocyanide) with 1,1-bis(bromomethyl)cyclobutane is a common and effective strategy.[6][7]
-
[2+2] Cycloadditions: The [2+2] cycloaddition of a ketene to a methylenecyclobutane is a powerful method for the direct construction of the spiro[3.3]heptanone core.[8] This approach is particularly useful for accessing functionalized spiro[3.3]heptanes that can serve as versatile intermediates for further elaboration.
-
Ring-Closing Metathesis (RCM): While less common for the parent hydrocarbon, RCM has been employed for the synthesis of heteroatom-containing spiro[3.3]heptane analogues. This powerful carbon-carbon bond-forming reaction offers a complementary approach to traditional cyclization methods.
-
Semipinacol Rearrangements: More recently, novel strategies involving strain-relocating semipinacol rearrangements have been developed.[9] These methods can provide access to optically active spiro[3.3]heptan-1-ones, a significant advancement for the synthesis of chiral building blocks for drug discovery.[9]
Caption: Evolution of synthetic routes to the spiro[3.3]heptane core.
Key Synthetic Protocol in Detail: Synthesis of Spiro[3.3]heptane-2,6-dicarboxylic Acid (Fecht's Acid)
The synthesis of Fecht's acid remains a cornerstone of spiro[3.3]heptane chemistry, providing a fundamental building block for further derivatization. The following protocol is a modified literature procedure that exemplifies a robust and scalable approach.[10]
Experimental Protocol:
-
Sodium Pentoxide Formation: Under an inert nitrogen atmosphere, sodium metal (25 mmol) is cautiously added to n-pentanol (25 mL). The mixture is gently heated (55–60 °C) with stirring until the majority of the sodium has reacted to form sodium pentoxide. The choice of a higher boiling alcohol like n-pentanol allows for a controlled reaction temperature.
-
Malonic Ester Addition: Diethyl malonate (24.9 mmol) is added to the solution of sodium pentoxide. This deprotonates the malonic ester to form the nucleophilic enolate.
-
Cyclization: A solution of pentaerythritol tetrabromide in n-pentanol is then added dropwise to the reaction mixture. The reaction is heated to reflux for several hours to facilitate the double alkylation and subsequent intramolecular cyclization.
-
Hydrolysis and Workup: After cooling, the reaction mixture is quenched with water and acidified. The resulting precipitate, the tetraester of spiro[3.3]heptane-2,2,6,6-tetracarboxylic acid, is collected by filtration.
-
Decarboxylation: The tetraester is then saponified with a strong base (e.g., NaOH) followed by acidification and heating to induce decarboxylation, yielding the desired spiro[3.3]heptane-2,6-dicarboxylic acid.
Caption: Workflow for the synthesis of Fecht's acid.
Physicochemical Properties and Conformational Analysis
The spiro[3.3]heptane scaffold possesses a unique set of physicochemical properties that are a direct consequence of its strained, bicyclic nature. The two cyclobutane rings are puckered and adopt a twisted conformation relative to each other. This rigid structure has profound implications for the spatial arrangement of substituents.
| Property | Value | Significance |
| Molecular Formula | C7H12 | A simple hydrocarbon core.[11] |
| Molar Mass | 96.17 g/mol | A relatively small scaffold.[11] |
| Strain Energy | ~65 kcal/mol | High strain energy influences reactivity. |
| C-C-C bond angles | ~88-92° | Deviate significantly from the ideal 109.5°. |
The conformational rigidity of the spiro[3.3]heptane core is a key feature that makes it attractive for drug design. By locking substituents into well-defined spatial orientations, it is possible to probe interactions with biological targets with high precision.
Caption: The core structure of spiro[3.3]heptane.
Spiro[3.3]heptane in Modern Chemistry: Applications
The unique structural and physicochemical properties of the spiro[3.3]heptane scaffold have led to its increasing use in both medicinal chemistry and materials science.
In Medicinal Chemistry: A Bioisostere on the Rise
Perhaps the most significant application of the spiro[3.3]heptane motif is as a bioisostere for other common chemical groups.[12][13][14] Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. The spiro[3.3]heptane core has been successfully employed as a saturated, three-dimensional replacement for:
-
The tert-butyl group: The bulky, space-filling nature of the spiro[3.3]heptane can mimic the steric profile of a tert-butyl group, while offering additional vectors for substitution.
-
The gem-dimethyl group: Similar to the tert-butyl group, the spiro[3.3]heptane can act as a rigid scaffold to replace a gem-dimethyl group, often with improved metabolic stability.
-
The phenyl ring: In a paradigm shift known as "escape from flatland," medicinal chemists are increasingly replacing flat aromatic rings with three-dimensional saturated scaffolds.[2] The spiro[3.3]heptane has emerged as a promising non-planar bioisostere for mono-, meta-, and para-substituted benzene rings.[12][13][14] This substitution can lead to improved physicochemical properties such as solubility and metabolic stability, while maintaining or even enhancing biological activity.[13][15] For instance, the incorporation of the spiro[3.3]heptane core into the structures of the anticancer drugs Vorinostat and Sonidegib has yielded patent-free analogs with high activity.[13]
In Materials Science: Building Blocks for Novel Materials
The rigidity and defined geometry of the spiro[3.3]heptane core also make it an attractive building block for the synthesis of novel polymers and functional materials. The incorporation of this motif can lead to materials with unique thermal and mechanical properties. For example, spiro[3.3]heptane-2,6-dicarboxylic acid (Fecht's acid) has been explored as a non-aromatic linker for the construction of metal-organic frameworks (MOFs).[10]
Future Outlook
The field of spiro[3.3]heptane chemistry is poised for continued growth. The development of new, more efficient, and stereoselective synthetic methods will undoubtedly accelerate the exploration of this versatile scaffold. As our understanding of the intricate relationship between three-dimensional molecular shape and biological activity deepens, the spiro[3.3]heptane motif is likely to play an increasingly important role in the design of next-generation therapeutics. Furthermore, the unique properties of this strained spirocycle will continue to be exploited in the creation of advanced materials with tailored functionalities.
References
- 1. Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Spiroheptane - Wikipedia [en.wikipedia.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. diva-portal.org [diva-portal.org]
- 9. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fecht's acid revisited: a spirocyclic dicarboxylate for non-aromatic MOFs - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01542G [pubs.rsc.org]
- 11. Spiro[3.3]heptane | C7H12 | CID 20277173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. enamine.net [enamine.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Spirocyclic Linkers in Medicinal Chemistry
Abstract
The paradigm of drug discovery is in a constant state of evolution, driven by the pursuit of molecules with superior efficacy, selectivity, and pharmacokinetic profiles. A significant shift away from planar, aromatic structures towards more three-dimensional (3D) scaffolds has marked recent medicinal chemistry efforts.[1] Among these, spirocyclic systems—in which two rings are fused at a single atom—have garnered substantial attention.[2] This guide provides a comprehensive technical overview of spirocyclic linkers, architectural motifs that are increasingly pivotal in the design of sophisticated therapeutics like Proteolysis Targeting Chimeras (PROTACs). We will explore the fundamental principles underlying their utility, delve into synthetic strategies, analyze their impact on drug-like properties, and present a forward-looking perspective on their application in next-generation pharmaceuticals.
The Spirocyclic Advantage: Escaping Flatland in Drug Design
For decades, medicinal chemistry was largely dominated by "flat," aromatic ring systems. While effective, this chemical space has limitations, often leading to challenges in achieving target selectivity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The "Escape from Flatland" concept championed a move towards molecules with a higher fraction of sp3-hybridized carbons (Fsp3), which correlates with improved clinical success.[3][4] Spirocycles are exemplary of this design philosophy.
The core advantage of a spirocyclic linker lies in its rigid, well-defined three-dimensional structure.[2] Unlike flexible aliphatic chains, a spirocycle locks the conformation of a molecule, which can optimize the orientation of binding elements in a controlled manner.[1] This conformational restriction is paramount in the design of bifunctional molecules, such as PROTACs, where precise spatial arrangement of a target-binding warhead and an E3 ligase ligand is critical for inducing the formation of a productive ternary complex.[][6]
Key benefits of incorporating spirocyclic linkers include:
-
Enhanced Three-Dimensionality: The quaternary spiro-atom serves as a nexus for projecting substituents into distinct vectors in 3D space, enabling more specific and potent interactions with complex biological targets.[2]
-
Improved Physicochemical Properties: The introduction of sp3-rich spirocyclic motifs can lead to increased solubility, higher basicity, and decreased lipophilicity compared to their non-spirocyclic or aromatic counterparts.[1][7] This modulation of properties is crucial for optimizing a drug candidate's ADME profile.[1]
-
Increased Metabolic Stability: The rigid framework of spirocycles can shield metabolically labile sites from enzymatic degradation, thereby improving a compound's pharmacokinetic profile.[1]
-
Novel Intellectual Property: The unique structures of spirocyclic linkers provide opportunities for generating novel intellectual property in a competitive pharmaceutical landscape.[8]
Design Principles and Conformational Analysis
The rational design of a spirocyclic linker is a multifactorial process. The choice of ring size, heteroatom substitution, and attachment points all profoundly influence the overall geometry and properties of the final molecule.
Conformational Rigidity and Vectorial Projection
Spirocycles composed of smaller rings (e.g., three- to six-membered) are either rigid or possess a limited number of well-defined conformations.[2] This predictability is a significant asset in structure-based drug design (SBDD). Computational methods, such as molecular dynamics simulations and conformational analysis, are invaluable tools for understanding the preferred spatial arrangement of the linked pharmacophores.[9][10]
The following diagram illustrates the fundamental principle of how a spirocyclic linker orients two functional moieties (A and B) with a defined spatial relationship.
Caption: A spirocyclic linker rigidly orients functional moieties.
Impact on Physicochemical Properties
The introduction of a spirocycle can significantly alter a molecule's physicochemical properties. The table below summarizes the typical effects observed when replacing a more traditional linker with a spirocyclic one.
| Property | Typical Effect of Spirocycle Introduction | Rationale |
| Solubility | Increased | The 3D structure disrupts crystal packing and can increase polarity.[1] |
| Lipophilicity (LogP/LogD) | Decreased | The higher Fsp3 character generally reduces lipophilicity.[1][7] |
| Metabolic Stability | Increased | The rigid scaffold can sterically hinder sites of metabolism.[1] |
| hERG Inhibition | Decreased | Reduced lipophilicity and basicity can mitigate this off-target effect.[7] |
Synthetic Strategies for Spirocyclic Linkers
The increasing prevalence of spirocycles in drug discovery has spurred the development of diverse and robust synthetic methodologies.[11] Historically, the construction of the quaternary spiro-carbon was considered a synthetic challenge.[2] However, modern organic chemistry offers a plethora of reliable strategies.
Key Synthetic Approaches
Several key retrosynthetic disconnections are commonly employed:
-
Intramolecular Cyclizations: This is a widely used approach, including intramolecular alkylations, aldol reactions, and Michael additions.[3]
-
Cycloaddition Reactions: Reactions like [3+2] cycloadditions can efficiently generate diverse spirocyclic scaffolds.[12]
-
Ring-Closing Metathesis: This powerful reaction can be used to form one of the rings of the spirocycle.[12]
-
Ketalization/Acetalization: A classic method for forming spiro-oxygen heterocycles from ketones and diols.[3]
The following workflow provides a generalized overview of a common synthetic pathway to an aza-spirocycle.
Caption: Generalized workflow for aza-spirocycle synthesis.
Exemplary Protocol: Synthesis of a Spiro-oxindole
Spiro-oxindoles are privileged scaffolds in medicinal chemistry, found in numerous natural products and bioactive compounds.[13] The following is a representative protocol for their synthesis via a [3+2] cycloaddition reaction.
Step-by-Step Methodology:
-
Preparation of the Azomethine Ylide Precursor: To a solution of isatin (1.0 eq) and sarcosine (1.1 eq) in methanol, add a catalytic amount of acetic acid. Reflux the mixture for 2-4 hours until the formation of the intermediate is complete (monitored by TLC).
-
In situ Generation of Azomethine Ylide and Cycloaddition: To the cooled reaction mixture, add the dipolarophile (e.g., an activated alkene, 1.2 eq). Heat the mixture to reflux. The azomethine ylide is generated in situ via decarboxylation and undergoes a [3+2] cycloaddition with the alkene.
-
Reaction Monitoring and Work-up: Monitor the reaction progress by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired spiro-oxindole.
Case Studies: Spirocyclic Linkers in Action
The theoretical benefits of spirocyclic linkers are borne out by their successful application in numerous approved drugs and clinical candidates.[3][14]
-
Spironolactone: An early example of a spirocyclic drug, this potassium-sparing diuretic features a spiro-lactone fused to a steroid backbone.[3] Its synthesis involves the formation of the spirocyclic lactone in a key step.[3]
-
Irbesartan: An angiotensin II receptor blocker used to treat high blood pressure, Irbesartan contains a spiro-cyclopentane imidazolinone moiety.[3]
-
PROTACs: More recently, spirocyclic linkers have been explored in the context of PROTACs. For example, the use of a 7-azaspiro[3.5]nonane linker has been reported.[15] The rigidity of such linkers is thought to pre-organize the molecule for optimal ternary complex formation.[15] While highly promising, challenges in the synthesis of some spirocyclic PROTACs have been noted, indicating a need for further methodological development.[16]
Challenges and Future Directions
Despite their numerous advantages, the integration of spirocyclic linkers is not without its challenges. The synthesis of complex spirocycles can still be lengthy and require specialized methodologies.[2] Furthermore, the inherent rigidity, while beneficial, can also be a liability if the resulting conformation is not optimal for target engagement.
The future of spirocyclic linker design will likely focus on:
-
Development of Novel Synthetic Methods: Continued innovation in synthetic chemistry will make a wider array of spirocyclic building blocks more accessible.[17]
-
Computational Modeling: Advances in computational tools will allow for more accurate prediction of the conformational behavior of spirocyclic linkers and their influence on ternary complex stability in bifunctional molecules.[10]
-
Expansion of the Spirocyclic Toolbox: Exploration of novel spiro-heterocyclic systems will provide medicinal chemists with a broader palette of scaffolds to fine-tune physicochemical and pharmacological properties.[18]
Conclusion
Spirocyclic linkers represent a powerful tool in the medicinal chemist's armamentarium for escaping the confines of "flatland" chemistry. Their inherent three-dimensionality, conformational rigidity, and favorable impact on physicochemical properties make them highly attractive scaffolds for the design of modern therapeutics.[4][19] From improving the ADME profiles of small molecule inhibitors to providing the optimal geometric constraints for bifunctional degraders, the "spirocyclic advantage" is clear. As synthetic methodologies become more sophisticated and our understanding of their conformational behavior deepens, spirocyclic linkers are poised to play an increasingly integral role in the development of the next generation of innovative medicines.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Linker Design | SpiroChem [spirochem.com]
- 9. Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthetic Routes to Approved Drugs Containing a Spirocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Syntheses and medicinal chemistry of spiro heterocyclic steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
Unlocking New Dimensions in Chemical Space: A Technical Guide to the Research Potential of Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate
Abstract
The relentless pursuit of novel chemical entities with enhanced therapeutic properties and unique material characteristics has driven the exploration of three-dimensional (3D) molecular scaffolds. The spiro[3.3]heptane framework, a rigid and structurally distinct motif, has emerged as a powerful tool for navigating beyond the confines of traditional "flat" aromatic systems. This guide focuses on a key derivative, Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate, a molecule poised for significant contributions across diverse scientific disciplines. We will dissect its core attributes, propose innovative research avenues, and provide a technical roadmap for its application in medicinal chemistry, polymer science, and materials engineering. This document is intended to serve as a catalyst for researchers, scientists, and drug development professionals, inspiring the next wave of discovery built upon this versatile scaffold.
The Spiro[3.3]heptane Scaffold: A Paradigm Shift in Molecular Design
The spiro[3.3]heptane core is characterized by two cyclobutane rings fused at a central quaternary carbon. This unique arrangement imparts a rigid, non-planar geometry, a stark contrast to the predominantly two-dimensional structures of many conventional drug molecules and polymer building blocks.[1][2] This inherent three-dimensionality is the cornerstone of its appeal, offering a solution to the "escape from flatland" challenge in modern drug discovery.[1][3] By moving into 3D space, molecules can achieve improved physicochemical properties such as enhanced solubility and metabolic stability, and potentially novel biological activities.[4]
The spiro[3.3]heptane scaffold has been successfully employed as a saturated bioisostere of the benzene ring.[5][6] Bioisosteric replacement is a powerful strategy in medicinal chemistry where a functional group is replaced by another with similar steric and electronic properties to improve a compound's pharmacological profile. The spiro[3.3]heptane core, with its non-collinear exit vectors, can mimic mono-, meta-, and para-substituted phenyl rings, offering a pathway to patent-free analogs of existing drugs with potentially superior properties.[5][6]
Key Physicochemical Properties of the Spiro[3.3]heptane Scaffold:
| Property | Implication in Research |
| Rigidity | Predictable conformation and orientation of substituents, leading to higher target selectivity. |
| Three-Dimensionality | Improved aqueous solubility and reduced lipophilicity compared to planar aromatic analogs. |
| Metabolic Stability | The saturated core is less susceptible to oxidative metabolism compared to aromatic rings.[4] |
| Novel Chemical Space | Access to unique molecular shapes and substituent orientations not achievable with traditional scaffolds. |
This compound: A Functionalized Gateway to Innovation
This compound (CAS No: 37942-79-3) is a derivative of the spiro[3.3]heptane core featuring two methyl ester groups at the 2 and 6 positions.[7][8] These functional groups are critical as they provide versatile handles for a wide range of chemical transformations, making this molecule an ideal starting point for synthetic exploration.
Molecular Profile:
-
Molecular Formula: C₁₁H₁₆O₄[7]
-
Molecular Weight: 212.25 g/mol [7]
-
Structure:
Caption: Molecular structure of this compound.
The presence of the dicarboxylate functionality opens up numerous synthetic possibilities, including hydrolysis to the corresponding dicarboxylic acid, amidation, reduction to diols, and participation in various coupling reactions.
Potential Research Area 1: Medicinal Chemistry and Drug Discovery
The most immediate and impactful application of this compound lies in medicinal chemistry. Its utility as a PROTAC (Proteolysis Targeting Chimera) linker has been noted, highlighting its role in connecting a target-binding ligand to an E3 ligase ligand.[7] Beyond this, its potential as a core scaffold for novel therapeutics is vast.
Bioisosteric Replacement and Scaffold Hopping
A primary research directive is the systematic replacement of phenyl rings in known bioactive molecules with the spiro[3.3]heptane-2,6-dicarboxylate core. This "scaffold hopping" approach can lead to new intellectual property and improved drug-like properties.
Experimental Workflow:
Caption: Workflow for bioisosteric replacement using the spiro[3.3]heptane scaffold.
Protocol for Synthesis of a Diamide Analog:
-
Hydrolysis: Stir this compound (1 equivalent) in a 1:1 mixture of THF and 1M aqueous NaOH at room temperature for 12 hours. Acidify the reaction mixture with 1M HCl to precipitate the dicarboxylic acid. Filter and dry the solid.
-
Amide Coupling: Dissolve the resulting Spiro[3.3]heptane-2,6-dicarboxylic acid (1 equivalent) and the desired amine (2.2 equivalents) in DMF. Add a coupling agent such as HATU (2.2 equivalents) and a base like DIPEA (4 equivalents). Stir at room temperature for 16 hours.
-
Workup and Purification: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography.
Exploration of Novel Pharmacophores
The rigid spiro[3.3]heptane core allows for the precise positioning of pharmacophoric groups in 3D space. The dicarboxylate handles can be elaborated into a diverse array of functionalities (amides, alcohols, amines, etc.) to probe interactions with biological targets. The axial chirality of substituted spiro[3.3]heptanes can also be exploited for stereospecific interactions.[9]
Potential Research Area 2: Polymer Science and Advanced Materials
The symmetrical and rigid nature of the spiro[3.3]heptane core makes it an attractive building block for novel polymers with unique thermal and mechanical properties.
High-Performance Polyesters and Polyamides
The dicarboxylate or its corresponding diacid/diol derivatives can be used as monomers in polycondensation reactions to create novel polyesters and polyamides. The rigidity of the spirocyclic core is expected to lead to polymers with high glass transition temperatures (Tg) and enhanced thermal stability.
Proposed Polymerization Workflow:
Caption: Workflow for the synthesis and characterization of spiro[3.3]heptane-based polymers.
Metal-Organic Frameworks (MOFs)
Spiro[3.3]heptane-2,6-dicarboxylic acid, the hydrolyzed form of the title compound, is an excellent candidate for the construction of novel Metal-Organic Frameworks (MOFs).[9][10] The rigidity and defined geometry of this linker could lead to MOFs with interesting porous structures, potentially applicable in gas storage, separation, and catalysis. The chirality of the linker can also be transferred to the resulting MOF, creating materials for enantioselective separations or catalysis.[9]
Conclusion and Future Outlook
This compound is more than just a linker molecule; it is a gateway to a vast and underexplored region of chemical space. Its unique 3D structure, combined with the versatility of its dicarboxylate functional groups, provides a powerful platform for innovation. In medicinal chemistry, it offers a proven strategy for escaping the limitations of planar molecules, leading to potentially safer and more effective drugs. In materials science, it promises to be a foundational component for a new generation of high-performance polymers and functional materials. As synthetic methodologies for spiro[3.3]heptane derivatives become more accessible, we anticipate a surge in research that leverages the remarkable properties of this scaffold. The opportunities are immense, and the scientific community is encouraged to explore the full potential of this exciting building block.
References
- 1. researchgate.net [researchgate.net]
- 2. Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes | Semantic Scholar [semanticscholar.org]
- 3. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. This compound | 27259-79-6 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
"Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate" synthesis experimental protocol
An Application Note for the Synthesis of Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate
Introduction: The Spiro[3.3]heptane Scaffold in Modern Chemistry
The spiro[3.3]heptane framework is a unique three-dimensional scaffold that has garnered significant interest in medicinal chemistry and materials science. Its rigid, non-planar structure provides a distinct exit vector geometry compared to traditional aromatic rings, making it a valuable bioisostere for phenyl groups in drug design.[1] this compound, in particular, serves as a crucial building block and a bifunctional linker molecule. Its applications are notable in the construction of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase, facilitating targeted protein degradation.[2]
This document provides a comprehensive, two-part experimental protocol for the synthesis of this compound. The synthesis begins with the construction of the core spirocyclic diacid, known as Fecht's acid, followed by a classic Fischer esterification to yield the target dimethyl ester. The causality behind each procedural step is explained to provide researchers with a deep understanding of the reaction mechanism and to ensure reproducibility.
Overall Synthetic Scheme
The synthesis is achieved in two primary stages:
-
Stage 1: Synthesis of Spiro[3.3]heptane-2,6-dicarboxylic Acid. This involves a double alkylation of a malonic ester with pentaerythrityl tetrabromide, followed by saponification and decarboxylation.[3][4]
-
Stage 2: Esterification. The resulting dicarboxylic acid is esterified using methanol under acidic conditions to produce the final product, this compound.
Part 1: Synthesis of Spiro[3.3]heptane-2,6-dicarboxylic Acid
Principle and Mechanistic Insight
The foundational method for creating the spiro[3.3]heptane dicarboxylic acid core was first developed by Fecht.[4] The process is a domino reaction initiated by the deprotonation of diethyl malonate using a strong base, typically sodium ethoxide, to form a nucleophilic enolate. This enolate then participates in a double Williamson ether synthesis-like reaction with pentaerythrityl tetrabromide. Two molecules of the malonate enolate displace the four bromine atoms in a sequence of intramolecular and intermolecular alkylations to form a tetraester intermediate (tetraethyl-spiro[3.3]heptane-2,2,6,6-tetracarboxylate). This intermediate is then subjected to harsh basic hydrolysis (saponification) to convert the four ester groups into carboxylate salts. Subsequent acidification and heating induce the decarboxylation of the geminal dicarboxylic acids, yielding the stable Spiro[3.3]heptane-2,6-dicarboxylic acid.[3][4]
Experimental Protocol: Spiro[3.3]heptane-2,6-dicarboxylic Acid
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Moles | Equivalents | Amount |
| Pentaerythrityl tetrabromide | C(CH₂Br)₄ | 387.78 | 0.10 | 1.0 | 38.8 g |
| Diethyl malonate | CH₂(COOEt)₂ | 160.17 | 0.22 | 2.2 | 35.2 g (31.7 mL) |
| Sodium Metal | Na | 22.99 | 0.44 | 4.4 | 10.1 g |
| Absolute Ethanol | EtOH | 46.07 | - | - | 500 mL |
| Sodium Hydroxide | NaOH | 40.00 | 1.00 | 10.0 | 40.0 g |
| Hydrochloric Acid (conc.) | HCl | 36.46 | - | - | As needed for pH 1 |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | - | For extraction |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - | For drying |
Procedure:
-
Preparation of Sodium Ethoxide: Under an inert atmosphere (N₂ or Ar), carefully add sodium metal (10.1 g, 0.44 mol) in small portions to a flask containing 400 mL of absolute ethanol at 0 °C (ice bath). The addition must be slow to control the exothermic reaction and hydrogen gas evolution. Allow the mixture to stir until all the sodium has dissolved completely.
-
Formation of the Malonate Enolate: To the freshly prepared sodium ethoxide solution, add diethyl malonate (35.2 g, 0.22 mol) dropwise while maintaining the temperature at 0-10 °C. Stir for 30 minutes after the addition is complete.
-
Cyclization Reaction: Dissolve pentaerythrityl tetrabromide (38.8 g, 0.10 mol) in 100 mL of absolute ethanol. Add this solution dropwise to the malonate enolate mixture. After the addition, heat the reaction mixture to reflux and maintain for 12-16 hours. A precipitate of NaBr will form.
-
Saponification: After cooling the reaction to room temperature, add a solution of sodium hydroxide (40.0 g, 1.00 mol) in 100 mL of water. Re-heat the mixture to reflux for an additional 6 hours to ensure complete hydrolysis of all four ester groups.
-
Decarboxylation and Isolation: Cool the mixture in an ice bath. Carefully acidify the solution to pH 1 by the slow addition of concentrated hydrochloric acid. This step is highly exothermic. After acidification, transfer the mixture to a larger flask and heat to 100-110 °C to effect decarboxylation. Carbon dioxide evolution will be observed. Continue heating until gas evolution ceases (approximately 2-4 hours).
-
Work-up and Purification: Cool the solution to room temperature. The crude dicarboxylic acid may precipitate. Extract the aqueous solution exhaustively with diethyl ether (4 x 150 mL). Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude Spiro[3.3]heptane-2,6-dicarboxylic acid as a white solid. Recrystallization from hot water or an ethanol/water mixture can be performed for further purification.
Part 2: Synthesis of this compound
Principle and Mechanistic Insight
Fischer-Speier esterification is a classic and reliable method for converting carboxylic acids into esters. The reaction is an acid-catalyzed nucleophilic acyl substitution. A protic acid (typically sulfuric acid) protonates the carbonyl oxygen of the dicarboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. Methanol, acting as the nucleophile, then attacks this activated carbonyl carbon. Following a series of proton transfers, a molecule of water is eliminated, and deprotonation of the final intermediate by a base (methanol or water) regenerates the acid catalyst and yields the methyl ester. The reaction is an equilibrium process; therefore, using a large excess of methanol as the solvent drives the equilibrium towards the product side, ensuring a high yield.
Experimental Protocol: this compound
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Moles | Equivalents | Amount |
| Spiro[3.3]heptane-2,6-dicarboxylic acid | C₉H₁₂O₄ | 184.19 | 0.05 | 1.0 | 9.2 g |
| Methanol (anhydrous) | CH₃OH | 32.04 | - | - | 200 mL |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | - | Catalytic | 2 mL |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | - | For neutralization |
| Brine | NaCl (aq) | - | - | - | For washing |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | For extraction |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | - | - | For drying |
Procedure:
-
Reaction Setup: Suspend the Spiro[3.3]heptane-2,6-dicarboxylic acid (9.2 g, 0.05 mol) in 200 mL of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.
-
Acid Catalysis: While stirring, carefully add concentrated sulfuric acid (2 mL) to the suspension.
-
Esterification: Heat the reaction mixture to reflux and maintain for 8-12 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting diacid spot disappears.
-
Quenching and Solvent Removal: After completion, cool the reaction to room temperature. Remove the bulk of the methanol under reduced pressure.
-
Work-up: Dissolve the residue in 150 mL of dichloromethane (DCM). Carefully pour the organic solution into 100 mL of a cold, saturated aqueous solution of sodium bicarbonate to neutralize the excess sulfuric acid. Stir until CO₂ evolution ceases.
-
Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with additional DCM (2 x 50 mL). Combine the organic layers and wash sequentially with water (100 mL) and brine (100 mL).
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude this compound. The product is often a liquid or low-melting solid.
-
Purification: If necessary, the crude product can be purified by vacuum distillation or column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Workflow Visualization
The following diagram illustrates the complete synthetic workflow from starting materials to the final product.
Caption: Synthetic workflow for this compound.
Characterization
The final product should be characterized to confirm its identity and purity.
-
¹H NMR: Expected signals would include those for the cyclobutyl protons and a characteristic singlet for the two equivalent methyl ester groups (-OCH₃).
-
¹³C NMR: Signals corresponding to the spiro carbon, cyclobutyl carbons, the carbonyl carbon of the ester, and the methyl carbon of the ester are expected.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product (C₁₁H₁₆O₄, MW = 212.25) should be observed.[2]
-
Infrared (IR) Spectroscopy: A strong absorption band around 1730 cm⁻¹ is characteristic of the C=O stretch of the ester functional group.
Safety and Handling
-
Sodium metal reacts violently with water. It should be handled with extreme care under an inert atmosphere and away from any source of moisture.
-
Concentrated sulfuric and hydrochloric acids are highly corrosive. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, must be worn at all times. All acid-handling steps should be performed in a chemical fume hood.
-
The initial cyclization reaction and the subsequent esterification involve heating flammable organic solvents (ethanol, methanol). Ensure no open flames are present and that the heating is controlled using a heating mantle and a temperature controller.
References
Purifying Dimethyl Spiro[3.e]heptane-2,6-dicarboxylate: A Detailed Guide for Researchers
In the landscape of modern drug discovery and development, the structural rigidity and unique three-dimensional arrangement of spirocyclic scaffolds have positioned them as valuable building blocks. Dimethyl spiro[3.3]heptane-2,6-dicarboxylate, in particular, is gaining traction as a key linker in Proteolysis Targeting Chimeras (PROTACs), molecules designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1] The precise geometry of this spiro[3.3]heptane derivative is critical for the efficacy of the resulting PROTAC, making the purity of this building block a paramount concern.
This guide provides a comprehensive, step-by-step protocol for the purification of this compound, moving beyond a simple recitation of steps to explain the underlying scientific principles. This document is designed for researchers, medicinal chemists, and process development scientists who require this molecule in a highly pure form for their research and development endeavors.
Understanding the Molecule and Potential Impurities
This compound is a diester with the chemical formula C11H16O4 and a molecular weight of 212.24 g/mol .[2] Its spirocyclic core, composed of two fused cyclobutane rings, imparts a rigid, non-planar structure. The two methyl ester groups offer points for further chemical modification.
The purification strategy must be designed to remove potential impurities that may arise during its synthesis. Common impurities could include:
-
Spiro[3.3]heptane-2,6-dicarboxylic acid: The unesterified diacid starting material.
-
Methyl spiro[3.3]heptane-2-carboxylate-6-oic acid: The mono-ester intermediate.
-
Unreacted reagents: Any leftover reagents from the esterification process (e.g., methanol, acid catalyst).
-
Side-products: Byproducts from competing reactions during the synthesis of the spiro[3.3]heptane core.
The significant difference in polarity between the target diester and the potential diacid and mono-acid impurities is the primary handle for separation.
Purification Workflow: A Two-Pronged Approach
A robust purification strategy for this compound typically involves a primary purification step, such as column chromatography, followed by a final polishing step like recrystallization. The choice and order of these techniques may be adapted based on the initial purity of the crude material.
Caption: A generalized workflow for the purification of this compound.
Primary Purification: Flash Column Chromatography
Flash column chromatography is a highly effective technique for separating the target diester from more polar impurities like the corresponding diacid and mono-ester, as well as less polar byproducts. The choice of stationary and mobile phases is critical for achieving good separation.
Rationale for Method Selection: The significant polarity difference between the non-polar diester and the highly polar carboxylic acid impurities allows for efficient separation on a silica gel stationary phase.
Experimental Protocol:
-
Slurry Preparation:
-
Adsorb the crude this compound onto a small amount of silica gel. This is achieved by dissolving the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate), adding silica gel, and evaporating the solvent under reduced pressure until a free-flowing powder is obtained. This "dry loading" method generally results in better separation than direct "wet loading" of a solution.
-
-
Column Packing:
-
Select an appropriately sized flash chromatography column based on the amount of crude material. A general rule of thumb is a crude product to silica gel ratio of 1:30 to 1:100 by weight.
-
Pack the column with silica gel (230-400 mesh) as a slurry in the initial, low-polarity eluent.
-
-
Elution Gradient:
-
A gradient elution is recommended to ensure good separation and efficient recovery of the product. Start with a non-polar solvent system and gradually increase the polarity. A common and effective solvent system is a mixture of ethyl acetate (EtOAc) and a non-polar solvent like hexanes or heptane.
-
Suggested Gradient:
-
Begin with 100% hexanes to elute any very non-polar impurities.
-
Gradually increase the percentage of ethyl acetate. The target compound is expected to elute at a relatively low concentration of ethyl acetate (e.g., 5-20% EtOAc in hexanes). The more polar mono-ester and diacid will require a much higher percentage of ethyl acetate or even the addition of a more polar solvent like methanol to elute.
-
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
For TLC analysis, use the same stationary phase (silica gel plates) and a similar solvent system as the column chromatography. Visualize the spots under UV light (if the compound is UV active) and/or by staining with a suitable agent (e.g., potassium permanganate or vanillin).
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions under reduced pressure using a rotary evaporator.
-
| Parameter | Recommended Conditions | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for separating compounds with moderate polarity differences. |
| Mobile Phase | Ethyl Acetate/Hexanes Gradient | Allows for the elution of a range of compounds with varying polarities. |
| Loading Method | Dry Loading | Promotes sharper bands and better separation. |
| Monitoring | Thin Layer Chromatography (TLC) | Quick and effective way to track the separation and identify pure fractions. |
Final Polishing: Recrystallization
For achieving the highest purity, especially for applications like drug development where trace impurities can have significant effects, a final recrystallization step is often necessary. This technique relies on the principle that the target compound is more soluble in a hot solvent than in a cold solvent, while impurities are either highly soluble or insoluble in the chosen solvent at all temperatures.
Rationale for Method Selection: Recrystallization is an excellent method for removing small amounts of closely related impurities that may have co-eluted during chromatography.
Experimental Protocol:
-
Solvent Selection:
-
The key to successful recrystallization is choosing an appropriate solvent or solvent system. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
-
Potential solvents for this compound could include methanol, ethanol, isopropanol, or a mixture of a good solvent (like ethyl acetate or dichloromethane) and a poor solvent (like hexanes or heptane).
-
Perform small-scale solubility tests to identify the optimal solvent system.
-
-
Dissolution:
-
Place the partially purified solid in a flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
-
Cooling and Crystallization:
-
Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once at room temperature, the flask can be placed in an ice bath or a refrigerator to maximize the yield of crystals.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove any residual solvent.
-
Purity Verification: A Multi-faceted Analytical Approach
To confirm the purity of the final product, a combination of analytical techniques should be employed.
Caption: Key analytical techniques for verifying the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for confirming the structure of the purified compound and for detecting the presence of any proton- or carbon-containing impurities. The ¹H NMR spectrum should show clean, well-resolved peaks corresponding to the protons of the spiro[3.3]heptane core and the methyl esters. The absence of peaks corresponding to starting materials or byproducts is a strong indicator of purity.
-
Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or High-Resolution Mass Spectrometry (HRMS) are used to confirm the molecular weight of the compound.[3] HRMS can provide a highly accurate mass measurement, further confirming the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for quantifying the purity of the sample. A single sharp peak in the chromatogram is indicative of a high-purity compound. Different detectors (e.g., UV, ELSD) can be used depending on the chromophoric properties of the molecule and potential impurities. For enantiopure applications, chiral HPLC may be necessary.[4][5]
Conclusion
The purification of this compound is a critical step in ensuring its suitability for demanding applications such as PROTAC development. By employing a systematic approach that combines a primary purification method like flash column chromatography with a final polishing step such as recrystallization, researchers can obtain this valuable building block in high purity. Rigorous analytical verification is the final, essential step to confirm the quality of the material before its use in further synthetic endeavors. The protocols and principles outlined in this guide provide a solid foundation for achieving the desired purity and advancing research in medicinal chemistry and beyond.
References
Application Notes and Protocols for the Analytical Characterization of Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate
Introduction: The Structural Significance of Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate
This compound is a unique spirocyclic compound featuring a rigid three-dimensional structure. This scaffold is of increasing interest in medicinal chemistry and drug development, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are novel therapeutic agents that leverage the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] The spiro[3.3]heptane core imparts conformational rigidity and a defined spatial orientation to the linker, which can significantly influence the efficacy of the resulting PROTAC.[3][4]
Given its crucial role in the development of next-generation therapeutics, the unambiguous characterization of this compound is paramount. This application note provides a comprehensive guide to the analytical techniques and detailed protocols required to ensure the identity, purity, and structural integrity of this important building block.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆O₄ | [1] |
| Molecular Weight | 212.25 g/mol | [1] |
| CAS Number | 37942-79-3 | [1] |
| Appearance | Expected to be a colorless oil or low-melting solid | General knowledge |
| Solubility | Soluble in common organic solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate, Methanol) | General knowledge |
Analytical Workflow for Comprehensive Characterization
A multi-technique approach is essential for the full characterization of this compound. The following diagram illustrates a recommended analytical workflow, ensuring a thorough evaluation of the compound's identity and purity.
Caption: Recommended analytical workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is the most powerful technique for the structural confirmation of this compound. Both ¹H and ¹³C NMR are essential for a complete assignment of the molecule's protons and carbons.
Causality Behind Experimental Choices
-
Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent initial choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard (0 ppm) for ¹H and ¹³C NMR, providing a reliable reference point.
-
2D NMR (COSY & HSQC): While 1D spectra provide primary information, 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning proton-proton and proton-carbon correlations, respectively. This is particularly important for complex spin systems often found in cyclic structures.
¹H NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of CDCl₃.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-32 (adjust for desired signal-to-noise).
-
Relaxation Delay (d1): 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
Data Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz) and phase correct the spectrum. Reference the TMS peak to 0.00 ppm.
Expected ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.70 | s | 6H | -OCH₃ |
| ~3.00 - 3.20 | m | 2H | -CH(CO₂Me) |
| ~2.20 - 2.50 | m | 8H | Cyclobutane -CH₂- |
Note: The exact chemical shifts and multiplicities may vary slightly depending on the specific isomer and instrument conditions. The cyclobutane protons will likely present as a complex multiplet.
¹³C NMR Spectroscopy Protocol
-
Sample Preparation: Use the same sample as for ¹H NMR.
-
Instrumentation: A 100 MHz or higher (for a 400 MHz ¹H) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Proton-decoupled (e.g., zgpg30).
-
Number of Scans: 512-1024 (or more for dilute samples).
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: 0 to 200 ppm.
-
-
Data Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Reference the CDCl₃ solvent peak to 77.16 ppm.
Expected ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~173 | C=O (ester) |
| ~52 | -OCH₃ |
| ~45 | -CH(CO₂Me) |
| ~35 | Spiro-C |
| ~30 | Cyclobutane -CH₂- |
Mass Spectrometry (MS): Unambiguous Molecular Weight Determination
Mass spectrometry is a critical technique for confirming the molecular weight of this compound.
Causality Behind Experimental Choices
-
Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, as it is likely to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation.
-
Mass Analyzer: A high-resolution mass spectrometer (HRMS) such as a Time-of-Flight (TOF) or Orbitrap is recommended to determine the accurate mass, which can be used to confirm the elemental composition.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in methanol or acetonitrile.
-
Instrumentation: A high-resolution ESI-TOF or ESI-Orbitrap mass spectrometer.
-
Acquisition Parameters:
-
Ionization Mode: Positive ion mode.
-
Mass Range: 50-500 m/z.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
-
Data Analysis: Look for the [M+H]⁺ and potentially the [M+Na]⁺ adducts. Compare the observed accurate mass to the calculated theoretical mass.
Expected Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z |
| [C₁₁H₁₆O₄+H]⁺ | 213.1121 | Within 5 ppm |
| [C₁₁H₁₆O₄+Na]⁺ | 235.0941 | Within 5 ppm |
Chromatographic Techniques: Assessing Purity and Identifying Impurities
Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods for determining the purity of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for purity assessment, especially for non-volatile or thermally labile compounds.
-
Stationary Phase: A reversed-phase C18 column is a good starting point for moderately polar organic molecules like the target compound.
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol provides a broad elution window to separate the main component from potential impurities of varying polarities.
-
Detector: A UV detector is suitable as the ester carbonyl groups provide some UV absorbance, although at a low wavelength. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used for more universal detection if UV sensitivity is low.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Instrumentation: A standard HPLC system with a UV or universal detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
-
Data Analysis: Integrate the peak areas to determine the purity of the main component.
Gas Chromatography (GC)
GC is an excellent alternative for purity analysis, given the likely volatility of the dimethyl ester.
-
Column: A mid-polarity column (e.g., DB-5 or equivalent) provides good general-purpose separation for a wide range of organic compounds.
-
Detector: A Flame Ionization Detector (FID) is highly sensitive to organic compounds and provides a response proportional to the mass of carbon, making it ideal for purity assessment.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.
-
Instrumentation: A gas chromatograph equipped with an FID.
-
Chromatographic Conditions:
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Program: Hold at 100 °C for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
-
Data Analysis: Calculate the purity based on the relative peak areas.
X-ray Crystallography: Definitive Stereochemical and Conformational Analysis
For a molecule with a complex three-dimensional structure like this compound, single-crystal X-ray crystallography provides the ultimate proof of structure, including relative stereochemistry and solid-state conformation.
Protocol for X-ray Crystallography
-
Crystal Growth: This is often the most challenging step. Slow evaporation of a solvent (e.g., hexane/ethyl acetate), slow cooling of a saturated solution, or vapor diffusion can be attempted to obtain single crystals of suitable quality.
-
Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The collected data is used to solve the crystal structure, revealing the precise atomic positions and connectivity.
The successful determination of the crystal structure provides irrefutable evidence of the compound's identity and conformation.
Conclusion
The analytical techniques and protocols outlined in this application note provide a robust framework for the comprehensive characterization of this compound. By employing a combination of NMR spectroscopy for structural elucidation, mass spectrometry for molecular weight confirmation, and chromatography for purity assessment, researchers and drug development professionals can ensure the quality and integrity of this critical building block for advanced therapeutic applications. For absolute structural confirmation, single-crystal X-ray crystallography is the definitive method.
References
Application Notes and Protocols for Utilizing Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate as a PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the application of "Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate" as a rigid and conformationally constrained linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). We will delve into the rationale behind employing a spirocyclic linker, detailing its advantages in pre-organizing the PROTAC molecule for efficient ternary complex formation. This guide offers detailed, step-by-step protocols for the chemical synthesis of a PROTAC using this linker, including the initial hydrolysis of the diester, sequential amide coupling reactions, and final purification. Furthermore, we provide protocols for the essential biochemical and cellular assays required to validate the efficacy of the resulting PROTAC.
Introduction: The Strategic Advantage of Rigid Linkers in PROTAC Design
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase. A typical PROTAC consists of three components: a "warhead" that binds to the POI, an E3 ligase-recruiting ligand, and a chemical linker that connects the two. While initially simple alkyl or PEG chains were used as linkers, there is a growing body of evidence highlighting the critical role of the linker's structure in determining a PROTAC's efficacy.
The "this compound" linker offers a rigid, three-dimensional scaffold that can significantly enhance PROTAC performance. Unlike flexible linkers which can adopt numerous non-productive conformations, a rigid spirocyclic linker reduces the entropic penalty associated with the formation of the crucial ternary complex (POI-PROTAC-E3 ligase). This pre-organization of the warhead and the E3 ligase ligand can lead to:
-
Improved Ternary Complex Stability: The constrained conformation can lead to more favorable protein-protein interactions within the ternary complex.
-
Enhanced Degradation Potency and Efficacy: A more stable ternary complex often translates to more efficient ubiquitination and subsequent degradation of the target protein.
-
Increased Selectivity: The defined spatial orientation imposed by the rigid linker can favor the formation of the desired ternary complex over off-target interactions.
-
Favorable Physicochemical Properties: Spirocyclic structures can improve metabolic stability and other pharmacokinetic properties compared to linear linkers.
The following diagram illustrates the general workflow for synthesizing and evaluating a PROTAC utilizing the spiro[3.3]heptane linker.
Application Notes and Protocols for Utilizing Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the Linker in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins. These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1] The linker is far more than an inert spacer; its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties such as solubility and cell permeability.[2]
A key consideration in linker design is the balance between flexibility and rigidity. While flexible linkers, such as polyethylene glycol (PEG) chains, are synthetically accessible and allow for conformational adaptability, rigid linkers are gaining increasing attention for their potential to pre-organize the PROTAC into a bioactive conformation. This can reduce the entropic penalty upon binding and enhance the potency and selectivity of the degrader.[3]
The Spiro[3.3]heptane Scaffold: A 3D-Constrained Linker for Enhanced PROTAC Performance
Among the various rigid linkers, spirocyclic structures offer a unique three-dimensional geometry that can lock the molecular conformation and reduce rotational freedom.[2] The spiro[3.3]heptane core, in particular, provides a rigid and compact scaffold that can improve a PROTAC's physicochemical properties and metabolic stability.[4] By constraining the orientation of the warhead and the E3 ligase ligand, the spiro[3.3]heptane linker can facilitate the formation of a productive ternary complex, leading to more efficient ubiquitination and degradation of the target protein.
Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate is a commercially available building block that serves as an excellent starting point for the synthesis of spiro[3.3]heptane-based PROTACs.[5][6][7][8]
| Chemical Properties | |
| Molecular Formula | C11H16O4 |
| Molecular Weight | 212.25 |
| CAS Number | 37942-79-3[5] |
Synthetic Protocol: From this compound to a Bifunctional Linker
The following protocol outlines a general strategy for converting the commercially available dimethyl ester into a bifunctional linker ready for sequential coupling to a warhead and an E3 ligase ligand. This process involves a selective hydrolysis to the mono-acid, followed by sequential amide couplings.
Step 1: Mono-hydrolysis of this compound
The selective hydrolysis of one of the two ester groups is a critical step to allow for the sequential attachment of the two different ligands.
-
Reagents and Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.0 equivalent)
-
Tetrahydrofuran (THF) and Water (as a solvent mixture)
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate (for extraction)
-
Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4) (for drying)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve this compound in a mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add one equivalent of an aqueous solution of LiOH or NaOH dropwise while stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete (typically after several hours), acidify the mixture to a pH of approximately 3-4 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the resulting mono-acid mono-ester by silica gel column chromatography to separate it from the starting material and the diacid byproduct.
-
Step 2: First Amide Coupling
This step involves coupling the mono-acid to the first binding moiety (either the warhead or the E3 ligase ligand, depending on the synthetic strategy), which should contain a free amine.
-
Reagents and Materials:
-
Mono-acid mono-ester of spiro[3.3]heptane
-
Amine-containing warhead or E3 ligase ligand
-
Amide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)
-
A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) as the solvent
-
-
Procedure:
-
Dissolve the mono-acid mono-ester, the amine-containing ligand (1.0-1.2 equivalents), and the coupling reagent (1.2-1.5 equivalents) in anhydrous DMF or DCM.
-
Add the non-nucleophilic base (2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over MgSO4 or Na2SO4, filter, and concentrate.
-
Purify the product by silica gel column chromatography.
-
Step 3: Hydrolysis of the Remaining Ester
The second ester group is now hydrolyzed to a carboxylic acid to prepare for the second amide coupling.
-
Reagents and Materials:
-
The product from Step 2
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (excess)
-
Tetrahydrofuran (THF) and Water
-
1M Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve the ester-containing intermediate in a mixture of THF and water.
-
Add an excess of an aqueous solution of LiOH or NaOH.
-
Stir the reaction at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and acidify with 1M HCl.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers, filter, and concentrate to yield the carboxylic acid.
-
Step 4: Second Amide Coupling
The final step is to couple the newly formed carboxylic acid with the second amine-containing ligand.
-
Reagents and Materials:
-
The carboxylic acid from Step 3
-
The second amine-containing ligand (warhead or E3 ligase ligand)
-
Amide coupling reagent and base as in Step 2
-
Anhydrous solvent (DMF or DCM)
-
-
Procedure:
-
Follow the same procedure as in Step 2, using the carboxylic acid from Step 3 and the second amine-containing ligand.
-
After purification, the final PROTAC molecule is obtained.
-
Caption: Synthetic workflow for a spiro[3.3]heptane-based PROTAC.
Biological Evaluation of Spiro[3.3]heptane-based PROTACs
Once the PROTAC has been synthesized and purified, its biological activity must be assessed. The following are standard protocols for evaluating the efficacy of a novel PROTAC.
Protocol 1: Western Blotting for Target Protein Degradation
Western blotting is a fundamental technique to semi-quantitatively measure the degradation of the target protein.[5][7]
-
Materials:
-
Cancer cell line expressing the target protein
-
Cell culture medium and supplements
-
The synthesized PROTAC and a negative control (e.g., a PROTAC with an inactive E3 ligase ligand)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, run on an SDS-PAGE gel, and transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody for the target protein and the loading control. Follow this with incubation with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imager.
-
Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control. Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
-
Protocol 2: Cell Viability Assay
This assay determines the effect of the PROTAC on cell proliferation and viability.[6][8][9]
-
Materials:
-
Cancer cell line
-
96-well plates
-
The synthesized PROTAC
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: After the cells have adhered, treat them with a serial dilution of the PROTAC.
-
Incubation: Incubate the plate for a set period (e.g., 72 hours).
-
Assay: Add the cell viability reagent according to the manufacturer's instructions.
-
Measurement: Read the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control and calculate the IC50 or GI50 value.
-
Caption: Workflow for the biological evaluation of a novel PROTAC.
Protocol 3: Ternary Complex Formation Assays
Assessing the formation of the ternary complex is crucial for understanding the mechanism of action of a PROTAC.[10][11] Several biophysical techniques can be employed for this purpose, including:
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This proximity-based assay measures the interaction between the tagged target protein and E3 ligase in the presence of the PROTAC.
-
Surface Plasmon Resonance (SPR): SPR can be used to determine the binding kinetics and affinity of the PROTAC to its individual targets and to measure the formation of the ternary complex.
-
Isothermal Titration Calorimetry (ITC): ITC provides thermodynamic information about the binding events, including the cooperativity of ternary complex formation.[11]
-
Co-immunoprecipitation (Co-IP): This technique can be used to demonstrate the PROTAC-dependent interaction between the target protein and the E3 ligase in a cellular context.
Data Interpretation and Conclusion
The data generated from these assays will provide a comprehensive profile of the spiro[3.3]heptane-based PROTAC.
| Assay | Key Parameters | Interpretation |
| Western Blot | DC50, Dmax | Lower DC50 and higher Dmax values indicate greater degradation potency. |
| Cell Viability | IC50/GI50 | A potent cytotoxic or anti-proliferative effect should correlate with target degradation. |
| Ternary Complex | Binding affinity, Cooperativity | Stable and cooperative ternary complex formation is often a prerequisite for efficient degradation. |
The use of a rigid spiro[3.3]heptane linker may lead to a trade-off between enhanced cell permeability and potentially less favorable ternary complex formation due to conformational constraints. Therefore, a careful evaluation of all these parameters is essential for the rational design of highly effective PROTACs.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. lifesensors.com [lifesensors.com]
- 11. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Conjugation of Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate to E3 Ligase Ligands for PROTAC Synthesis
Abstract
Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, utilizing bifunctional molecules known as Proteolysis-Targeting Chimeras (PROTACs) to eliminate disease-causing proteins.[1][2][3] A PROTAC consists of three components: a ligand for a target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1][2][4] The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties.[4][5][6][7] This guide details the application of Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate, a novel sp³-rich scaffold, in the design of rigid and structurally defined linkers for conjugation to common E3 ligase ligands. We provide the scientific rationale, detailed chemical protocols, and characterization methods for researchers in drug discovery and chemical biology.
Introduction: The Central Role of the Linker in PROTAC Design
PROTACs function by co-opting the cell's native ubiquitin-proteasome system (UPS).[8][9] They form a ternary complex between the target protein and an E3 ligase, inducing the ubiquitination of the target, which is then marked for degradation by the proteasome.[3][4] While the choice of POI and E3 ligase ligands dictates the "what" and "how" of degradation, the linker dictates the "if" and "how well." An optimal linker must precisely orient the two ligands to facilitate a productive ternary complex, while also imparting favorable drug-like properties such as solubility and cell permeability.[4][10]
Traditional linkers, often composed of flexible alkyl or polyethylene glycol (PEG) chains, can adopt numerous conformations, which may not be optimal for ternary complex formation.[4][5] This has led to a paradigm shift towards more rigid and three-dimensional scaffolds, a concept often termed "escaping flatland."[11][12] The spiro[3.3]heptane scaffold is an exemplary embodiment of this principle. Its rigid, non-planar structure offers a unique opportunity to create PROTACs with a pre-organized and defined three-dimensional architecture.[12][13][14]
This compound serves as an ideal starting point for constructing these rigid linkers. It is a structurally unique building block that can act as a saturated bioisostere of a benzene ring, often improving physicochemical properties without compromising the required spatial arrangement of the exit vectors.[15][16][17] This guide focuses on the first key step in building a PROTAC using this scaffold: its conjugation to an E3 ligase ligand.
Part 1: The Chemistry of Conjugation – Building the E3 Ligase-Linker Moiety
The most robust and widely used method for connecting linker components to E3 ligase ligands is the formation of a stable amide bond.[18][19] This process involves the activation of a carboxylic acid on one component and its subsequent reaction with an amine on the other.
The this compound scaffold provides two ester functionalities. To utilize this scaffold, a two-stage conjugation strategy is typically employed:
-
Selective Hydrolysis: One of the two methyl esters is selectively hydrolyzed to a carboxylic acid, leaving the other ester intact. This mono-acid/mono-ester intermediate is the key building block for sequential conjugation.
-
Amide Coupling: The newly formed carboxylic acid is activated and coupled to an amine-functionalized E3 ligase ligand.
-
Second Conjugation (Conceptual): The remaining methyl ester can then be hydrolyzed and coupled to a POI ligand, completing the full PROTAC synthesis.
This section focuses on the critical second step: the amide coupling to the E3 ligase ligand.
Diagram: General PROTAC Mechanism
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Part 2: Selecting the E3 Ligase Ligand Conjugation Partner
The vast majority of PROTACs in development recruit one of two E3 ligases: Cereblon (CRBN) or Von Hippel-Lindau (VHL).[1][3][20] The choice between them is a critical design decision based on factors like tissue-specific expression, subcellular localization, and the structural compatibility required for ternary complex formation.[][22]
| Feature | Cereblon (CRBN) Ligands | Von Hippel-Lindau (VHL) Ligands |
| Parent Compounds | Thalidomide, Lenalidomide, Pomalidomide[1][23][24] | Derivatives of HIF-1α peptide[20][25] |
| Common Ligands | Pomalidomide, Lenalidomide | (S,R,S)-AHPC, VH032[22][24][26] |
| Binding Mechanism | Binds to the substrate receptor CRBN within the CRL4-CRBN complex[1] | Mimics the hydroxylated proline motif of HIF-1α to bind VHL within the CRL2-VHL complex[20][] |
| Subcellular Location | Primarily nuclear[] | Cytoplasmic and nuclear[] |
| Typical Attachment Point | At the C4 or C5 position of the phthalimide ring via a linker with an amine or acid handle.[1][23] | At the hydroxyl group of the hydroxyproline mimic, typically via an ether or amide linkage.[20][22] |
For the protocols below, we will describe conjugation to amine-functionalized versions of both Pomalidomide (for CRBN) and a VHL ligand, as these are common intermediates in PROTAC synthesis.
Part 3: Experimental Protocols
Disclaimer: These protocols are intended for research use only by qualified professionals. All procedures should be performed in a suitable chemical laboratory with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of Mono-acid Spiro[3.3]heptane Linker
Objective: To perform a selective mono-hydrolysis of this compound to generate the key mono-acid, mono-ester linker intermediate.
Materials & Reagents:
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH), 1M aqueous solution
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), 1M aqueous solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bars
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of THF and MeOH (approx. 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1M LiOH solution (1.05 eq) dropwise over 15 minutes while stirring vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours. Causality Note: Using a slight excess of base and low temperature helps favor the mono-hydrolysis product over the di-acid.
-
Once the starting material is consumed, remove the ice bath and allow the mixture to warm to room temperature.
-
Remove the organic solvents (THF/MeOH) under reduced pressure using a rotary evaporator.
-
Re-dissolve the remaining aqueous residue in water and acidify to pH 2-3 by the slow addition of 1M HCl. A white precipitate should form.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude mono-acid linker.
-
The product can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Amide Coupling of Spiro-Linker to an Amine-Functionalized E3 Ligand
Objective: To conjugate the mono-acid spiro-linker to an amine-functionalized E3 ligase ligand (e.g., Pomalidomide-NH₂ or VH032-NH₂) using a standard peptide coupling reagent.
Materials & Reagents:
-
Mono-acid Spiro[3.3]heptane Linker (from Protocol 1)
-
Amine-functionalized E3 Ligand (e.g., Pomalidomide-linker-NH₂) (1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
-
Magnetic stirrer and stir bars
-
Syringes and needles
Procedure:
-
In a clean, dry, nitrogen-flushed flask, dissolve the Mono-acid Spiro[3.3]heptane Linker (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) to the solution and stir for 5 minutes. Causality Note: This pre-activation step forms a highly reactive acyl-OAt ester, which is more susceptible to nucleophilic attack by the amine.
-
In a separate flask, dissolve the amine-functionalized E3 Ligand (1.0 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the E3 ligand solution, followed by the dropwise addition of the pre-activated spiro-linker solution from step 2. Causality Note: DIPEA is a non-nucleophilic base that scavenges the acid byproduct (HF from HATU), driving the reaction to completion.
-
Allow the reaction to stir at room temperature under a nitrogen atmosphere for 4-12 hours. Monitor progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the desired Spiro[3.3]heptane-Linker-E3 Ligand conjugate.
Diagram: Synthetic Workflow
Caption: Workflow for the synthesis of the Spiro[3.3]heptane-E3 Ligand conjugate.
Protocol 3: Characterization of the Final Conjugate
Objective: To confirm the identity, purity, and structural integrity of the synthesized conjugate.
Methods:
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Purpose: To assess purity and confirm the molecular weight of the product.
-
Procedure: Dissolve a small sample in a suitable solvent (e.g., Methanol or Acetonitrile). Inject onto an appropriate C18 column.
-
Expected Result: A major peak at the expected retention time with a corresponding mass spectrum showing the [M+H]⁺ or [M+Na]⁺ ion for the calculated molecular weight of the final conjugate. Purity should ideally be >95%.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):
-
Purpose: To confirm the chemical structure and the successful formation of the amide bond.
-
Procedure: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Expected Result: The ¹H NMR spectrum should show the disappearance of the carboxylic acid proton (if visible) from the spiro-linker and the appearance of a new amide N-H proton signal (typically a broad singlet or triplet between 7-9 ppm). All other characteristic peaks for both the spiro[3.3]heptane core and the E3 ligase ligand should be present with the correct integration and multiplicity. The ¹³C NMR will confirm the presence of the new amide carbonyl carbon.
-
Conclusion and Future Steps
This guide provides a foundational framework for the conjugation of the novel, rigid this compound scaffold to common E3 ligase ligands. The successful synthesis and characterization of this key intermediate is the first major step in building a structurally defined PROTAC. The remaining ester functionality on the spiro[3.3]heptane-linker-E3 ligand conjugate serves as the handle for the subsequent attachment of a POI ligand, using similar amide coupling chemistry described herein. By providing a rigid and predictable 3D orientation, this spirocyclic linker approach offers a promising strategy to accelerate the rational design of highly potent and selective protein degraders.
References
- 1. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Key Considerations in Targeted Protein Degradation Drug Discovery and Development [frontiersin.org]
- 8. E3 Ligands Usage in PROTAC Design [bldpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. Targeted Protein Degrader Linkers - JenKem Technology USA [jenkemusa.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. youtube.com [youtube.com]
- 19. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. | Semantic Scholar [semanticscholar.org]
- 20. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Ligand for E3 Ligase | TargetMol [targetmol.com]
- 25. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 26. adooq.com [adooq.com]
- 27. file.medchemexpress.com [file.medchemexpress.com]
- 28. scbt.com [scbt.com]
Application Notes and Protocols for Reactions Involving Dimethyl Spiro[3.e]heptane-2,6-dicarboxylate
Introduction: The Unique Structural and Functional Landscape of Spiro[3.3]heptanes
Spiro[3.3]heptane scaffolds have emerged as valuable building blocks in medicinal chemistry and drug discovery. Their inherent three-dimensionality, resulting from the fusion of two cyclobutane rings at a central quaternary carbon, offers a significant departure from the planar structures of many traditional aromatic bioisosteres.[1][2] This unique, non-collinear geometry allows for the exploration of novel chemical space, potentially leading to improved physicochemical properties and enhanced interactions with biological targets.[1][2]
Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate (CAS 37942-79-3) is a key derivative of this structural class, notable for its application as a rigid linker in Proteolysis Targeting Chimeras (PROTACs).[3] The diester functionalities at the 2 and 6 positions provide versatile handles for a variety of chemical transformations, enabling the synthesis of diverse derivatives for applications in drug development and materials science.
This guide provides detailed experimental setups and protocols for key reactions involving this compound, grounded in established chemical principles and supported by authoritative references. The focus is on providing researchers with practical, reliable methodologies for the synthesis, modification, and application of this important spirocyclic scaffold.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety considerations is paramount before commencing any experimental work.
| Property | Value | Source |
| CAS Number | 37942-79-3 | [3] |
| Molecular Formula | C₁₁H₁₆O₄ | [3] |
| Molecular Weight | 212.25 g/mol | [3] |
| Appearance | Not explicitly stated, likely a solid or oil | - |
| Storage | Sealed in a dry environment at 2-8°C | [4] |
Safety Information:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).
-
Precautionary Statements: P202, P261, P262, P264+P265, P273, P280, P281, P301.[4]
It is imperative for researchers to conduct a thorough risk assessment before handling this compound and to adhere to all institutional safety protocols.[5] Standard personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, should be worn at all times.[6][7] All manipulations should be performed in a well-ventilated chemical fume hood.[6][8]
Experimental Workflows and Protocols
The following section details the experimental setup for the synthesis of the starting material and its subsequent key chemical transformations.
Protocol 1: Synthesis of this compound
The synthesis of the parent spiro[3.3]heptane-2,6-dicarboxylic acid, often referred to as Fecht's acid, is well-documented.[9] The target dimethyl ester can be readily prepared from the diacid via Fischer esterification. While a direct, single-publication protocol for this specific esterification is not available, the following procedure is based on well-established methods for the esterification of dicarboxylic acids.[10][11]
Reaction Scheme:
Fischer Esterification Workflow
Materials:
-
Spiro[3.3]heptane-2,6-dicarboxylic acid
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Diethyl ether or Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend spiro[3.3]heptane-2,6-dicarboxylic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred suspension.
-
Reaction: Heat the mixture to reflux and maintain for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or by the dissolution of the starting diacid.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Remove the bulk of the methanol using a rotary evaporator.
-
Partition the residue between water and a suitable organic solvent like diethyl ether or ethyl acetate.
-
Separate the organic layer and extract the aqueous layer twice more with the organic solvent.
-
Combine the organic extracts and wash with brine.[10]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation, if applicable.
Protocol 2: Hydrolysis to Spiro[3.3]heptane-2,6-dicarboxylic Acid
The hydrolysis of the dimethyl ester back to the parent dicarboxylic acid is a fundamental transformation, often necessary for subsequent coupling reactions. This protocol is adapted from procedures for the hydrolysis of similar diesters.
Reaction Scheme:
Base-Catalyzed Hydrolysis Workflow
Materials:
-
This compound
-
Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)
-
Methanol
-
Deionized Water
-
Hydrochloric Acid (e.g., 1 M or 2 M)
-
Ethyl acetate or Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., a 1:1 or 2:1 ratio).
-
Base Addition: Add an excess of NaOH or LiOH (e.g., 2.5-4.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete, as monitored by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Wash the remaining aqueous solution with a non-polar organic solvent like hexane or diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 with hydrochloric acid. A white precipitate of the dicarboxylic acid should form.
-
Extract the acidified aqueous layer with ethyl acetate or diethyl ether (3 times).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Isolation: Filter and concentrate the organic layer under reduced pressure to yield the spiro[3.3]heptane-2,6-dicarboxylic acid, which can be further purified by recrystallization if necessary.
Protocol 3: Reduction to Spiro[3.3]heptane-2,6-dimethanol
The reduction of the diester to the corresponding diol opens up another avenue for derivatization. Lithium aluminum hydride (LAH) is a potent reducing agent suitable for this transformation.
Reaction Scheme:
LAH Reduction Workflow
Materials:
-
This compound
-
Lithium Aluminum Hydride (LAH)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% Sodium Hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate
-
Three-neck round-bottom flask (flame-dried)
-
Dropping funnel
-
Reflux condenser with a nitrogen/argon inlet
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (nitrogen or argon), prepare a suspension of LAH (a slight excess, e.g., 1.2-1.5 eq per ester group) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.
-
Substrate Addition: Dissolve this compound in anhydrous THF and add it dropwise to the LAH suspension via a dropping funnel, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup (Fieser Workup):
-
Cool the reaction mixture back to 0 °C.
-
Carefully and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the number of grams of LAH used. This should result in a granular precipitate that is easy to filter.
-
Stir the resulting mixture vigorously for 15-30 minutes.
-
Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.
-
-
Isolation: Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude spiro[3.s]heptane-2,6-dimethanol. Further purification can be achieved by column chromatography or recrystallization.
Protocol 4: Direct Amidation to Spiro[3.3]heptane-2,6-dicarboxamide
Modern methods allow for the direct conversion of esters to amides, avoiding the need to first generate the carboxylic acid or acyl chloride. The following protocol is based on base-mediated, solvent-free, or minimal-solvent conditions.
Reaction Scheme:
Direct Amidation Workflow
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine, morpholine)
-
Sodium tert-butoxide (NaOtBu) or Potassium tert-butoxide (KOtBu)
-
Anhydrous solvent (e.g., THF or Toluene, if necessary)
-
Schlenk flask or sealed vial
-
Magnetic stirrer and stir bar
-
Water
-
Brine
-
Ethyl acetate or Dichloromethane
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask or vial under an inert atmosphere, combine this compound (1.0 eq), the desired amine (2.0-2.5 eq), and the base (e.g., NaOtBu, 2.0-2.5 eq). For many reactions of this type, no solvent is required. If necessary, a minimal amount of an anhydrous, non-protic solvent can be added.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete as monitored by TLC or LC-MS.
-
Workup:
-
Quench the reaction by the careful addition of water.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Isolation: Filter and concentrate the organic phase under reduced pressure. The crude diamide can then be purified by column chromatography or recrystallization.
Conclusion
This compound is a conformationally rigid and synthetically versatile building block. The protocols outlined in this guide provide a foundation for its use in a variety of chemical applications, particularly in the synthesis of complex molecules for drug discovery and materials science. By leveraging these fundamental transformations—hydrolysis, reduction, and amidation—researchers can access a wide array of novel spirocyclic derivatives. As with all chemical procedures, careful planning, adherence to safety protocols, and appropriate analytical monitoring are essential for successful and reproducible outcomes.
References
- 1. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. achmem.com [achmem.com]
- 5. orgsyn.org [orgsyn.org]
- 6. chemicalbook.com [chemicalbook.com]
- 7. aksci.com [aksci.com]
- 8. targetmol.com [targetmol.com]
- 9. Fecht's acid revisited: a spirocyclic dicarboxylate for non-aromatic MOFs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Ester synthesis by esterification [organic-chemistry.org]
Application of Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate in the Synthesis of High-Performance Polymers: A Technical Guide
Introduction: The Unique Value of the Spiro[3.3]heptane Scaffold in Polymer Chemistry
In the pursuit of advanced polymeric materials, monomer design is paramount. The introduction of rigid, three-dimensional moieties into a polymer backbone can profoundly influence its properties, often leading to materials with enhanced thermal stability, improved solubility, and unique optical characteristics. Dimethyl spiro[3.3]heptane-2,6-dicarboxylate and its corresponding diacid, spiro[3.3]heptane-2,6-dicarboxylic acid, are emerging as valuable building blocks in this regard.
The spiro[3.3]heptane unit is a conformationally restricted, non-planar scaffold.[1] This inherent rigidity and three-dimensional structure disrupt the close packing of polymer chains that is typical of polymers derived from planar aromatic monomers. This disruption can mitigate the intermolecular hydrogen bonding in polyamides and reduce crystallinity, which in turn can lead to enhanced solubility in organic solvents—a common challenge in the processing of high-performance polymers.[2][3] Furthermore, the non-linear arrangement of the exit vectors of the functional groups in the spiro[3.3]heptane monomer is a key feature that can lead to polymers with low birefringence, a desirable property for optical applications.[1]
This technical guide provides a comprehensive overview of the application of this compound and its diacid derivative in the synthesis of polyamides and polyesters. It offers detailed protocols, insights into the structure-property relationships, and characterization data to enable researchers and scientists to explore the potential of these unique monomers in the development of next-generation polymers.
Chemical Structures and Properties of Spiro[3.3]heptane-Based Monomers
The primary monomers of interest are this compound and its parent diacid, Spiro[3.3]heptane-2,6-dicarboxylic acid.
| Property | This compound | Spiro[3.3]heptane-2,6-dicarboxylic acid |
| Molecular Formula | C₁₁H₁₆O₄ | C₉H₁₂O₄ |
| Molecular Weight | 212.24 g/mol | 184.19 g/mol |
| CAS Number | 37942-79-3 | 3057-91-8 |
| Appearance | Liquid or low-melting solid | Crystalline solid |
Table 1: Physicochemical properties of spiro[3.3]heptane-based monomers.
The synthesis of these monomers has been reported in the literature, often involving a multi-step process.[4] Their availability from commercial suppliers facilitates their use in polymer synthesis research.
PART 1: Synthesis of Polyamides from Spiro[3.3]heptane-2,6-dicarboxylic Acid
The dicarboxylic acid monomer is particularly well-suited for the synthesis of polyamides through polycondensation with a variety of aromatic and aliphatic diamines. The resulting polyamides are expected to exhibit high thermal stability and potentially improved processability compared to fully aromatic polyamides.
Core Concept: Low-Temperature Solution Polycondensation
A robust and widely used method for synthesizing aromatic polyamides is the low-temperature solution polycondensation of a diacid chloride with a diamine. This method allows for the formation of high molecular weight polymers under mild conditions. A crucial first step is the conversion of the spiro[3.3]heptane-2,6-dicarboxylic acid to its more reactive diacid chloride derivative.
Experimental Workflow: Polyamide Synthesis
Figure 1: General workflow for the synthesis of polyamides from spiro[3.3]heptane-2,6-dicarboxylic acid.
Detailed Protocol: Synthesis of Poly(spiro[3.3]heptane-2,6-diamide-co-3,3'-dimethoxybenzidine)
This protocol is based on established methods for aromatic polyamide synthesis and a specific example of polycondensation involving a spiro[3.3]heptane-based monomer.[5][6]
Step 1: Synthesis of Spiro[3.3]heptane-2,6-dicarbonyl chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend spiro[3.3]heptane-2,6-dicarboxylic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂, 5-10 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Heat the mixture to reflux and maintain for 4-6 hours, or until the solution becomes clear.
-
After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude spiro[3.3]heptane-2,6-dicarbonyl chloride can be purified by vacuum distillation or used directly in the next step.
Step 2: Polycondensation
-
In a dry, nitrogen-purged flask, dissolve 3,3'-dimethoxybenzidine (1.0 eq) in anhydrous N-methyl-2-pyrrolidone (NMP).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of spiro[3.3]heptane-2,6-dicarbonyl chloride (1.0 eq) in a small amount of anhydrous NMP to the diamine solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 12-24 hours. The viscosity of the solution will increase as the polymerization proceeds.
Step 3: Polymer Isolation and Purification
-
Pour the viscous polymer solution into a large volume of methanol with stirring to precipitate the polyamide.
-
Collect the fibrous polymer by filtration.
-
Wash the polymer thoroughly with methanol and then with water to remove any unreacted monomers and salts.
-
Dry the purified polyamide in a vacuum oven at 80-100°C to a constant weight.
Expected Properties and Characterization
The resulting polyamide is expected to be soluble in polar aprotic solvents like NMP, DMF, and DMAc.[5] This improved solubility is a direct consequence of the non-planar spiro[3.3]heptane unit disrupting chain packing.
Characterization Techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the polymer structure and the incorporation of both monomers.
-
FTIR Spectroscopy: To identify the characteristic amide bond (N-H stretching around 3300 cm⁻¹ and C=O stretching around 1650 cm⁻¹).
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (Mn, Mw, PDI).
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer. Aromatic polyamides incorporating spiro-alicyclic units are expected to have decomposition temperatures above 450°C.[2]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg). High Tg values, often above 200°C, are anticipated due to the rigidity of the polymer backbone.
PART 2: Synthesis of Polyesters from this compound
This compound is a suitable monomer for the synthesis of polyesters via transesterification with diols. This approach, often carried out at high temperatures in the melt, can produce high molecular weight polymers.
Core Concept: Melt Polycondensation
Melt polycondensation is a common industrial process for polyester synthesis. It involves the reaction of a diester with a diol at high temperatures, typically in the presence of a transesterification catalyst. A key advantage is the avoidance of solvents, making it a more environmentally friendly process.
Experimental Workflow: Polyester Synthesis
Figure 2: General workflow for the melt polycondensation of this compound.
Detailed Protocol: Synthesis of Poly(ethylene spiro[3.3]heptane-2,6-dicarboxylate)
This protocol is based on standard melt polycondensation procedures for polyester synthesis.
Step 1: Charging the Reactor
-
Charge the polymerization reactor with this compound (1.0 eq), ethylene glycol (1.2-2.0 eq, the excess is to compensate for volatilization), and a transesterification catalyst such as zinc acetate or antimony trioxide (typically 200-500 ppm).
-
Equip the reactor with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.
Step 2: Transesterification
-
Heat the reactor under a slow stream of nitrogen to 180-220°C.
-
Methanol will be generated as a byproduct of the transesterification reaction and should be collected in the distillation condenser.
-
Continue this stage until approximately 80-90% of the theoretical amount of methanol has been collected.
Step 3: Polycondensation
-
Gradually increase the temperature to 220-260°C while slowly reducing the pressure to below 1 torr.
-
The viscosity of the melt will increase significantly during this stage as the molecular weight of the polyester builds.
-
Continue the reaction under vacuum until the desired melt viscosity (and thus molecular weight) is achieved. This can be monitored by the torque on the mechanical stirrer.
Step 4: Polymer Extrusion and Isolation
-
Once the polymerization is complete, extrude the molten polymer from the reactor under nitrogen pressure into a water bath to quench it.
-
The solidified polymer strand can then be pelletized for further processing and characterization.
Anticipated Properties and Applications
Polyesters containing the spiro[3.3]heptane unit are expected to be amorphous or have low crystallinity. This, combined with the rigid backbone, could lead to materials with high glass transition temperatures and good optical clarity. The non-planar structure of the monomer is particularly interesting for applications where low birefringence is required, such as in optical films and lenses.
Potential Advantages:
-
High Tg: The rigid spirocyclic unit will likely lead to a higher Tg compared to polyesters made from flexible aliphatic diacids.
-
Good Optical Properties: The amorphous nature and the non-coplanar structure of the monomer could result in polymers with high transparency and low birefringence.
-
Improved Solubility: Similar to the polyamides, these polyesters may exhibit enhanced solubility in common organic solvents compared to their aromatic counterparts.
Conclusion and Future Outlook
This compound and its diacid derivative represent a promising class of monomers for the synthesis of high-performance polymers. The unique, rigid, and three-dimensional spiro[3.3]heptane scaffold imparts a desirable combination of properties, including the potential for high thermal stability, improved solubility, and low birefringence. The protocols detailed in this guide provide a solid foundation for researchers to explore the synthesis of novel polyamides and polyesters based on these monomers.
Further research in this area could focus on:
-
Copolymerization: Incorporating the spiro[3.3]heptane monomer with other diacids or diols to fine-tune the properties of the resulting copolymers.
-
Synthesis of other polymer classes: Exploring the use of spiro[3.3]heptane-based monomers in the synthesis of other polymers, such as polyimides and polyurethanes.
-
Detailed property evaluation: Conducting in-depth studies on the mechanical, optical, and gas permeability properties of these novel polymers to identify promising application areas.
The continued exploration of such unique monomer structures will undoubtedly pave the way for the development of advanced materials with tailored properties for a wide range of technological applications.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 6. Synthesis and characterization of new polyamides derived from alanine and valine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Case studies of "Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate" in published research
Application Notes and Protocols for Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate
The rigid, three-dimensional structure of the spiro[3.3]heptane core is gaining significant traction in the field of drug discovery and development. Its unique conformational constraints and ability to serve as a bioisostere for common aromatic and alicyclic rings make it an attractive scaffold for enhancing the physicochemical properties of therapeutic candidates. This guide provides a detailed overview of this compound, a key building block, with a focus on its synthesis and applications, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs).
Introduction: The Allure of the Spiro[3.3]heptane Moiety
The "escape from flatland" is a prevailing theme in modern medicinal chemistry, advocating for the incorporation of three-dimensional scaffolds to improve drug-like properties. Spiro[3.3]heptane derivatives are at the forefront of this movement, offering a rigid framework that can enhance target selectivity and improve pharmacokinetic profiles.[1][2] The spirocyclic nature of this scaffold provides a distinct spatial arrangement of functional groups, which can be exploited for precise interactions with biological targets.[3] Notably, the spiro[3.3]heptane core has been successfully employed as a saturated bioisostere for phenyl rings, leading to the development of patent-free analogs of established drugs with high biological activity.[4][5]
This compound serves as a versatile intermediate for introducing the spiro[3.3]heptane motif. The two ester functionalities provide convenient handles for further chemical elaboration, making it a valuable tool for researchers in organic synthesis and drug discovery.
Case Study: this compound as a PROTAC Linker
One of the prominent applications of this compound is as a linker in the synthesis of PROTACs.[6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker plays a crucial role in a PROTAC's efficacy, as its length, rigidity, and composition determine the spatial orientation of the two ligands and the stability of the ternary complex.
The rigid spiro[3.3]heptane core of this linker provides a well-defined and predictable conformation, which can be advantageous for optimizing the distance and orientation between the target protein and the E3 ligase.
Conceptual Workflow for PROTAC Synthesis:
Caption: Conceptual workflow for utilizing this compound in PROTAC synthesis.
Synthetic Protocols
The synthesis of this compound is typically achieved through a two-step process starting from the corresponding dicarboxylic acid, commonly known as Fecht's acid.
Part 1: Synthesis of Spiro[3.3]heptane-2,6-dicarboxylic Acid (Fecht's Acid)
The foundational synthesis of the spiro[3.3]heptane core involves a double substitution reaction.[7]
Reaction Scheme:
References
- 1. Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate
Welcome to the technical support center for the synthesis of Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this multi-step synthesis. Our focus is on providing practical, field-proven insights to ensure the successful and efficient production of this valuable spirocyclic building block.
Introduction to the Synthesis
The synthesis of this compound is a fascinating chemical transformation that culminates in a rigid, three-dimensional scaffold with significant applications in medicinal chemistry and materials science. The most common and established route proceeds through the formation of its precursor, Spiro[3.3]heptane-2,6-dicarboxylic acid, famously known as Fecht's acid. This is typically achieved via a double malonic ester synthesis, followed by hydrolysis, decarboxylation, and subsequent esterification.
This guide will dissect each of these critical stages, highlighting common pitfalls and providing robust solutions to overcome them.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis, offering explanations for their occurrence and actionable solutions.
Problem 1: Low Yield in the Initial Condensation Step (Formation of Tetra-alkyl Spiro[3.3]heptane-2,2,6,6-tetracarboxylate)
Q: My initial reaction between diethyl malonate and pentaerythritol tetrabromide is giving a very low yield of the desired tetra-ester. What are the likely causes and how can I improve it?
A: This is a classic challenge in this synthesis, often stemming from a few key factors:
-
Incomplete Reaction: The double alkylation required to form the spirocyclic core is a sterically demanding process. Incomplete reaction can lead to a mixture of mono-alkylated and unreacted starting materials, which complicates purification and lowers the yield of the desired product.
-
Polymerization: A significant and often frustrating side reaction is the intermolecular reaction between the malonate enolate and the tetrabromide, leading to the formation of oligomeric or polymeric materials. This is particularly prevalent at higher concentrations.
-
Base and Solvent Effects: The choice of base and solvent is critical. While sodium ethoxide in ethanol is commonly used, its reactivity can also promote side reactions. The purity of the solvent is also paramount, as any residual water can quench the enolate.
Solutions and Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Reaction Conditions | Employ high-dilution conditions. Add the pentaerythritol tetrabromide solution slowly to the malonate enolate solution over an extended period. | High dilution favors the intramolecular cyclization over intermolecular polymerization. Slow addition maintains a low concentration of the electrophile, further suppressing polymerization. |
| Base | Use a slight excess of a strong, non-nucleophilic base like sodium hydride in an aprotic polar solvent such as DMF or DMSO. | Sodium hydride ensures complete deprotonation of the malonic ester. Aprotic solvents can enhance the nucleophilicity of the enolate. |
| Temperature Control | Maintain a consistent and moderate temperature throughout the reaction. Initial deprotonation can be done at a lower temperature, followed by a controlled increase for the alkylation. | Exothermic reactions can lead to localized heating, promoting side reactions. Consistent temperature control ensures a more predictable reaction profile. |
| Purity of Reagents | Ensure all reagents and solvents are scrupulously dry. Diethyl malonate and pentaerythritol tetrabromide should be of high purity. | Water will consume the base and the enolate. Impurities in the starting materials can lead to undesired byproducts that are difficult to separate. |
Problem 2: Difficulties in the Hydrolysis and Decarboxylation Steps
Q: I am struggling to fully hydrolyze the intermediate tetra-ester and subsequently achieve complete decarboxylation to Fecht's acid. My final product is a mixture of partially hydrolyzed and decarboxylated species.
A: This is a common bottleneck. The steric hindrance of the four ester groups makes them resistant to hydrolysis, and incomplete decarboxylation is also a frequent issue.
-
Incomplete Hydrolysis: Saponification with aqueous base can be slow and may not proceed to completion due to the sterically congested nature of the tetra-ester.
-
Incomplete Decarboxylation: The thermal decarboxylation of the resulting tetra-acid requires high temperatures. Insufficient heating time or temperature will result in the presence of tri- and di-carboxylic acid impurities alongside the desired Fecht's acid.
Solutions and Optimization Strategies:
-
Hydrolysis:
-
Harsh Conditions: Employ more forcing conditions for saponification. This can include using a higher concentration of base (e.g., 50% aqueous NaOH or KOH) and a co-solvent like ethanol or dioxane to improve solubility, under reflux for an extended period (24-48 hours).
-
Monitoring: Monitor the reaction progress by TLC or by taking aliquots, acidifying them, and analyzing by ¹H NMR to ensure the complete disappearance of the ester signals.
-
-
Decarboxylation:
-
High Temperature: The crude, dried tetra-acid should be heated to a high temperature, typically in the range of 180-220 °C. The reaction should be continued until the evolution of CO₂ gas ceases.
-
Vacuum: Performing the decarboxylation under a mild vacuum can help to remove the CO₂ and drive the reaction to completion.
-
Problem 3: Low Yield and Byproduct Formation in the Final Esterification of Fecht's Acid
Q: The final Fischer esterification of Fecht's acid to the dimethyl ester is inefficient, and I am observing some side products. How can I improve this final step?
A: The two carboxylic acid groups on the spiro[3.3]heptane backbone are sterically hindered, which can make the Fischer esterification sluggish.
-
Incomplete Esterification: The equilibrium nature of the Fischer esterification, coupled with steric hindrance, can lead to a significant amount of the mono-ester and unreacted diacid remaining even after prolonged reaction times.
-
Side Reactions with Harsh Reagents: While alternative esterification methods exist (e.g., using SOCl₂ followed by methanol), these harsh conditions can potentially lead to degradation of the spirocyclic core, although it is relatively robust.
Solutions and Optimization Strategies:
| Method | Protocol | Advantages/Considerations |
| Fischer Esterification | Use a large excess of methanol as both the solvent and reagent, with a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid. Reflux for an extended period (24-72 hours).[1] | This is a cost-effective and common method. The large excess of methanol helps to drive the equilibrium towards the product.[1] |
| Steglich Esterification | For more sensitive or small-scale syntheses, consider using DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with a catalytic amount of DMAP (4-dimethylaminopyridine) in an aprotic solvent like dichloromethane. | This method proceeds under milder conditions and is often more efficient for sterically hindered acids, avoiding the need for a large excess of alcohol.[2] |
| Purification | The final product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate). | Purification is crucial to remove any unreacted diacid or mono-ester. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying reason for the rigidity of the spiro[3.3]heptane core?
A1: The spiro[3.3]heptane framework consists of two cyclobutane rings fused at a single carbon atom (the spiro center). The inherent ring strain of the cyclobutane rings and their orthogonal orientation impart significant rigidity to the overall structure. This conformational restriction is a key feature that makes this scaffold attractive in drug design, as it can reduce the entropic penalty upon binding to a biological target.
Q2: Can I use other malonic esters, such as dimethyl malonate, for the initial condensation?
A2: Yes, dimethyl malonate can be used. The choice of the malonic ester (diethyl, dimethyl, etc.) will determine the ester groups in the intermediate tetra-ester. The subsequent hydrolysis and decarboxylation steps will remove these groups to yield Fecht's acid. Therefore, the choice of malonic ester does not affect the final dicarboxylic acid product.
Q3: Are there any specific safety precautions I should be aware of during this synthesis?
A3: Yes, several steps require careful handling:
-
Sodium Hydride: This is a highly flammable solid that reacts violently with water. It should be handled under an inert atmosphere (nitrogen or argon).
-
Pentaerythritol Tetrabromide: This is a lachrymator and should be handled in a well-ventilated fume hood.
-
Thionyl Chloride (if used for esterification): This is a corrosive and toxic liquid that reacts with moisture to release HCl and SO₂ gases. It must be handled in a fume hood with appropriate personal protective equipment.
-
High-Temperature Decarboxylation: This step should be performed with caution, ensuring that the apparatus is properly vented to handle the evolution of CO₂.
Q4: How can I confirm the purity of my final product, this compound?
A4: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and assessing purity. The high symmetry of the molecule leads to a relatively simple spectrum.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound with high accuracy.
-
Melting Point: A sharp melting point is a good indicator of purity for a crystalline solid.
Experimental Workflow and Key Mechanisms
Overall Synthetic Pathway
Caption: Overall synthetic route to this compound.
Side Reaction: Polymerization in the Initial Condensation
Caption: Competing polymerization side reaction during the initial alkylation step.
References
How to improve the yield and purity of "Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate"
Technical Support Center: Synthesis of Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis and purification of this compound. This guide is designed to provide Senior Application Scientist-level insights, troubleshooting strategies, and answers to frequently asked questions to help you optimize your experimental outcomes. The unique, rigid, and three-dimensional structure of the spiro[3.3]heptane scaffold makes it a valuable component in medicinal chemistry, particularly as a non-collinear bioisostere for phenyl rings and as a key linker in Proteolysis Targeting Chimeras (PROTACs).[1][2] However, its synthesis can present challenges related to yield and purity. This document provides a foundational protocol and addresses common issues encountered in the laboratory.
Foundational Synthesis Protocol: A Common Approach
The most prevalent and scalable method for constructing the spiro[3.3]heptane-2,6-dicarboxylate core involves a double alkylation of dimethyl malonate with a suitable 1,1-bis(electrophilic)cyclobutane derivative, followed by purification. The following protocol is adapted from established procedures for analogous structures.[3]
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of Spiro[3.3]heptane-2,6-dicarboxylic acid
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) in anhydrous N,N-Dimethylformamide (DMF).
-
Causality Insight: Anhydrous conditions are critical as NaH reacts violently with water. DMF is an ideal polar aprotic solvent that effectively solvates the sodium cation of the resulting enolate.
-
-
Enolate Formation: Cool the suspension to 0 °C using an ice bath. Add dimethyl malonate (2.0 equivalents) dropwise via the dropping funnel.
-
Self-Validation Check: Observe vigorous hydrogen gas evolution. If bubbling is sluggish or absent, the NaH may be inactive. Allow the mixture to stir at room temperature for 30-60 minutes after the addition is complete to ensure full deprotonation.
-
-
Cyclization: Re-cool the mixture to 0 °C. Add a solution of 1,1-bis(bromomethyl)cyclobutane (1.0 equivalent) in anhydrous DMF dropwise over several hours.
-
Causality Insight: A slow, controlled addition (high-dilution conditions) is paramount to favor the desired intramolecular cyclization over intermolecular polymerization, which is a common side reaction.
-
-
Reaction Completion: After the addition, allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction's progress by TLC or LC-MS until the starting materials are consumed (typically 12-24 hours).
-
Workup & Saponification: Cool the mixture to room temperature and cautiously quench by adding it to a stirred solution of aqueous NaOH (e.g., 4 equivalents in water). Heat the resulting mixture to reflux for 4-6 hours to saponify the methyl esters to the dicarboxylic acid.
-
Isolation: After cooling, extract the aqueous layer with a non-polar solvent (e.g., ethyl acetate or ether) to remove mineral oil and non-polar impurities. Acidify the aqueous layer to pH ~2-3 with cold concentrated HCl. The dicarboxylic acid product will often precipitate and can be collected by suction filtration.
Step 2: Esterification to this compound
-
Setup: Suspend the crude spiro[3.3]heptane-2,6-dicarboxylic acid in excess methanol.
-
Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄ or by bubbling HCl gas).
-
Reaction: Heat the mixture to reflux and stir until the reaction is complete, as monitored by TLC or LC-MS (typically 8-16 hours).
-
Workup and Purification: Cool the reaction, neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution), and extract the product with a suitable organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude diester can then be purified by flash column chromatography or vacuum distillation.
Troubleshooting Guide (Q&A)
This section addresses specific problems you may encounter during the synthesis.
Q1: My overall yield is consistently low. What are the primary factors to investigate?
A1: Low yield is a common issue that can stem from several sources. The key is to systematically identify the root cause.
-
Cause 1: Incomplete Reaction. The reaction may stall before completion.
-
Solution: Verify the quality of your reagents. Sodium hydride is notoriously sensitive to moisture; use a fresh bottle or wash it with anhydrous hexane before use. Ensure your DMF is truly anhydrous. Consider increasing the reaction temperature after the initial addition, but be aware this can also promote side reactions.[4]
-
-
Cause 2: Competing Side Reactions (Polymerization). The reaction of the bis-electrophile with the malonate enolate can lead to linear oligomers or polymers instead of the desired spirocycle.
-
Solution: The principle of high dilution is your most powerful tool here.[5] Ensure the 1,1-bis(bromomethyl)cyclobutane is added very slowly to the malonate solution. This maintains a low concentration of the electrophile, ensuring it is more likely to react with the second anionic site on the same molecule (intramolecular) rather than with another molecule (intermolecular).
-
-
Cause 3: Product Loss During Workup. The dicarboxylic acid intermediate may have some solubility in the aqueous layer, and the final diester can be volatile.[5]
-
Solution: When isolating the dicarboxylic acid, ensure the aqueous layer is thoroughly acidified and cooled to minimize solubility. After extraction of the final diester, check the aqueous layer by TLC to ensure no product is left behind. When removing solvent on a rotary evaporator, use a cold trap and avoid excessive vacuum or heat.
-
Q2: I am observing significant amounts of a high-molecular-weight, sticky byproduct. How can I prevent this?
A2: This is almost certainly due to intermolecular polymerization, a classic problem in cyclization reactions.
-
Solution: As detailed in A1, the key is to enforce pseudo-high dilution conditions. This can be achieved by:
-
Slow Addition: Adding the electrophile (1,1-bis(bromomethyl)cyclobutane) to the nucleophile (dimethyl malonate dianion) over a prolonged period (e.g., 4-8 hours) using a syringe pump.
-
Large Solvent Volume: Increasing the volume of the solvent (DMF) to further dilute all reacting species.
-
Causality Insight: By keeping the concentration of the electrophile extremely low at any given moment, you maximize the probability of the second, intramolecular cyclization occurring before an intermolecular reaction can take place.
-
Q3: My crude NMR looks messy, and purification by column chromatography is difficult. What are the likely impurities?
A3: Several impurities can form, often with polarities similar to the desired product, complicating purification.
-
Impurity 1: Mono-alkylated Intermediate. If the second intramolecular cyclization does not occur, you will be left with a mono-alkylated, open-chain intermediate.
-
Identification & Solution: This species is typically more polar than the final product. It can be identified by LC-MS. To minimize its formation, ensure a sufficient excess of a strong base and adequate reaction time/temperature to facilitate the second ring closure.
-
-
Impurity 2: Hydrolyzed Product. If any water is present during the reaction or workup (before the intentional saponification step), one or both of the methyl esters can be hydrolyzed to the corresponding carboxylic acid.
-
Identification & Solution: These acidic impurities will streak on a silica gel TLC plate. They can often be removed by washing the organic solution of the crude product with a mild aqueous base like saturated NaHCO₃ solution.
-
-
Impurity 3: Unreacted Starting Material. Incomplete conversion will leave behind dimethyl malonate and 1,1-bis(bromomethyl)cyclobutane.
-
Solution: Unreacted dimethyl malonate can be removed with an aqueous wash. The brominated starting material can be separated by column chromatography. Optimizing reaction stoichiometry and conditions is the best preventative measure.
-
Q4: The reaction seems to stop after forming an initial product, and I can't push it to completion. What should I check?
A4: This is often indicative of a problem with the second, sterically hindered intramolecular alkylation step.
-
Solution:
-
Base Stoichiometry: Ensure you are using at least two full equivalents of base for the malonate, plus a slight excess to account for any acidic impurities or reaction with the solvent.
-
Temperature Profile: The first alkylation is generally fast. The second, ring-closing alkylation has a higher activation energy. After the slow addition of the electrophile at a lower temperature, gradually increasing the reaction temperature (e.g., to 80 °C) can provide the necessary energy to drive the final cyclization to completion.[4]
-
Monitor Intermediates: Use LC-MS to track the reaction. You should see the starting malonate disappear, a mono-alkylated intermediate appear and then be consumed, and the final product grow in. If the intermediate persists, it confirms that the second cyclization is the problematic step.
-
Data & Visualization
Table 1: Key Reaction Parameters and Optimization
| Parameter | Standard Condition | Optimization Strategy & Rationale |
| Base | NaH (60% in oil) | Use fresh, reactive NaH. Other strong, non-nucleophilic bases like KHMDS or NaHMDS can be explored. |
| Stoichiometry | 2.2 eq. Base / 2.0 eq. Malonate / 1.0 eq. Dihalide | Ensure at least 2 full equivalents of base are active. A slight excess of malonate can help consume the dihalide. |
| Solvent | Anhydrous DMF | Ensure solvent is truly anhydrous. Other polar aprotic solvents like DMSO could be used but may require different temperatures. |
| Concentration | 0.1 - 0.5 M | Lower concentrations (high dilution) favor intramolecular cyclization and reduce polymerization. |
| Temperature | 0 °C (addition), then 60-80 °C | Low initial temperature controls the exothermic reaction. Higher temperature is needed to overcome the activation barrier for the second cyclization. |
| Addition Rate | Dropwise over 1-2 hours | Use a syringe pump for very slow addition (4-8 hours) to maintain high-dilution conditions. |
Diagrams
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
Frequently Asked Questions (FAQs)
FAQ 1: What is the reaction mechanism for the formation of the spiro[3.3]heptane core?
The mechanism is a sequential double Sₙ2 reaction. First, the strong base (NaH) deprotonates the acidic α-carbon of dimethyl malonate to form a nucleophilic enolate. This enolate attacks one of the electrophilic -CH₂Br groups of 1,1-bis(bromomethyl)cyclobutane, displacing the bromide ion in the first Sₙ2 alkylation. The resulting intermediate still possesses an acidic proton, which is removed by the base to form a new enolate. This second enolate then performs an intramolecular Sₙ2 attack on the remaining -CH₂Br group, closing the second ring and forming the spirocyclic core.
FAQ 2: How can I definitively confirm the structure and purity of my final product?
A combination of analytical techniques is essential:
-
¹H NMR: Should show characteristic peaks for the cyclobutane and ester methyl protons. The symmetry of the molecule will simplify the spectrum.
-
¹³C NMR: Will confirm the number of unique carbon environments, including the key spiro quaternary carbon, the ester carbonyls, and the methyl groups.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound (212.25 g/mol ).[1]
-
HPLC/GC: Can be used to determine the purity of the final product with high accuracy.
FAQ 3: Are there alternative synthetic routes?
Yes, while the double alkylation is common for this specific diester, other methods exist for synthesizing the spiro[3.3]heptane core. These include [2+2] cycloadditions of ketenes with methylenecyclobutane or semipinacol rearrangements of 1-cyclopropylcyclobutanols.[6] However, for accessing the 2,6-dicarboxylate substitution pattern, the malonic ester synthesis route remains one of the most direct and reliable methods.
FAQ 4: What are the main challenges when scaling up this synthesis?
Scaling up introduces several challenges:
-
Thermal Management: The initial deprotonation of dimethyl malonate with NaH is highly exothermic. On a large scale, efficient cooling is critical to prevent runaway reactions.
-
Reagent Addition: Maintaining high-dilution conditions during the slow addition of the dihalide becomes more difficult. A reliable, calibrated syringe pump or dropping funnel is essential.
-
Mixing: Efficient mechanical stirring is required to ensure homogeneity in a large reaction vessel, especially with slurries like NaH in DMF.
-
Workup: Handling and extracting large volumes of solvents requires appropriate equipment. The quenching of large amounts of unreacted NaH must be done with extreme caution.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. How To [chem.rochester.edu]
- 6. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselective Synthesis of Spiro[3.3]heptane Derivatives
Welcome to the technical support center for the stereoselective synthesis of spiro[3.3]heptane derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling stereochemistry in the synthesis of these valuable scaffolds. The spiro[3.3]heptane motif is increasingly recognized for its utility as a bioisostere for benzene and other cyclic systems in medicinal chemistry, making precise control of its three-dimensional structure paramount.[1][2][3][4][5] This resource provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you overcome common challenges and achieve your desired stereochemical outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured to address specific issues you may encounter during your synthetic endeavors.
Issue 1: Poor Enantioselectivity in Asymmetric Catalysis
Question: I am attempting an asymmetric synthesis of a spiro[3.3]heptane derivative using a chiral catalyst, but the enantiomeric excess (ee) is consistently low. What are the likely causes and how can I improve it?
Low enantioselectivity is a common hurdle in asymmetric catalysis and can stem from several factors.[6][7] A systematic approach to troubleshooting is essential for identifying the root cause.
Potential Cause A: Suboptimal Catalyst or Ligand
The choice of catalyst and ligand is the most critical factor in achieving high enantioselectivity. The chiral environment created by the catalyst-ligand complex dictates the facial selectivity of the reaction.
-
Troubleshooting Steps:
-
Catalyst/Ligand Screening: If you are using a transition metal catalyst, screen a variety of chiral ligands. For instance, in palladium-catalyzed cycloadditions, ligands with different electronic and steric properties can have a profound impact on stereoselectivity.[8][9][10][11][12] Similarly, for organocatalytic routes, different classes of organocatalysts should be evaluated.[13][14][15]
-
Catalyst Purity and Integrity: Ensure the catalyst and ligand are of high purity. Impurities can poison the catalyst or interfere with the formation of the active chiral species.[7] Many catalysts are sensitive to air and moisture, so proper handling under an inert atmosphere is crucial.[7]
-
Catalyst Loading: Insufficient catalyst loading may allow a non-selective background reaction to dominate, leading to a lower overall ee.[7] Systematically vary the catalyst loading to find the optimal concentration.
-
Potential Cause B: Inappropriate Reaction Conditions
Reaction parameters such as temperature, solvent, and concentration can significantly influence the transition state energies of the competing diastereomeric pathways.[16]
-
Troubleshooting Steps:
-
Temperature Optimization: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state with the lower activation energy.[6][17] However, this may come at the cost of a slower reaction rate.
-
Solvent Screening: The polarity and coordinating ability of the solvent can affect the conformation of the catalyst-substrate complex.[6][7][16] A screen of solvents with varying properties is highly recommended.
-
Concentration Effects: The concentration of reactants can influence the aggregation state of the catalyst and the kinetics of the reaction, which in turn can affect enantioselectivity.
-
Data Summary: Effect of Reaction Parameters on Enantioselectivity
| Parameter | General Trend for Higher ee | Rationale | Potential Trade-off |
| Temperature | Lower | Increases the energy difference between diastereomeric transition states. | Slower reaction rates. |
| Solvent | Varies | Influences catalyst conformation and substrate solubility.[6][7] | Requires empirical screening. |
| Catalyst Loading | Optimal (not too low) | Minimizes uncatalyzed background reaction.[7] | Increased cost. |
Issue 2: Poor Diastereoselectivity in Cycloaddition Reactions
Question: My [2+2] or [4+2] cycloaddition to form the spiro[3.3]heptane core is yielding a mixture of diastereomers with a low diastereomeric ratio (d.r.). How can I improve the diastereoselectivity?
Diastereoselectivity in cycloaddition reactions is governed by the relative orientation of the reacting partners in the transition state. Steric and electronic factors play a crucial role in determining which diastereomer is favored.
Potential Cause A: Insufficient Facial Shielding
The approach of one reactant to the face of the other may not be sufficiently differentiated.
-
Troubleshooting Steps:
-
Use of Chiral Auxiliaries: Attaching a chiral auxiliary to one of the reactants can effectively block one face of the molecule, directing the cycloaddition to the opposite face. The use of Ellman's sulfinamide has been shown to be effective in controlling diastereoselectivity in the synthesis of spirocyclic compounds.[18]
-
Substrate Modification: Introducing bulky substituents on the substrate can create a steric bias that favors the formation of one diastereomer.[17]
-
Potential Cause B: Reaction Mechanism and Conditions
The mechanism of the cycloaddition (concerted vs. stepwise) and the reaction conditions can influence the diastereomeric outcome.
-
Troubleshooting Steps:
-
Lewis Acid Catalysis: In Diels-Alder ([4+2]) reactions, Lewis acids can enhance diastereoselectivity by coordinating to the dienophile and lowering the energy of the endo transition state.[19] A screen of different Lewis acids and their stoichiometry is recommended.
-
Photochemical Conditions: For [2+2] photocycloadditions, the use of triplet sensitizers and careful control of the irradiation wavelength can influence the regioselectivity and diastereoselectivity of the reaction.[20]
-
Workflow for Troubleshooting Poor Diastereoselectivity
Caption: Troubleshooting workflow for low diastereoselectivity.
Issue 3: Difficulty in Achieving High Stereospecificity in Rearrangement Reactions
Question: I am using a semipinacol or Meinwald rearrangement to construct the spiro[3.3]heptane skeleton, but the reaction is not stereospecific. What factors control the stereochemical outcome of these rearrangements?
Rearrangement reactions, such as the semipinacol and Meinwald rearrangements, can be powerful tools for constructing the spiro[3.3]heptane core.[18][21] The stereospecificity of these reactions is highly dependent on the conformation of the substrate and the nature of the migrating group.
Key Controlling Factors:
-
Antiperiplanar Alignment: For a concerted rearrangement, the migrating group and the leaving group must be in an antiperiplanar arrangement. The conformation of the starting material will therefore dictate which group migrates and with what stereochemistry.
-
Migratory Aptitude: In cases where multiple groups could potentially migrate, the inherent migratory aptitude of the groups will influence the product distribution.
-
Carbocation Stability: If the reaction proceeds through a discrete carbocation intermediate, the stereochemical outcome may be less predictable as the carbocation can undergo conformational changes before migration occurs.
Troubleshooting Steps:
-
Conformational Control: Modify the substrate to favor a conformation that pre-organizes the desired migrating group antiperiplanar to the leaving group. This can be achieved through the introduction of bulky protecting groups or by using cyclic precursors that lock the conformation.
-
Choice of Acid/Promoter: The acid or promoter used to initiate the rearrangement can influence the degree of concertedeness of the reaction. Stronger acids may favor a more carbocationic mechanism, potentially leading to a loss of stereospecificity. A screen of different acids (e.g., MsOH, AlCl₃) is advisable.[21]
Reaction Mechanism: Stereospecific Semipinacol Rearrangement
Caption: Stereospecific rearrangement to form spiro[3.3]heptan-1-one.
Experimental Protocols
Protocol 1: Asymmetric Strecker Reaction for the Synthesis of Chiral 1-Aminospiro[3.3]heptane-1,6-dicarboxylic Acid Derivatives
This protocol is adapted from methodologies employing chiral auxiliaries for the asymmetric synthesis of amino acids built on the spiro[3.3]heptane scaffold.[18][19]
Materials:
-
Spiro[3.3]heptane-1-keto-6-carboxylic acid
-
(R)-tert-Butanesulfinamide (Ellman's auxiliary)
-
Titanium(IV) ethoxide
-
Trimethylsilyl cyanide (TMSCN)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
Procedure:
-
Iminé Formation: To a solution of spiro[3.3]heptane-1-keto-6-carboxylic acid (1.0 equiv) and (R)-tert-butanesulfinamide (1.1 equiv) in anhydrous DCM, add titanium(IV) ethoxide (2.0 equiv) at room temperature under an inert atmosphere. Stir the mixture for 12-18 hours.
-
Cyanide Addition: Cool the reaction mixture to -78 °C. Add a solution of TMSCN (1.5 equiv) in anhydrous THF dropwise. Allow the reaction to slowly warm to room temperature and stir for 24 hours.
-
Quenching and Workup: Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Diastereomer Separation: The crude product, a mixture of diastereomeric amino nitriles, can be purified by flash column chromatography on silica gel. The diastereomers can often be separated at this stage.
-
Hydrolysis and Auxiliary Removal: Treat the purified amino nitrile with 6 M HCl at reflux for 12 hours to hydrolyze the nitrile to a carboxylic acid and cleave the sulfinamide auxiliary.
-
Final Purification: Purify the resulting 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid by recrystallization or ion-exchange chromatography.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes | Semantic Scholar [semanticscholar.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chiral diene as the ligand for the synthesis of axially chiral compounds via palladium-catalyzed Suzuki-Miyaura coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chiral palladium pincer complexes for asymmetric catalytic reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Novel Chiral Ligands for Palladium-catalyzed Asymmetric Allylic Alkylation/ Asymmetric Tsuji-Trost Reaction: A Review [ouci.dntb.gov.ua]
- 13. Chapter - Organocatalytic Asymmetric Synthesis of Spiroacetals and Bridged Acetals | Bentham Science [eurekaselect.com]
- 14. Applications of asymmetric organocatalysis in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. m.youtube.com [m.youtube.com]
- 17. benchchem.com [benchchem.com]
- 18. A stereochemical journey around spirocyclic glutamic acid analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Conformationally restricted glutamic acid analogues: stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. Regio- and Diastereoselective Intermolecular [2+2] Cycloadditions Photocatalyzed by Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate
Welcome to the technical support center for Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate (DSHD). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming common solubility issues encountered with this compound. As a key building block in various research applications, including its role as a PROTAC linker, achieving consistent and reliable solubilization of DSHD is critical for experimental success.[1] This resource combines fundamental chemical principles with field-proven troubleshooting strategies to empower you to confidently handle DSHD in your laboratory.
Understanding the Molecule: Structural Insights into Solubility
This compound is a unique molecule characterized by a rigid spirocyclic core and two methyl ester functional groups. This structure dictates its solubility profile. The spiro[3.3]heptane cage is nonpolar and hydrophobic, while the two methyl ester groups introduce polarity.[2][3] Consequently, DSHD exhibits moderate polarity, leading to its general insolubility in aqueous solutions and good solubility in many organic solvents.[4] The key to successful solubilization lies in selecting a solvent system that can effectively accommodate both the hydrophobic core and the polar ester moieties.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting solvents for dissolving this compound?
A1: Based on its chemical structure, DSHD, a dicarboxylate ester, is predicted to be soluble in a range of common organic solvents.[4][5] For initial trials, we recommend starting with polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), or chlorinated solvents like Dichloromethane (DCM). Less polar esters, such as ethyl acetate, may also be effective.[5] For applications requiring a less toxic solvent, ethanol is a viable option, although solubility might be lower compared to DMSO or DMF.[4]
Q2: Is this compound soluble in water or aqueous buffers?
A2: Due to its significant nonpolar spirocyclic core, DSHD is expected to have very low solubility in water and neutral aqueous buffers like phosphate-buffered saline (PBS).[3][4] Direct dissolution in aqueous media is not recommended and will likely result in a suspension rather than a true solution.
Q3: My compound precipitates when I dilute my organic stock solution into an aqueous buffer. What should I do?
A3: This phenomenon, often called "crashing out," is common when a compound is highly soluble in an organic solvent but poorly soluble in the aqueous diluent. To mitigate this, add the organic stock solution to the aqueous buffer slowly and with vigorous stirring or vortexing. It is also crucial to keep the final concentration of the organic solvent in your aqueous solution as low as possible and ensure it is compatible with your experimental system.
Q4: Can I heat the solution to improve the solubility of this compound?
A4: Gentle warming can be an effective method to increase the dissolution rate and solubility of DSHD. However, it is important to be mindful of the potential for ester hydrolysis, especially in the presence of acidic or basic conditions, which can be accelerated at elevated temperatures.[6][7] We recommend warming to no higher than 40-50°C and for the shortest time necessary. Always monitor for any signs of degradation.
Troubleshooting Guide: A Systematic Approach to Solubility Issues
This section provides a structured, question-and-answer style guide to address specific problems you may encounter.
Problem 1: The compound is not dissolving in my chosen organic solvent at the desired concentration.
Did you try a range of solvents?
The principle of "like dissolves like" is a good starting point.[8] The moderate polarity of DSHD suggests that a solvent of similar polarity will be most effective. If you are having trouble with a nonpolar solvent like hexane or a very polar one like methanol, a solvent of intermediate polarity might be a better choice.
Have you tried using a co-solvent system?
A mixture of two or more miscible solvents can often dissolve a solute that is insoluble in each individual solvent.[9][] This is because a co-solvent system can provide a wider range of polarity and hydrogen bonding capabilities.
-
Expert Insight: For DSHD, a co-solvent system of DCM and methanol can be effective. The DCM will interact with the nonpolar spirocyclic core, while the methanol can solvate the polar ester groups. Start with a high concentration of the better solvent and titrate in the second solvent.
Is sonication an option?
Sonication uses high-frequency sound waves to agitate the solvent and solute particles, which can significantly increase the rate of dissolution. This is a physical process and is unlikely to cause chemical degradation of DSHD.
Problem 2: I need to prepare a solution in a specific solvent for my reaction, but the solubility is too low.
Can you use a solubilizing agent?
For specific applications, particularly in biological assays, solubilizing agents can be employed.
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior. The hydrophobic core of DSHD can be encapsulated within the cyclodextrin cavity, increasing its apparent aqueous solubility.[11]
-
Surfactants: Surfactants form micelles in solution, which can encapsulate nonpolar molecules and increase their solubility in aqueous media.[11] Common laboratory surfactants include Tween® 20 and Triton™ X-100.
Have you considered preparing a solid dispersion?
A solid dispersion is a system where the drug is dispersed in a solid, inert carrier, often a polymer. This can enhance solubility by presenting the compound in an amorphous, higher-energy state.[12]
-
Causality: By preventing the crystalline lattice of DSHD from forming, the energy barrier to dissolution is lowered, leading to increased solubility and a faster dissolution rate.
Experimental Protocols
Protocol 1: Screening for Optimal Solvent
This protocol outlines a systematic approach to identify the best single solvent for DSHD.
-
Preparation: Weigh 1-2 mg of DSHD into several small, clear vials.
-
Solvent Addition: To each vial, add a different solvent from the list in Table 1, starting with a small volume (e.g., 100 µL).
-
Observation: Vortex each vial for 30 seconds and visually inspect for dissolution.
-
Incremental Addition: If the compound has not fully dissolved, add another 100 µL of the solvent and vortex again.
-
Determination: Continue adding solvent incrementally until the compound is fully dissolved or until a large volume has been added, indicating poor solubility. Record the approximate concentration at which dissolution occurs.
Table 1: Suggested Solvents for Screening
| Solvent Class | Examples | Expected Solubility of DSHD |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High |
| Chlorinated | Dichloromethane (DCM), Chloroform | High |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate to High |
| Esters | Ethyl Acetate | Moderate to High |
| Alcohols | Ethanol, Methanol, Isopropanol | Moderate |
| Aqueous Buffers | Water, PBS | Very Low |
Protocol 2: Preparation of a Concentrated Stock Solution
This protocol provides a general method for preparing a stock solution of DSHD.[13][14][15][16]
-
Calculation: Determine the mass of DSHD required to achieve the desired concentration in a specific volume.
-
Weighing: Accurately weigh the calculated mass of DSHD using an analytical balance.
-
Dissolution: Transfer the weighed DSHD to a volumetric flask. Add approximately half of the final volume of the chosen solvent (e.g., DMSO).
-
Solubilization: Mix the solution by swirling or vortexing until the DSHD is completely dissolved. Gentle warming or sonication may be used if necessary.
-
Final Volume: Once the solute is fully dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Store the stock solution in a tightly sealed container, protected from light, and at the recommended temperature (typically -20°C or -80°C for long-term storage).
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing solubility issues with this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. 15.7 Physical Properties of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. tutorchase.com [tutorchase.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. happi.com [happi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. phytotechlab.com [phytotechlab.com]
- 14. benchchem.com [benchchem.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. unmc.edu [unmc.edu]
Technical Support Center: Optimizing the Synthesis of Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate
Welcome to the technical support center for the synthesis of Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a Senior Application Scientist, my goal is to blend technical accuracy with practical, field-tested insights to help you navigate the complexities of this synthesis.
The spiro[3.3]heptane scaffold is a valuable motif in medicinal chemistry due to its rigid, three-dimensional structure, which can lead to improved pharmacological properties.[1][2][3] However, the construction of this strained spirocyclic system presents unique synthetic challenges.[1][4] This guide will focus on the common synthetic route to this compound and provide solutions to common experimental hurdles.
Core Synthesis Pathway Overview
The most prevalent and scalable synthesis of the spiro[3.3]heptane-2,6-dicarboxylate core involves a double alkylation of a malonic ester with a suitable 1,1-bis(electrophilic) cyclobutane derivative, followed by hydrolysis and decarboxylation of the resulting tetraester, and subsequent esterification to yield the desired dimethyl ester. A key starting material for this route is 1,1-bis(bromomethyl)cyclobutane.
Reaction Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes | Semantic Scholar [semanticscholar.org]
- 4. Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate Linkers in Biological Assays
Welcome, researchers, scientists, and drug development professionals. This guide provides in-depth technical support for the use of the Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate linker in biological assays. As a rigid and sterically hindered linker, it presents unique stability characteristics that are critical to understand for the successful development of novel therapeutics, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs). This resource offers troubleshooting advice and detailed experimental protocols to address common challenges and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for the this compound linker in biological assays?
The primary stability concern for this linker is the hydrolysis of its two methyl ester groups, which would lead to the formation of the corresponding dicarboxylic acid and the release of methanol. This hydrolysis can be chemically or enzymatically mediated.
Q2: How does the spiro[3.3]heptane core influence the stability of the ester groups?
The spiro[3.3]heptane core is a rigid, three-dimensional structure composed of two fused cyclobutane rings. This structure introduces significant steric hindrance around the ester functionalities. Steric hindrance is a well-documented factor that can significantly reduce the rate of enzymatic hydrolysis by carboxylesterases, which are abundant in biological matrices like plasma and cell lysates.[1][2] The bulky and constrained nature of the cyclobutane rings can limit the access of enzymes to the carbonyl carbon of the ester, thus slowing down the rate of cleavage.[1]
Q3: Is this linker considered "cleavable" or "non-cleavable" in a biological context?
While the ester bonds are susceptible to hydrolysis, the increased stability due to steric hindrance may render this linker "pseudo-non-cleavable" under certain experimental conditions and timescales, especially when compared to more labile linkers like those with simple alkyl chains. However, its stability must be empirically determined for your specific biological system and assay duration.
Q4: What are the expected degradation products of this linker?
The complete hydrolysis of both methyl ester groups will yield Spiro[3.3]heptane-2,6-dicarboxylic acid and two molecules of methanol. Partial hydrolysis will result in the mono-methyl ester, mono-carboxylic acid intermediate.
Q5: In the context of PROTACs, how does the rigidity of the spiro[3.3]heptane linker affect its function?
The rigidity of a PROTAC linker is a critical determinant of its efficacy. A rigid linker, such as one containing the spiro[3.3]heptane scaffold, can pre-organize the PROTAC into a conformation that is favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[3][4][5][6] This can lead to enhanced degradation potency.[4] However, if the fixed conformation is not optimal, a rigid linker can also prevent the formation of a productive ternary complex, leading to a lack of degradation.[7][8]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with molecules containing the this compound linker.
Issue 1: Premature Linker Cleavage Observed in In Vitro Assays
-
Observation: LC-MS analysis of your compound after incubation in plasma, serum, or cell lysate shows a significant amount of the dicarboxylic acid metabolite.
-
Potential Causes & Troubleshooting Steps:
-
High Carboxylesterase Activity: The biological matrix you are using may have unusually high carboxylesterase activity. Human carboxylesterases (CES) are known to hydrolyze a wide range of ester-containing drugs.[1][9]
-
Recommendation: If possible, use a matrix with lower esterase activity, such as heat-inactivated plasma or a purified buffer system for initial studies. Consider using specific carboxylesterase inhibitors (e.g., bis-p-nitrophenyl phosphate) to confirm that the degradation is enzyme-mediated.
-
-
pH-Mediated Hydrolysis: Although less likely to be rapid at physiological pH, prolonged incubation in a buffer with a pH that is not well-controlled could contribute to ester hydrolysis.
-
Recommendation: Ensure your buffers are properly prepared and their pH is stable throughout the experiment. For long-term incubations, re-check the pH periodically.
-
-
Compound Purity: The starting material may contain the dicarboxylic acid as an impurity.
-
Recommendation: Always analyze a T=0 sample to establish a baseline. Ensure the purity of your test compound by HPLC or LC-MS before starting the assay.
-
-
Issue 2: Lack of Activity in a PROTAC-Based Cellular Degradation Assay
-
Observation: Western blot analysis shows no reduction in the target protein levels after treating cells with your spiro[3.3]heptane-containing PROTAC.
-
Potential Causes & Troubleshooting Steps:
Caption: Troubleshooting workflow for inactive PROTACs.
-
Poor Cell Permeability: PROTACs are often large molecules and may have difficulty crossing the cell membrane.
-
Recommendation: Perform a cell permeability assay (e.g., Caco-2 assay) to assess your compound's ability to enter the cell.[10]
-
-
Suboptimal Linker Conformation: The rigid spiro[3.3]heptane linker may lock the PROTAC in a conformation that is not conducive to the formation of a stable ternary complex.[3][8]
-
Recommendation: This is a key consideration for rigid linkers. If binary binding to both the target and the E3 ligase is confirmed, the lack of degradation strongly points to a linker-related issue. The solution is often to synthesize new PROTACs with different linker attachment points or to introduce a different rigid or flexible linker for comparison.[4][5]
-
-
"Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes (Target-PROTAC or E3-PROTAC) which can inhibit the formation of the productive ternary complex.
-
Recommendation: Perform a wide dose-response experiment to see if degradation occurs at lower concentrations.
-
-
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the rate of hydrolysis of the this compound linker in plasma.
Materials:
-
Test compound (stock solution in DMSO)
-
Control compound (a related compound with a known stable linker, if available)
-
Human plasma (or plasma from other species of interest)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile with 0.1% formic acid (for protein precipitation)
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw frozen plasma at 37°C. Centrifuge to remove any precipitates.
-
Incubation: Pre-warm plasma to 37°C. Add the test compound to the plasma at a final concentration of 1-5 µM (ensure the final DMSO concentration is <0.5%).
-
Time Points: Collect aliquots at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).
-
Sample Quenching: Immediately after collection, add 3-4 volumes of ice-cold acetonitrile with 0.1% formic acid to the plasma aliquot to precipitate proteins and stop the reaction.
-
Protein Removal: Vortex the samples and centrifuge at high speed (e.g., >12,000 g) for 10 minutes.
-
Analysis: Transfer the supernatant to a new plate or vials for LC-MS/MS analysis. Monitor the disappearance of the parent compound and the appearance of the dicarboxylic acid metabolite over time.
Data Analysis: Plot the percentage of the remaining parent compound against time. Calculate the half-life (t½) of the compound in plasma.
| Parameter | Description |
| Parent Compound | This compound containing molecule |
| Metabolite | Spiro[3.3]heptane-2,6-dicarboxylic acid containing molecule |
| Analytical Method | LC-MS/MS |
| Incubation Temp. | 37°C |
| Matrix | Human Plasma |
Protocol 2: Cellular Degradation Assay (for PROTACs)
Objective: To assess the ability of a PROTAC containing the spiro[3.3]heptane linker to induce the degradation of a target protein in cells.
Materials:
-
PROTAC stock solution (in DMSO)
-
Cell line expressing the target protein and the relevant E3 ligase
-
Complete cell culture medium
-
PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and transfer system
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a desired time (e.g., 18-24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting:
-
Normalize the protein amount for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibody for the target protein and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescence substrate and image the bands.
-
Data Analysis: Quantify the band intensities for the target protein and normalize them to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).
Caption: Western Blot workflow for cellular degradation assay.
References
- 1. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. The Essential Role of Linkers in PROTACs [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation [elifesciences.org]
- 8. PROTAC-induced protein structural dynamics in targeted protein degradation | eLife [elifesciences.org]
- 9. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding degradation of "Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate" during storage
Welcome to the technical support center for Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate (DMSHD). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable spirocyclic building block. Here, you will find answers to frequently asked questions and in-depth troubleshooting guides to prevent degradation during storage.
Frequently Asked Questions (FAQs)
Q1: What are the ideal short-term and long-term storage conditions for this compound?
For optimal stability, we recommend the following storage conditions:
| Storage Duration | Temperature | Atmosphere | Container |
| Short-Term (up to 12 weeks) | -4°C[1] | Standard laboratory atmosphere (sealed container) | Amber glass vial with a tight-fitting cap |
| Long-Term (> 12 weeks) | -20°C | Inert gas (Argon or Nitrogen)[2] | Flame-dried amber glass vial with a septum-sealed cap |
The rigid spirocyclic core of DMSHD contributes to high thermal stability[2][3]. However, the ester functional groups are susceptible to degradation over time, making temperature and atmospheric control crucial for preserving purity.
Q2: I've noticed a change in the appearance of my DMSHD sample. What could be the cause?
A change in appearance, such as discoloration or the presence of crystals, may indicate degradation. The most common cause is hydrolysis of the ester groups, which can be initiated by atmospheric moisture. Exposure to light or reactive contaminants can also lead to oxidative degradation.
Q3: How can I check the purity of my stored this compound?
To assess the purity of your DMSHD sample, we recommend the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most effective method for identifying degradation products, such as the corresponding carboxylic acid from hydrolysis.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the purity of the sample and detect the presence of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a sensitive technique for detecting volatile degradation products.
Troubleshooting Guides
Issue 1: Suspected Hydrolysis of this compound
Symptoms:
-
A decrease in pH of a solution containing the compound.
-
Appearance of a new peak corresponding to a carboxylic acid in the ¹H NMR spectrum.
-
Changes in solubility characteristics.
Causality: Hydrolysis is a common degradation pathway for esters, where the ester functional group reacts with water to form a carboxylic acid and an alcohol[4][5][6]. This reaction can be catalyzed by both acids and bases[3][7]. For DMSHD, this would result in the formation of the corresponding mono- or di-carboxylic acid.
Degradation Pathway: Hydrolysis
Caption: Hydrolysis of this compound.
Prevention Protocol:
-
Minimize Moisture Exposure:
-
Always handle the compound in a dry environment, preferably in a glovebox or under a stream of inert gas.
-
Use dry solvents and reagents for all experiments.
-
Store the compound in a desiccator, even for short-term storage.
-
-
Inert Atmosphere Storage:
-
For long-term storage, purge the storage vial with an inert gas (argon or nitrogen) before sealing[2]. This displaces moisture and oxygen.
-
-
Proper Container Selection:
-
Use amber glass vials with tight-fitting, chemically resistant caps (e.g., PTFE-lined). This protects the compound from light and moisture ingress.
-
Issue 2: Potential for Oxidative Degradation
Symptoms:
-
Discoloration of the sample (yellowing or browning).
-
Appearance of complex new signals in the NMR spectrum.
-
Reduced performance in downstream applications.
Causality: While the spiro[3.3]heptane core is a saturated cycloalkane, oxidative degradation can still occur, particularly at elevated temperatures or upon exposure to light and oxygen[8][9][10]. This can lead to the formation of various oxidation products, including ketones and alcohols, and potentially ring-opening under harsh conditions[8].
Troubleshooting Workflow: Preventing Oxidative Degradation
Caption: Decision workflow for preventing oxidative degradation.
Prevention Protocol:
-
Light Protection:
-
Always store this compound in amber or opaque containers to prevent photodegradation.
-
Minimize exposure to ambient light during handling.
-
-
Oxygen Exclusion:
-
As with preventing hydrolysis, storing under an inert atmosphere is highly effective at preventing oxidation.
-
-
Avoid Contaminants:
-
Ensure that all glassware and handling tools are scrupulously clean and free of any potential catalysts for oxidation, such as trace metals.
-
By adhering to these storage and handling protocols, you can ensure the long-term stability and purity of your this compound, leading to more reliable and reproducible experimental results.
References
- 1. 27259-79-6|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 2. Diethyl Spiro[3.3]heptane-2,6-dicarboxylate [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. US2968674A - Process for hydrolyzing dibasic acid esters while inhibiting the formation of color materials - Google Patents [patents.google.com]
- 6. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Degradation pathways of cyclic alkanes in Rhodococcus sp. NDKK48 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
Troubleshooting PROTAC linker conjugation with "Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate"
Topic: Troubleshooting PROTAC Linker Conjugation with "Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate"
Welcome to the technical support guide for utilizing this compound in your PROTAC synthesis. As Senior Application Scientists, we have designed this resource to provide in-depth, field-proven insights to help you navigate the common and complex challenges associated with this unique linker. The spiro[3.3]heptane core offers a desirable level of rigidity and a three-dimensional architecture, which can be crucial for establishing a productive ternary complex.[1] However, its structure also presents specific synthetic challenges. This guide provides structured FAQs and troubleshooting workflows to ensure your success.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using a spiro[3.3]heptane linker in my PROTAC?
The spiro[3.3]heptane scaffold is a "rigid" linker. Unlike flexible alkyl or PEG chains, its conformational freedom is highly restricted. This rigidity can help pre-organize the warhead and E3 ligase ligand into a favorable orientation for forming the ternary complex (POI-PROTAC-E3 Ligase), potentially increasing degradation efficiency and selectivity.[1][2] Companies like SpiroChem advocate for such 3D-constrained modules to minimize the hydrophobic collapse often seen with flexible linkers and improve physicochemical properties.[3]
Q2: My starting material is a dimethyl ester. How do I couple it to an amine on my warhead/E3 ligand?
You cannot directly couple the ester with an amine to form an amide bond under standard conditions. The ester must first be hydrolyzed to a carboxylic acid. Since the linker is symmetrical with two methyl esters, you will typically perform a selective mono-hydrolysis (saponification) to generate a mono-acid/mono-ester intermediate. This allows for sequential, controlled conjugation. The resulting carboxylic acid can then be activated and coupled to your first amine-containing molecule.
Q3: Which coupling reagents are recommended for this linker?
For rigid and potentially sterically hindered structures, standard carbodiimide reagents like EDC might be sluggish. We recommend using more potent uronium- or phosphonium-based coupling reagents.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a top choice. It forms a highly reactive OAt-active ester, which is very efficient, minimizes racemization, and works well for sterically hindered substrates.[4]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is another robust and widely used option, though slightly less reactive than HATU.[5][6]
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a phosphonium-based alternative that is also highly efficient, with the advantage that its byproducts are generally water-soluble, simplifying purification.[4]
These reactions require a non-nucleophilic base, with N,N'-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) being the most common choices.[4]
Q4: I'm observing poor solubility of my linker or PROTAC intermediate. What can I do?
Poor aqueous solubility is a common challenge in PROTAC development, often exacerbated by hydrophobic linkers.[2][7][]
-
Solvent Choice: During the reaction, use polar aprotic solvents like DMF or NMP to ensure all components remain in solution. For purification, consider solvent systems like DCM/MeOH or use reverse-phase chromatography if solubility in non-polar solvents is low.
-
Structural Modification: If solubility issues persist in the final PROTAC, it may indicate that the overall molecule is too lipophilic. While you cannot change the core of the spiro[3.3]heptane linker, consider synthesizing analogs where the warhead or E3 ligand is modified with a more polar functional group, if synthetically feasible and tolerated by the target.
General Experimental Workflow
The sequential conjugation of the spiro[3.3]heptane linker requires a multi-step process. The diagram below outlines the typical synthetic logic.
Caption: General workflow for sequential PROTAC synthesis.
Troubleshooting Guide
Problem 1: Low or No Product Formation During Amide Coupling
This is one of the most common failure points. If LC-MS analysis shows unreacted starting materials (the carboxylic acid intermediate and the amine), the coupling reaction itself is the issue.
Caption: Decision tree for troubleshooting low coupling yield.
Detailed Solutions:
-
Re-evaluate Your Coupling Reagent: The spiro[3.3]heptane structure can present steric challenges. If you are using a carbodiimide like DCC or EDC with an additive like HOBt, consider switching to the more potent HATU or PyBOP.[5] These reagents are known to be more effective for difficult couplings.
-
Check Stoichiometry and Base: Ensure you are using a slight excess of the coupling reagent (1.1-1.2 eq) and at least 2-3 equivalents of a non-nucleophilic base like DIPEA. The base is critical to deprotonate the carboxylic acid and neutralize the HCl generated during the reaction.
-
Optimize Reaction Conditions: Conduct the reaction at room temperature (25°C) for 12-24 hours. If the reaction is still sluggish, you can gently heat it to 35-40°C. Always run the reaction under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents (DMF, NMP, or DCM) to prevent hydrolysis of the activated ester.
-
Reagent Quality: Coupling reagents, especially uronium/phosphonium salts, can be hygroscopic and degrade over time. Use freshly opened bottles or reagents stored properly in a desiccator.
Problem 2: Difficulty with Selective Mono-Saponification
If you are getting a mixture of starting diester, desired mono-acid, and undesired di-acid, your saponification is not selective.
Potential Causes & Solutions:
-
Cause: Reaction conditions are too harsh (too much base, too long, too high temperature).
-
Solution 1 (Stoichiometry Control): Carefully control the stoichiometry. Use exactly 1.0 equivalent of a base like Lithium Hydroxide (LiOH) in a mixed solvent system like THF/Methanol/Water at 0°C to room temperature. Monitor the reaction closely by LC-MS every 15-30 minutes. Once the desired mono-acid is the major product, quench the reaction immediately with a mild acid (e.g., 1N HCl) to neutralize the excess base.
-
Solution 2 (Purification Challenge): It can be very difficult to separate the di-ester, mono-acid, and di-acid mixture. It is often more practical to accept a mixed output from the saponification, proceed with the first coupling reaction (which will only react with the mono-acid), and then purify the desired conjugate away from the unreacted di-ester and any di-acid byproducts.
Problem 3: Formation of Side Products
Besides incomplete reactions, you might observe unexpected masses in your LC-MS analysis.
-
Side Product: N-acylurea formation.
-
Cause: This is a common side reaction when using carbodiimide reagents like DCC or EDC, where the activated O-acylisourea intermediate rearranges.[4]
-
Solution: The addition of HOBt or Oxyma Pure can suppress this side reaction. However, the most effective solution is to switch to a phosphonium (PyBOP) or uronium (HATU, HBTU) reagent, which do not proceed through this intermediate.[6]
-
-
Side Product: Racemization of adjacent chiral centers.
-
Cause: If your warhead or E3 ligand has a chiral center alpha to the amine being coupled, the harshness of the coupling conditions can sometimes lead to epimerization.
-
Solution: Uronium reagents like HATU are known to minimize racemization.[4] Using a milder base like N-Methylmorpholine (NMM) instead of DIPEA and running the reaction at a lower temperature (0°C to RT) can also help preserve stereochemical integrity.
-
Protocols & Data Tables
Table 1: Comparison of Recommended Coupling Reagents
| Reagent | Activating Additive | Base | Typical Solvent | Key Advantages | Potential Issues |
| HATU | (Internal, HOAt) | DIPEA, TEA | DMF, NMP | Highly efficient, fast, low racemization, good for hindered substrates.[4] | Higher cost, hygroscopic. |
| HBTU | (Internal, HOBt) | DIPEA, TEA | DMF, NMP | Very efficient, widely used, reliable.[6] | Can be slightly less reactive than HATU. |
| PyBOP | (Internal, HOBt) | DIPEA, TEA | DMF, DCM | High efficiency, water-soluble byproducts simplify workup.[4] | Phosphonium-based, may require specific disposal procedures. |
| EDC / Oxyma | OxymaPure | DIPEA, NMM | DMF, DCM | Cost-effective, water-soluble byproducts. | Can be less efficient for hindered systems, risk of N-acylurea. |
Protocol 1: Standard HATU-Mediated Amide Coupling
This protocol describes the coupling of the mono-acid/mono-ester spiro[3.3]heptane intermediate with an amine-containing molecule.
Materials:
-
Mono-acid/mono-ester spiro[3.3]heptane intermediate (1.0 eq)
-
Amine-containing molecule (e.g., E3 Ligand-NH2) (1.0 - 1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an Argon or Nitrogen atmosphere, dissolve the mono-acid spiro[3.3]heptane intermediate (1.0 eq) and the amine-containing molecule (1.0 eq) in anhydrous DMF.
-
Pre-activation (Optional but Recommended): In a separate vial, dissolve HATU (1.1 eq) and DIPEA (3.0 eq) in a small amount of anhydrous DMF. Allow this solution to stand for 5-10 minutes.
-
Reaction Initiation: Add the HATU/DIPEA solution dropwise to the flask containing the acid and amine at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by taking small aliquots and analyzing via LC-MS. Look for the consumption of the starting acid and the appearance of the desired product mass.
-
Workup: Once the reaction is complete, dilute the mixture with Ethyl Acetate or DCM. Wash the organic layer sequentially with 5% citric acid solution (to remove excess base), saturated sodium bicarbonate solution (to remove unreacted acid), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue using flash column chromatography (e.g., silica gel with a hexanes/ethyl acetate or DCM/methanol gradient) or by preparative HPLC.
-
Characterization: Confirm the identity and purity of the final conjugate by LC-MS and ¹H/¹³C NMR.
This self-validating protocol includes checkpoints (LC-MS monitoring) and a final confirmation step (NMR characterization) to ensure the integrity of your experiment.
References
- 1. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. News - Single [spirochem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Identifying and removing impurities from "Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate"
Welcome to the technical support guide for Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this unique spirocyclic compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its purification and analysis.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect when synthesizing this compound?
A1: The impurity profile of this compound is largely dependent on the synthetic route employed. However, some common classes of impurities to anticipate include:
-
Unreacted Starting Materials: Depending on the stoichiometry and reaction conditions, you may find residual starting materials. For instance, in syntheses involving [2+2] cycloadditions, unreacted olefins or ketene precursors might be present.[1]
-
Side-Reaction Products: The formation of the spiro[3.3]heptane core can be accompanied by side reactions. For example, reactions induced by zinc halides, if used, can lead to undesired byproducts.[1]
-
Partially Reacted Intermediates: In multi-step syntheses, incomplete reactions can result in the presence of intermediates.
-
Solvent Residues: Residual solvents from the reaction or initial purification steps are a common impurity.[2][3]
-
Inorganic Salts: If the synthesis involves inorganic reagents or catalysts, these may persist in the crude product.[2][3]
Q2: Which analytical techniques are most effective for identifying these impurities?
A2: A multi-pronged analytical approach is recommended for comprehensive impurity profiling.[4][5] The most effective techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for structural elucidation of the main compound and any significant impurities.[2][5][6] Characteristic shifts can help identify unreacted starting materials or byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly well-suited for identifying volatile and semi-volatile impurities, such as residual solvents and low molecular weight organic byproducts.[4][6]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating a wide array of non-volatile organic impurities.[2][4] When coupled with a mass spectrometer (LC-MS), it can provide both separation and identification.[5][6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can help identify the presence of functional groups that may indicate certain impurities, such as carboxylic acids if hydrolysis of the ester has occurred.
Q3: My NMR spectrum shows unexpected peaks. How can I determine if they are impurities?
A3: When encountering unexpected peaks in your NMR spectrum, a systematic approach is key:
-
Check for Common Solvent Impurities: First, compare the chemical shifts of the unknown peaks with established tables for common laboratory solvents and reagents.[7][8][9]
-
Analyze Peak Multiplicity and Integration: Assess the splitting patterns and integration of the unknown signals. This can provide clues about the structure of the impurity and its concentration relative to your target compound.
-
Perform 2D NMR Experiments: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help establish connectivity within the impurity's structure.
-
Spike Your Sample: If you have a suspicion about a particular impurity (e.g., a starting material), add a small amount of that compound to your NMR tube and re-acquire the spectrum. An increase in the intensity of the unknown peak confirms its identity.
-
Consult Literature Data: Compare your spectrum with published data for this compound and related spiro[3.3]heptane structures.[10]
Q4: What is the best general approach to purify crude this compound?
A4: For most common impurity profiles, column chromatography is the most effective purification method.[11][12][13][14] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[11][12] Less polar compounds will elute faster, while more polar compounds will be retained on the column longer.[13]
II. Troubleshooting Guides
Guide 1: Removing Polar Impurities via Column Chromatography
This guide provides a step-by-step protocol for purifying this compound from more polar impurities, such as related carboxylic acids or highly functionalized byproducts.
Experimental Workflow Diagram
Caption: Workflow for purification by column chromatography.
Step-by-Step Protocol
-
Prepare the Silica Gel Slurry:
-
In a beaker, add silica gel (the most common stationary phase) to your chosen eluent system (e.g., a mixture of ethyl acetate and hexanes).[12]
-
Stir gently to create a homogenous slurry without air bubbles.
-
-
Pack the Column:
-
Secure a glass column vertically.
-
Pour the silica slurry into the column, allowing the solvent to drain slowly.
-
Gently tap the column to ensure even packing and prevent air pockets.
-
-
Prepare and Load the Sample:
-
Dissolve your crude this compound in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the silica gel bed.
-
-
Elute the Column:
-
Collect and Analyze Fractions:
-
Collect the eluent in a series of labeled test tubes.
-
Spot each fraction onto a Thin Layer Chromatography (TLC) plate to monitor the separation.[11]
-
-
Combine and Isolate:
-
Identify the fractions containing the pure product based on the TLC analysis.
-
Combine these fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Troubleshooting Common Issues
| Issue | Potential Cause | Solution |
| Poor Separation | Incorrect solvent system polarity. | Adjust the eluent polarity. A more polar solvent will move all compounds faster, while a less polar solvent will slow them down.[11] |
| Cracked Column Bed | The column ran dry. | Always keep the silica gel bed covered with solvent. |
| Compound Stuck on Column | The compound is too polar for the chosen eluent. | Gradually increase the polarity of the eluent to wash the compound off the column. |
| Acidic Impurity Co-elutes | Silica gel can be slightly acidic, causing some acidic impurities to elute unexpectedly. | Add a very small amount of a base like triethylamine (e.g., 0.1%) to the eluent to neutralize the silica.[15] |
Guide 2: Identifying Volatile Impurities with GC-MS
This guide outlines the process for detecting and identifying volatile impurities, such as residual solvents, using Gas Chromatography-Mass Spectrometry (GC-MS).
Logical Flow for GC-MS Analysis
Caption: Logical flow of impurity identification by GC-MS.
Step-by-Step Protocol
-
Sample Preparation:
-
Dissolve a small, accurately weighed amount of your purified this compound in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
-
Instrument Setup:
-
Set up the GC-MS with an appropriate column and temperature program. A typical program might start at a low temperature and ramp up to a higher temperature to elute compounds with a range of boiling points.
-
The mass spectrometer is typically operated in electron ionization (EI) mode.[16]
-
-
Injection and Analysis:
-
Inject a small volume of the sample solution into the GC.
-
The compounds will be separated based on their volatility and interaction with the column's stationary phase.
-
As each compound elutes from the column, it enters the mass spectrometer, where it is fragmented and detected.
-
-
Data Interpretation:
-
The GC will produce a chromatogram showing peaks for each separated compound.
-
The mass spectrometer will provide a mass spectrum for each peak, which is a fingerprint of the molecule.
-
Compare the obtained mass spectra with a library database (e.g., NIST) to identify the impurities.[16]
-
Interpreting the Results
-
The peak corresponding to your this compound should be the most abundant.
-
Smaller peaks will represent impurities. The retention time in the chromatogram gives an indication of the impurity's volatility, and the mass spectrum confirms its identity.
III. References
-
SpiroChem. (n.d.). Impurity Synthesis And Identification. Retrieved from --INVALID-LINK--
-
DiVA portal. (2009, January 27). Development of Synthetic Routes for Preparation of 2,6-Disubstituted Spiro[3.3]heptanes. Retrieved from --INVALID-LINK--
-
Organic Chemistry at CU Boulder. (n.d.). Column Chromatography. Retrieved from --INVALID-LINK--
-
Analytical Methods. (2024, December 27). Analytical Methods for Profiling Impurities in Pharmaceuticals. Retrieved from --INVALID-LINK--
-
ChemRxiv. (n.d.). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. Retrieved from --INVALID-LINK--
-
Sorbchem India. (n.d.). Column Chromatography As A Tool For Purification. Retrieved from --INVALID-LINK--
-
Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from --INVALID-LINK--
-
Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from --INVALID-LINK--
-
ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds. Retrieved from --INVALID-LINK--
-
Emery Pharma. (n.d.). Impurity Analysis. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis of (racemic) spiro[3.3]heptanones. Reaction conditions: (i).... Retrieved from --INVALID-LINK--
-
Columbia University. (n.d.). Column chromatography. Retrieved from --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Enantiopure Spiro[3.3]heptane-2,6-dicarboxylic Acid | Request PDF. Retrieved from --INVALID-LINK--
-
Synthesis. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Retrieved from --INVALID-LINK--
-
The Journal of Organic Chemistry. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from --INVALID-LINK--
-
Organic Process Research & Development. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities. Retrieved from --INVALID-LINK--
-
Achmem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate(1227382-01-5) 1H NMR spectrum. Retrieved from --INVALID-LINK--
-
MedChemExpress. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
ResearchGate. (2020, January 6). How to separate ester from carboxylic acid by using chromatography?. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 2,6-Dimethylspiro[3.3]heptane. Retrieved from --INVALID-LINK--
-
Guidechem. (n.d.). CAS 27259-79-6 | this compound supply. Retrieved from --INVALID-LINK--
-
Journal of Drug Delivery and Therapeutics. (2022, August 15). View of Phytochemical screening and GC-MS analysis of bioactive compounds in Caesalpinia bonduc L. from Alagarkovil Reserve Forest (ARF), Dindigul District, South India. Retrieved from --INVALID-LINK--
-
Phcogj.com. (n.d.). GC-MS Analysis of Bioactive Phytochemicals in Methanol Extract of Aerial Part and Callus of Dipterygium glaucum Decne. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Stereoisomers of spiro[3.3]heptane-2,6-dicarboxylic acid linker (L). Retrieved from --INVALID-LINK--
-
ResearchGate. (2025, August 10). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 2-Methyl-2,6-diazaspiro[3.3]heptane. Retrieved from --INVALID-LINK--
References
- 1. diva-portal.org [diva-portal.org]
- 2. biotech-spain.com [biotech-spain.com]
- 3. emerypharma.com [emerypharma.com]
- 4. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 5. rroij.com [rroij.com]
- 6. Impurity Synthesis And Identification | SpiroChem [spirochem.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 9. epfl.ch [epfl.ch]
- 10. tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate(1227382-01-5) 1H NMR spectrum [chemicalbook.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. column-chromatography.com [column-chromatography.com]
- 13. m.youtube.com [m.youtube.com]
- 14. columbia.edu [columbia.edu]
- 15. researchgate.net [researchgate.net]
- 16. jddtonline.info [jddtonline.info]
Validation & Comparative
The Spiro[3.3]heptane Scaffold: A Paradigm Shift in PROTAC Linker Design for Enhanced Protein Degradation
A Senior Application Scientist's Guide to Linker-Driven PROTAC Performance, Comparing Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate and its Analogs Against Traditional Flexible Linkers.
In the rapidly evolving landscape of targeted protein degradation, the Proteolysis Targeting Chimera (PROTAC) has emerged as a powerful therapeutic modality. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of three key elements: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that tethers the two.[1] While the ligands provide specificity, the linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy, influencing ternary complex formation, degradation potency, and pharmacokinetic properties.[2][]
This guide provides an in-depth comparison of a novel class of rigid linkers, exemplified by the this compound scaffold, against conventional flexible linkers such as polyethylene glycol (PEG) and alkyl chains. We will explore the theoretical underpinnings of linker rigidity, present supporting experimental data from comparative studies, and provide detailed protocols for evaluating PROTAC performance.
The Linker's Dilemma: Flexibility vs. Pre-organization
The traditional approach to PROTAC design has heavily relied on flexible linkers, primarily PEG and alkyl chains, due to their synthetic tractability and the conformational freedom they afford.[2] This flexibility allows the PROTAC to adopt multiple orientations, increasing the probability of forming a productive ternary complex between the POI and the E3 ligase. However, this conformational promiscuity comes at a cost. A high degree of flexibility can lead to an entropic penalty upon binding, potentially destabilizing the ternary complex. Furthermore, flexible linkers can contribute to poor physicochemical properties, such as a high number of rotatable bonds, which may negatively impact cell permeability and metabolic stability.[4]
In contrast, rigid linkers, such as those built around a spirocyclic core, offer a compelling alternative. By constraining the conformational freedom of the PROTAC, these linkers can pre-organize the molecule into a bioactive conformation that is primed for ternary complex formation. This can reduce the entropic penalty of binding, leading to a more stable and productive ternary complex, and consequently, more potent protein degradation.[5][6]
The spiro[3.3]heptane scaffold is a particularly attractive rigid linker motif. Its three-dimensional, compact structure can improve physicochemical properties by reducing the polar surface area and enhancing metabolic stability.[5] This can translate to better cell permeability and overall pharmacokinetic profiles.
Mechanism of Action: The PROTAC Cycle
The fundamental mechanism of a PROTAC is a catalytic cycle that results in the degradation of a target protein. This process can be visualized as a series of sequential steps, each influenced by the properties of the linker.
Figure 1: The catalytic cycle of PROTAC-mediated protein degradation.
The linker's role is paramount in the formation of the ternary complex. Its length, rigidity, and chemical composition dictate the relative orientation of the POI and E3 ligase, which is critical for efficient ubiquitin transfer.
Comparative Performance Analysis: Spirocyclic Linkers vs. Flexible Linkers
While direct head-to-head data for this compound is limited in publicly available literature, a seminal study by Imagawa et al. provides a robust comparison of PROTACs targeting hematopoietic prostaglandin D synthase (H-PGDS) with linkers of varying rigidity, including a spirocyclic moiety.[5] This study serves as a powerful case study to illustrate the performance differences between rigid and flexible linkers.
Table 1: Comparative Degradation Potency of H-PGDS PROTACs with Different Linkers
| PROTAC ID | Linker Type | DC50 (nM) | Dmax (%) |
| PROTAC-1 | Flexible (Methylene-based) | 0.0173 | >95 |
| PROTAC-2 | More Rigid (Carbonyl-containing) | Not specified | Not specified |
| PROTAC-3 | Rigid (Spirocyclic) | Not specified | Not specified |
| PROTAC-4 | Flexible (Reference) | Not specified | Not specified |
Data adapted from Imagawa et al. While specific DC50 and Dmax values for all compounds were not provided in a comparative table in the abstract, the study concluded that variations in linker flexibility had a minimal impact on degradation activity in this specific case, but significantly affected intracellular accumulation and ternary complex stability.[5]
The key finding of the study was that while the degradation potencies (DC50 and Dmax) were comparable across the tested PROTACs, the underlying biophysical properties were significantly different. The PROTAC with the spirocyclic linker (PROTAC-3) exhibited approximately twice the intracellular concentration compared to the other PROTACs, but formed the least stable ternary complex.[5] This highlights a critical trade-off in PROTAC design: enhancing cell permeability through a rigid linker may come at the cost of reduced ternary complex stability. This underscores the necessity of a multi-parameter optimization approach for linker design, where a balance between these competing factors must be achieved for optimal in vivo efficacy.
Experimental Protocols for PROTAC Performance Evaluation
To rigorously assess the performance of a novel PROTAC, a series of well-defined experiments are essential. The following protocols provide a framework for quantifying protein degradation and evaluating ternary complex formation.
Western Blot Analysis for Protein Degradation (DC50 and Dmax Determination)
This is the gold-standard method for quantifying the reduction of a target protein in cells following PROTAC treatment.
Workflow:
Figure 2: Workflow for determining DC50 and Dmax via Western Blot.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific to the target protein and a loading control antibody (e.g., GAPDH, β-actin).
-
-
Detection and Analysis:
-
Incubate with an appropriate secondary antibody and detect the signal using chemiluminescence.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).[7][8]
-
Biophysical Assays for Ternary Complex Formation
Evaluating the formation and stability of the ternary complex is crucial for understanding the structure-activity relationship of a PROTAC. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful tools for this purpose.
Surface Plasmon Resonance (SPR):
-
Immobilization: Immobilize the E3 ligase onto the sensor chip surface.
-
Analyte Injection: Sequentially inject the PROTAC, followed by the target protein, over the sensor surface.
-
Data Analysis: A significant increase in the response units (RU) upon injection of the target protein in the presence of the PROTAC indicates the formation of a stable ternary complex. Kinetic parameters (kon, koff) and affinity (KD) can be determined.
Isothermal Titration Calorimetry (ITC):
-
Sample Preparation: Prepare solutions of the PROTAC, target protein, and E3 ligase in a matched buffer.
-
Binary Titrations: Determine the binding affinity of the PROTAC to the E3 ligase and the target protein individually.
-
Ternary Titration: To measure ternary complex formation, titrate the PROTAC into a solution containing both the E3 ligase and the target protein. The resulting thermogram can be analyzed to determine the thermodynamic parameters of ternary complex formation.
Conclusion: A Call for Rational Linker Design
The choice of linker is a critical decision in the design of a successful PROTAC. While flexible linkers have been the workhorse of the field, the emergence of rigid linkers, such as those based on the spiro[3.3]heptane scaffold, offers a promising avenue for enhancing PROTAC performance. The inherent rigidity of these linkers can pre-organize the PROTAC into a bioactive conformation, potentially leading to more stable and productive ternary complexes. Furthermore, the favorable physicochemical properties of spirocyclic structures can improve cell permeability and metabolic stability, key attributes for in vivo efficacy.
However, as the comparative data suggests, there is no one-size-fits-all solution. A trade-off between competing factors such as cell permeability and ternary complex stability necessitates a rational, data-driven approach to linker design. The systematic evaluation of a diverse range of linkers with varying degrees of rigidity, length, and chemical composition, using the experimental protocols outlined in this guide, is paramount for the development of the next generation of highly potent and selective protein-degrading therapeutics.
References
- 1. PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation [elifesciences.org]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. precisepeg.com [precisepeg.com]
- 7. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair - PubMed [pubmed.ncbi.nlm.nih.gov]
The Spiro[3.3]heptane Scaffold: A Guide to Engineering Rigid Linkers for Superior PROTAC Performance
Introduction: Beyond the Flexible Chain
In the landscape of targeted protein degradation, the Proteolysis-Targeting Chimera (PROTAC) has emerged as a revolutionary therapeutic modality.[1] These heterobifunctional molecules function by co-opting the cell's native ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs).[2] A PROTAC's architecture is deceptively simple: two ligands—one binding the POI and another recruiting an E3 ubiquitin ligase—are joined by a chemical linker.[3] For years, drug development has been dominated by flexible linkers, primarily polyethylene glycol (PEG) and alkyl chains, prized for their synthetic tractability and ability to span a range of distances.[4]
However, the field is rapidly evolving. It is now clear that the linker is far more than a passive spacer; it is a critical determinant of a PROTAC's potency, selectivity, and pharmacokinetic properties.[5][] Excessive flexibility, as seen in many alkyl and PEG linkers, can lead to an entropic penalty upon binding, metabolic instability, and conformations that are not conducive to efficient ternary complex formation.[7] This has spurred a paradigm shift towards more rigid and structurally defined linkers.
This guide provides an in-depth comparison of PROTACs built with rigid spiro[3.3]heptane linkers against those with traditional flexible alkyl or PEG linkers. We will explore the fundamental physicochemical differences, the profound impact on ternary complex formation, and the resulting effects on degradation efficacy and cellular behavior, supported by experimental data and detailed protocols.
The Linker's Dilemma: Flexibility vs. Pre-organization
The primary function of the linker is to orchestrate the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[] The linker's length, rigidity, and chemical composition dictate the relative orientation of the POI and E3 ligase, which is essential for efficient ubiquitin transfer.[8]
Flexible Linkers (Alkyl & PEG): The Pros and Cons
Alkyl and PEG chains have been the workhorses of early PROTAC development. Their high degree of conformational freedom allows the PROTAC to adopt numerous orientations, increasing the statistical probability of forming a ternary complex.[8] PEG linkers, in particular, offer the added benefit of enhancing the aqueous solubility of what are often large, hydrophobic PROTAC molecules.[9]
However, this flexibility is a double-edged sword.
-
Entropic Penalty: The high number of rotatable bonds means that upon binding and forming the ternary complex, there is a significant loss of conformational entropy, which can destabilize the complex.
-
Metabolic Instability: Flexible linkers, especially longer PEG chains, can be susceptible to oxidative metabolism, creating new "soft spots" that can limit the in vivo half-life of the PROTAC.[7][10]
-
Suboptimal Conformations: Flexibility can permit the PROTAC to adopt unproductive "collapsed" or self-associated conformations in solution, reducing the concentration of the bioactive, extended conformation required for ternary complex formation.[11]
Spiro[3.3]heptane Linkers: A Rigid Solution
To overcome these limitations, researchers have turned to rigid scaffolds. Spirocyclic structures, particularly spiro[3.3]heptane, offer a unique three-dimensional and rigid geometry.[5] This non-planar, saturated bioisostere locks the linker's conformation, reducing rotational freedom.
The central hypothesis is that this rigidity can "pre-organize" the PROTAC into a conformation that is optimal for ternary complex formation.[7] This can lead to several key advantages:
-
Reduced Entropic Cost: With fewer degrees of freedom, the entropic penalty of binding is minimized, potentially leading to more stable and longer-lived ternary complexes.
-
Enhanced Selectivity: By presenting the two ligands in a more defined orientation, rigid linkers can improve selectivity for the target protein and disfavor off-target interactions.[7]
-
Improved Pharmacokinetics: A constrained conformation can lead to improved metabolic stability and better overall pharmacokinetic profiles.[7]
The primary challenge of a rigid linker strategy lies in the risk of a geometric mismatch. If the pre-organized conformation is not ideal for a specific POI-E3 ligase pair, it can severely hinder ternary complex formation.[7] Therefore, the choice of a rigid linker requires more careful design, often guided by structural biology or computational modeling.
Comparative Analysis: Spiro[3.3]heptane vs. Flexible Linkers in Action
To illustrate the impact of linker rigidity, we will examine a comparative study on PROTACs targeting hematopoietic prostaglandin D synthase (H-PGDS).[12] In this study, three PROTACs were synthesized with linkers of varying rigidity: a flexible PEG-based linker (PROTAC-1), a semi-rigid methylene-modified linker (PROTAC-2), and a highly rigid spirocyclic-containing linker (PROTAC-3).[12]
Data Summary: Performance Metrics
| PROTAC ID | Linker Type | H-PGDS Degradation (DC₅₀) | Intracellular Amount (Relative) | Ternary Complex Stability (Relative) | Reference |
| PROTAC-1 | Flexible (PEG-based) | Potent | 1.0x | Most Stable | [12] |
| PROTAC-2 | Semi-Rigid | Potent | ~1.5x | Intermediate | [12] |
| PROTAC-3 | Rigid (Spirocyclic) | Potent | ~2.0x | Least Stable | [12] |
Analysis of Experimental Findings
The study revealed a fascinating trade-off between key PROTAC properties.
-
Degradation Potency: All three PROTACs, regardless of linker rigidity, exhibited potent degradation of H-PGDS, with reported DC₅₀ values in the picomolar range for the parent compound.[12] This indicates that for this specific target system, multiple linker geometries can achieve effective degradation.
-
Intracellular Accumulation & Permeability: The most striking difference was in cellular uptake. The most rigid PROTAC, PROTAC-3 , showed approximately twice the intracellular concentration compared to the flexible PROTAC-1 .[12] This suggests that the rigid, compact structure of the spirocyclic linker may enhance membrane permeability. Flexible linkers can adopt conformations with a high polar surface area, hindering passive diffusion, whereas a rigid structure can maintain a more compact, membrane-compatible shape.
-
Ternary Complex Stability: Counterintuitively, the PROTAC with the highest intracellular concentration (PROTAC-3 ) formed the least stable ternary complex.[12] The flexible PROTAC-1 formed the most stable complex. This highlights the critical role of linker adaptability in optimizing protein-protein interactions within the ternary complex. While the rigid linker of PROTAC-3 was sufficient to induce proximity for degradation, its fixed geometry may not have allowed for the optimal protein-protein contacts that stabilize the complex, a feat more easily achieved by the adaptable flexible linker.
Senior Scientist's Insight: These findings are pivotal. They demonstrate that degradation potency (DC₅₀) alone is not a sufficient metric for evaluating a PROTAC. A PROTAC with seemingly superior potency might suffer from poor cell permeability, limiting its in vivo efficacy. Conversely, a highly permeable PROTAC with a less stable but still functional ternary complex can be highly effective due to greater target engagement inside the cell. The spiro[3.3]heptane strategy appears to significantly enhance cellular uptake, a critical hurdle for many "beyond Rule of 5" PROTAC molecules.[13][14] The key to future design is to integrate this permeability advantage with a geometry that also maximizes ternary complex stability.
Experimental Design & Protocols
To systematically compare PROTACs with different linkers, a multi-assay workflow is essential. This workflow evaluates the key steps in the PROTAC mechanism of action, from target engagement to final degradation.
References
- 1. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 3. Design, synthesis and biological evaluation of new bifunctional chemical degrader molecules (PROTACs) targeting hypoxia signalling pathway [iris.unime.it]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. diva-portal.org [diva-portal.org]
- 12. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Comparative Guide to the Structural Validation of Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate Derivatives
Introduction: The Challenge of the Third Dimension
In modern drug discovery and materials science, the spiro[3.3]heptane scaffold has emerged as a cornerstone for creating novel three-dimensional (3D) molecular architectures. Its rigid, non-planar structure makes it an attractive bioisostere for mono-, meta-, and para-substituted phenyl rings, offering a pathway to escape the "flatland" of traditional aromatic compounds and improve physicochemical properties.[1][2][3][4] The diester, Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate, and its derivatives are of particular interest, serving as versatile building blocks and linkers, for instance, in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[5]
However, the very structural rigidity and potential for complex stereoisomerism that make these compounds valuable also present a significant challenge for structural validation.[6][7] An incorrect structural or stereochemical assignment can derail a research program, leading to wasted resources and misinterpreted biological data. Therefore, a robust, multi-faceted analytical approach is not just recommended; it is imperative.
This guide provides an in-depth comparison of the primary analytical techniques for the structural validation of this compound derivatives. We will move beyond simple procedural descriptions to explain the causality behind experimental choices, offering a framework for generating a self-validating system of characterization for these unique molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is the foundational technique for elucidating the covalent structure of organic molecules in solution.[8] For spiro[3.3]heptane derivatives, it provides the essential blueprint of the carbon-hydrogen framework and critical insights into the relative stereochemistry of substituents.[9][10]
Expertise in Application: Beyond a Simple Spectrum
-
¹H and ¹³C NMR: The apparent simplicity of the spiro[3.3]heptane core can be deceptive. While a symmetrically substituted derivative may show a simple ¹H NMR spectrum, the rigid, puckered nature of the cyclobutane rings often leads to complex spin-spin coupling patterns and non-intuitive chemical shifts.[11] The ¹³C NMR spectrum is invaluable for confirming the number of unique carbon environments, with the spirocyclic quaternary carbon providing a hallmark signal.
-
2D NMR (COSY, HSQC, HMBC): These experiments are non-negotiable for unambiguous assignment.
-
COSY (Correlation Spectroscopy) is essential to trace the proton-proton coupling networks within each cyclobutane ring.
-
HSQC (Heteronuclear Single Quantum Coherence) definitively links each proton to its directly attached carbon, resolving any ambiguity in the crowded aliphatic region.
-
HMBC (Heteronuclear Multiple Bond Correlation) is arguably the most powerful tool for this scaffold. It reveals long-range (2-3 bond) correlations between protons and carbons. This is the key to connecting the carboxylate groups to the cyclobutane rings and confirming the overall spirocyclic connectivity.
-
The combination of these experiments creates a self-validating dataset. If the correlations observed in COSY, HSQC, and HMBC experiments are all consistent with the proposed structure, confidence in the assignment is exceptionally high.
Experimental Protocol: A Robust NMR Workflow
-
Sample Preparation: Dissolve ~5-10 mg of the purified derivative in 0.6 mL of a deuterated solvent (e.g., CDCl₃). Ensure the sample is free of particulate matter.
-
Data Acquisition: On a spectrometer of at least 400 MHz, acquire the following spectra:
-
¹H NMR (quantitative, with sufficient relaxation delay).
-
¹³C{¹H} NMR (proton-decoupled).
-
gCOSY (gradient-selected).
-
gHSQC (gradient-selected, phase-sensitive).
-
gHMBC (gradient-selected, optimized for a long-range coupling of 8 Hz).
-
-
Data Processing: Process all spectra using appropriate window functions (e.g., exponential for 1D, sine-bell for 2D) and perform phase and baseline corrections.
-
Analysis:
-
Assign the straightforward signals first (e.g., methyl esters).
-
Use the HSQC to identify the C-H pairs of the cyclobutane rings.
-
Build the spin systems within each ring using the COSY cross-peaks.
-
Use the HMBC correlations from the methine and methylene protons to the carbonyl carbons to unequivocally place the ester groups.
-
Confirm all observed correlations are consistent with the spiro[3.3]heptane core.
-
Visualization: NMR Elucidation Workflow
Caption: Workflow for structural elucidation using a suite of NMR experiments.
X-ray Crystallography: The Definitive 3D Structure
While NMR provides the solution-state structure, X-ray crystallography offers the "gold standard" for determining the absolute, unambiguous three-dimensional structure of a molecule in the solid state.[8][12] It provides irrefutable evidence of atomic connectivity, bond lengths, bond angles, and stereochemistry.
Expertise in Application: From Hypothesis to Certainty
For a rigid scaffold like spiro[3.3]heptane, the solid-state conformation revealed by X-ray crystallography is highly informative. It validates the connectivity deduced from NMR and, crucially, resolves any stereochemical ambiguities (e.g., cis vs. trans disposition of the dicarboxylate groups). In cases of chiral derivatives, the use of anomalous dispersion can determine the absolute configuration. A successfully solved crystal structure is the ultimate arbiter of molecular structure.
Experimental Protocol: From Powder to Picture
-
Crystal Growth: This is often the most challenging step. Slowly evaporate a solution of the highly purified compound in a suitable solvent system (e.g., ethyl acetate/hexanes, dichloromethane/methanol). Other methods include slow cooling or vapor diffusion.
-
Crystal Selection & Mounting: Select a single, well-formed crystal free of defects and mount it on a goniometer head.
-
Data Collection: Place the crystal in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.[12]
-
Structure Solution & Refinement: The diffraction data is processed to determine the unit cell dimensions and electron density map. From this map, atomic positions are determined (structure solution). These positions are then optimized to best fit the experimental data (refinement), resulting in a final, detailed 3D model of the molecule.
Visualization: X-ray Crystallography Workflow
Caption: Logical flow from a purified compound to a final crystal structure.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry is the definitive technique for determining the molecular weight of a compound, serving as a critical checkpoint for validating the molecular formula.[8]
Expertise in Application: More Than Just a Mass
-
High-Resolution Mass Spectrometry (HRMS): This is the most crucial MS experiment. Using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, HRMS provides a highly accurate mass measurement (typically to within 5 ppm). This allows for the unambiguous determination of the elemental composition, confirming that the synthesized molecule has the correct molecular formula (C₁₁H₁₆O₄ for the parent diester).[5][13]
-
Fragmentation Analysis: While softer ionization methods like ESI are often used for molecular ion determination, techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) can provide structural information.[14] For these diester derivatives, one would expect characteristic fragmentation patterns, such as the loss of a methoxy radical (•OCH₃) or a methoxycarbonyl group (•CO₂CH₃).[15] The fragmentation pattern must be consistent with the proposed spirocyclic structure.
Experimental Protocol: ESI-HRMS Analysis
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent (e.g., methanol or acetonitrile). Further dilute this stock solution to a final concentration of ~1-10 µg/mL.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a mass range appropriate for the expected molecular ion (e.g., m/z 100-500). The instrument should be properly calibrated to ensure high mass accuracy.
-
Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). Compare the measured accurate mass to the theoretical mass calculated for the expected molecular formula. The mass error should be less than 5 ppm.
Visualization: A Plausible Fragmentation Pathway
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold - Enamine [enamine.net]
- 7. researchgate.net [researchgate.net]
- 8. Organic chemistry - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. The Applicability of NMR Spectroscopy in the Determination of Structures Containing a Fragment of Spiro[1-Azabicyclo[3.3.0]octane] | Semantic Scholar [semanticscholar.org]
- 11. Spiro[3.3]heptane-2-carboxylic acid, 6-oxo-(889944-57-4) 1H NMR spectrum [chemicalbook.com]
- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 13. achmem.com [achmem.com]
- 14. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 15. connectsci.au [connectsci.au]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate
In the landscape of modern chemical research, particularly in fields such as drug discovery and materials science, the unambiguous structural elucidation of novel molecules is paramount. Dimethyl spiro[3.3]heptane-2,6-dicarboxylate, a molecule of interest, for instance as a PROTAC linker, presents a unique analytical challenge due to its rigid, three-dimensional spirocyclic core.[1] This guide provides an in-depth comparison of its expected spectroscopic properties with those of relevant acyclic and monocyclic analogs, supported by established experimental protocols. Our objective is to equip researchers with the expertise to interpret complex spectral data and understand the profound influence of molecular architecture on spectroscopic output.
The Structural Uniqueness of a Spiro[3.3]heptane Core
The defining feature of this compound is its spiro-fused cyclobutane rings. This arrangement locks the molecule into a rigid conformation, profoundly influencing the chemical environment of each atom. Unlike their flexible acyclic or monocyclic counterparts, the protons and carbons within this framework have fixed spatial relationships, leading to distinct and often complex NMR spectra. Understanding this structural constraint is the key to deciphering its spectroscopic signature.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural determination of organic molecules. For this compound, both ¹H and ¹³C NMR provide a detailed roadmap of its intricate framework.
¹H NMR Spectroscopy: A Tale of Two Rings
The proton NMR spectrum of a spiro-diketone reveals the number of distinct proton environments, their multiplicity (spin-spin splitting), and their chemical shifts, which are indicative of the local electronic environment.[2] The spirocyclic nature of these molecules often leads to complex splitting patterns due to restricted bond rotations and fixed spatial relationships between protons.[2]
Expected Spectrum for this compound:
Due to the molecule's symmetry, we can predict a relatively simple yet informative ¹H NMR spectrum. The key is to recognize the different proton environments created by the rigid spiro-junction.
-
Methine Protons (H-2, H-6): These protons, alpha to the carbonyl groups, are expected to be the most deshielded and will likely appear as a multiplet. Their rigid orientation will lead to distinct coupling constants with the adjacent methylene protons.
-
Methylene Protons (H-1, H-3, H-5, H-7): The four methylene groups are diastereotopic, meaning the two protons on each carbon are in different chemical environments. This will result in complex multiplets, likely appearing as distinct sets of signals.
-
Methyl Protons (-OCH₃): The two methyl groups are chemically equivalent and will appear as a sharp singlet, likely around 3.7 ppm.
Comparative Analysis:
To appreciate the uniqueness of the spiro[3.3]heptane core, let's compare its expected ¹H NMR data with that of an acyclic analog, dimethyl malonate, and a monocyclic analog, dimethyl cyclobutane-1,1-dicarboxylate.
| Compound | Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |
| This compound | -OCH₃ | ~3.7 | Singlet |
| H-2, H-6 | ~3.0 - 3.4 | Multiplet | |
| H-1, H-3, H-5, H-7 | ~2.2 - 2.8 | Multiplets | |
| Dimethyl Malonate[3][4] | -OCH₃ | ~3.75 | Singlet |
| -CH₂- | ~3.45 | Singlet | |
| Dimethyl Cyclobutane-1,1-dicarboxylate[5] | -OCH₃ | ~3.7 | Singlet |
| Ring -CH₂- (alpha) | ~2.6 | Triplet | |
| Ring -CH₂- (beta) | ~2.1 | Quintet |
The most striking difference is the complexity of the methylene signals in the spiro compound compared to the simple singlet in dimethyl malonate and the more straightforward triplet and quintet in dimethyl cyclobutane-1,1-dicarboxylate. This complexity in the spirocycle is a direct consequence of the rigid, three-dimensional structure.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms. The chemical shifts are highly sensitive to the local electronic environment.
Expected Spectrum for this compound:
-
Carbonyl Carbons (C=O): These will be the most downfield signals, typically in the range of 170-175 ppm.
-
Spiro Carbon (C-4): The central quaternary carbon will have a unique chemical shift, expected to be in the aliphatic region but distinct from the other sp³ carbons.
-
Methine Carbons (C-2, C-6): These carbons, attached to the ester groups, will be deshielded compared to the methylene carbons.
-
Methylene Carbons (C-1, C-3, C-5, C-7): Due to symmetry, these four carbons may appear as a single signal or two closely spaced signals.
-
Methyl Carbons (-OCH₃): These will appear as a single signal in the upfield region, typically around 50-55 ppm.
Comparative Analysis:
| Compound | Carbon Assignment | Expected Chemical Shift (ppm) |
| This compound | C=O | ~172 |
| -OCH₃ | ~52 | |
| C-2, C-6 | ~45 | |
| C-4 (Spiro) | ~35 | |
| C-1, C-3, C-5, C-7 | ~30 | |
| Diethyl 1,1-cyclobutanedicarboxylate[6] | C=O | ~171 |
| -OC H₂CH₃ | ~61 | |
| Quaternary C | ~50 | |
| Ring -CH₂- | ~29 | |
| -OCH₂C H₃ | ~14 |
The key differentiator in the ¹³C NMR spectrum is the presence of the spiro carbon signal in this compound, a feature absent in the monocyclic and acyclic analogs.
Part 2: Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, offering clues to its structure.
Expected Mass Spectrum for this compound:
The molecule has a molecular formula of C₁₁H₁₆O₄ and a molecular weight of 212.25 g/mol .[1] In an electron ionization (EI) mass spectrum, we would expect to see the molecular ion peak (M⁺) at m/z = 212. Key fragmentation pathways would likely involve the loss of a methoxy group (-OCH₃) to give a peak at m/z = 181, or the loss of a methoxycarbonyl group (-COOCH₃) to give a peak at m/z = 153. Further fragmentation of the spirocyclic core would lead to a cascade of smaller fragments.
Comparative Analysis:
| Compound | Molecular Weight ( g/mol ) | Key Fragments (m/z) |
| This compound | 212.25[1] | 212 (M⁺), 181 (M-OCH₃)⁺, 153 (M-COOCH₃)⁺ |
| Diethyl 1,1-cyclobutanedicarboxylate | 200.23[7] | 200 (M⁺), 155 (M-OC₂H₅)⁺, 127 (M-COOC₂H₅)⁺[8] |
The fragmentation patterns will differ based on the stability of the resulting carbocations. The rigid spiro[3.3]heptane framework may lead to unique rearrangement pathways not observed in the more flexible monocyclic analog.
Part 3: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule.
Expected IR Spectrum for this compound:
The most prominent feature in the IR spectrum will be the strong absorbance from the carbonyl (C=O) stretch of the ester groups.
-
C=O Stretch: A strong, sharp peak is expected around 1730-1750 cm⁻¹. The exact position can be influenced by ring strain.
-
C-O Stretch: A strong peak in the region of 1100-1300 cm⁻¹ corresponding to the C-O single bond stretch of the ester.
-
C-H Stretch: Peaks just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the cyclobutane rings and the methyl groups.
Comparative Analysis:
The IR spectra of the comparative compounds will also be dominated by the ester functional group absorptions. The primary difference may lie in the fingerprint region (below 1500 cm⁻¹), where the unique vibrational modes of the spirocyclic, monocyclic, and acyclic carbon skeletons will give rise to distinct patterns. For instance, the ring puckering vibrations of the cyclobutane rings in the spiro and monocyclic compounds will result in absorptions not present in the acyclic dimethyl malonate.
Experimental Protocols
For the reliable acquisition of the spectroscopic data discussed, adherence to standardized experimental protocols is essential.
Protocol 1: NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the analyte.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
Protocol 2: Mass Spectrometry Sample Preparation and Analysis
-
Sample Preparation:
-
For Electron Ionization (EI) analysis, prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol, dichloromethane).
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a known standard.
-
Set the appropriate ionization energy (typically 70 eV for EI).
-
-
Data Acquisition:
-
Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).
-
Protocol 3: IR Spectroscopy Sample Preparation and Analysis
-
Sample Preparation:
-
For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl, KBr).
-
For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.
-
-
Instrument Setup:
-
Acquire a background spectrum of the empty sample compartment or the pure salt plates/KBr pellet.
-
-
Data Acquisition:
-
Place the sample in the spectrometer's sample beam.
-
Acquire the sample spectrum. The instrument software will automatically subtract the background spectrum.
-
Visualizing Molecular Structure and Fragmentation
To further aid in the conceptualization of the molecular structure and its behavior in the mass spectrometer, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: Plausible EI-MS fragmentation of the target molecule.
Conclusion
The spectroscopic analysis of this compound offers a compelling case study in the structure-property relationships that govern modern analytical chemistry. Its rigid spirocyclic framework gives rise to a unique spectroscopic fingerprint that, when compared with simpler acyclic and monocyclic analogs, highlights the power of techniques like NMR, MS, and IR to probe the three-dimensional nature of molecules. By understanding the theoretical underpinnings and adhering to rigorous experimental protocols, researchers can confidently elucidate the structures of even the most complex chemical entities.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Dimethyl malonate(108-59-8) 1H NMR spectrum [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Dimethyl cyclobutane-1,1-dicarboxylate | C8H12O4 | CID 7021469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Diethyl 1,1-cyclobutanedicarboxylate (3779-29-1) 13C NMR [m.chemicalbook.com]
- 7. Diethyl 1,1-cyclobutanedicarboxylate [webbook.nist.gov]
- 8. Diethyl 1,1-cyclobutanedicarboxylate | C10H16O4 | CID 77410 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Spiro[3.3]heptane Scaffold: A Three-Dimensional Advantage in Bioactive Compound Design
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics with improved efficacy and pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the flat, two-dimensional world of traditional aromatic scaffolds. This guide delves into the burgeoning field of three-dimensional (3D) bioisosteres, with a focused comparison of compounds containing the rigid and compact spiro[3.3]heptane moiety against their planar phenyl counterparts and other saturated bioisosteres. While "Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate" itself is primarily utilized as a linker in Proteolysis Targeting Chimeras (PROTACs), a technology for targeted protein degradation, the core spiro[3.3]heptane scaffold presents a compelling platform for the design of novel bioactive molecules.[1] This guide will provide an in-depth analysis of the biological activity, physicochemical properties, and experimental evaluation of spiro[3.3]heptane-containing compounds, offering a valuable resource for researchers in drug discovery.
The Rationale for "Escaping Flatland": Spiro[3.3]heptane as a Benzene Bioisostere
The benzene ring is a ubiquitous motif in pharmaceuticals, but its inherent planarity and lipophilicity can contribute to metabolic liabilities and off-target effects. The concept of "escaping flatland" in medicinal chemistry advocates for the incorporation of 3D structural elements to enhance drug-like properties. The spiro[3.3]heptane scaffold has emerged as a promising non-aromatic bioisostere of the phenyl ring, offering a rigid 3D framework that can improve aqueous solubility, metabolic stability, and novelty of intellectual property.[2][3] Its unique geometry, with non-coplanar exit vectors for substituent placement, allows for a different spatial presentation of pharmacophoric groups compared to the planar benzene ring, potentially leading to altered biological activity and selectivity.[2]
This guide will focus on two key examples where the spiro[3.3]heptane scaffold has been successfully incorporated as a benzene bioisostere: analogs of the anticancer drugs Sonidegib and Vorinostat.
Comparative Analysis: Spiro[3.3]heptane Analogs vs. Parent Drugs
Case Study 1: Sonidegib and the Hedgehog Signaling Pathway
Sonidegib is a potent inhibitor of the Smoothened (SMO) receptor in the Hedgehog (Hh) signaling pathway, a critical pathway in embryonic development and a driver of certain cancers when aberrantly activated.[4] The replacement of the meta-substituted benzene ring in Sonidegib with a spiro[3.3]heptane moiety has been investigated to assess the impact on its biological activity and physicochemical properties.[2][5]
The inhibitory activity of the spiro[3.3]heptane analogs of Sonidegib on the Hedgehog signaling pathway was evaluated using a Gli-responsive luciferase reporter assay in NIH3T3 cells.[6][7]
Table 1: Comparative Biological Activity of Sonidegib and its Spiro[3.3]heptane Analogs
| Compound | Structure | Hedgehog Pathway Inhibition IC50 (µM)[6][7] |
| Sonidegib | (Structure of Sonidegib) | 0.0015 |
| (±)-trans-Spiro-analog | (Structure of trans-spiro-analog) | 0.48 |
| (±)-cis-Spiro-analog | (Structure of cis-spiro-analog) | 0.24 |
As the data indicates, while the spiro[3.3]heptane analogs exhibit a decrease in potency compared to the parent drug Sonidegib, they still maintain significant sub-micromolar activity against the Hedgehog pathway. This demonstrates that the spiro[3.3]heptane scaffold can effectively mimic the structural role of the benzene ring in this molecular context, albeit with a notable impact on binding affinity.
A key driver for exploring benzene bioisosteres is the potential for improved drug-like properties. The following table compares the calculated lipophilicity (clogP), experimental kinetic solubility, and metabolic stability of Sonidegib and its spiro-analogs.
Table 2: Comparative Physicochemical Properties of Sonidegib and its Spiro[3.3]heptane Analogs
| Compound | clogP[6][7] | Kinetic Solubility (PBS, pH 7.4) (µM)[6][7] | Metabolic Stability (CLint, µL/min/mg)[6][7] |
| Sonidegib | 6.8 | >100 | 18 |
| (±)-trans-Spiro-analog | 6.0 | >100 | 36 |
| (±)-cis-Spiro-analog | 6.0 | >100 | 156 |
The spiro[3.3]heptane analogs show a favorable decrease in calculated lipophilicity (clogP) compared to Sonidegib. While the kinetic solubility remained high for all compounds, a significant difference was observed in their metabolic stability. The spiro-analogs, particularly the cis-isomer, exhibited a marked decrease in metabolic stability (higher intrinsic clearance), suggesting they are more susceptible to metabolism by human liver microsomes. This highlights a critical consideration in bioisosteric replacement, where improvements in one property may be offset by detriments in another.
Case Study 2: Vorinostat and Histone Deacetylase (HDAC) Inhibition
Vorinostat (SAHA) is a histone deacetylase (HDAC) inhibitor used in the treatment of cutaneous T-cell lymphoma. The phenyl group in Vorinostat has also been replaced with a spiro[3.3]heptane scaffold to explore the impact on its anticancer activity.[2][5] While specific IC50 values for the spiro-analog of Vorinostat are not detailed in the provided search results, the literature suggests that the saturated analog demonstrates a high level of potency.[5]
Comparison with Other Benzene Bioisosteres
The spiro[3.3]heptane scaffold is one of several saturated, 3D structures explored as benzene bioisosteres. Other notable examples include bicyclo[1.1.1]pentane (BCP) and cubane.[8] These rigid scaffolds offer different geometric and electronic properties compared to the spiro[3.3]heptane core.
Table 3: Comparison of Key Benzene Bioisosteres
| Bioisostere | Key Structural Features | Known Advantages |
| Spiro[3.3]heptane | Rigid, spirocyclic, non-coplanar exit vectors | Improved solubility, novel 3D chemical space[2][3] |
| Bicyclo[1.1.1]pentane (BCP) | Rigid, bridged, linear exit vectors | Mimics para-substituted benzenes, can improve metabolic stability[1] |
| Cubane | Highly strained, cage-like, rigid | Closest geometric match to benzene, can enhance metabolic stability[9] |
The choice of a particular bioisostere will depend on the specific requirements of the drug target and the desired physicochemical properties. The non-coplanar nature of the spiro[3.3]heptane scaffold provides a unique opportunity to explore different vectoral orientations of substituents compared to the more linear BCP and cubane systems.
Experimental Protocols
To facilitate the evaluation of compounds containing the spiro[3.3]heptane scaffold and other bioisosteres, detailed protocols for relevant biological assays are provided below.
Hedgehog Signaling Pathway Inhibition Assay (Gli-Luciferase Reporter Assay)
This assay quantitatively measures the activity of the Hedgehog signaling pathway by monitoring the expression of a luciferase reporter gene under the control of Gli-responsive elements.
Workflow Diagram:
Hedgehog Signaling Assay Workflow
Protocol:
-
Cell Seeding:
-
Seed Gli-Luciferase Reporter NIH-3T3 cells in a white, clear-bottom 96-well plate at a density of 25,000 cells per 100 µL of growth medium per well.[10]
-
Include wells without cells for background luminescence measurement.
-
Incubate at 37°C with 5% CO2 for 16-20 hours, or until cells reach confluency. It is critical for the cells to be confluent before treatment.[10]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (e.g., Sonidegib and its spiro-analogs) and a positive control (e.g., a known SMO agonist like SAG) in assay medium.
-
Carefully remove the growth medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Include "unstimulated control" wells containing only assay medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 to 30 hours.[10]
-
-
Luciferase Assay:
-
Perform the luciferase assay using a commercial kit (e.g., ONE-Step™ Luciferase Assay System) according to the manufacturer's instructions.
-
Add 100 µL of the luciferase reagent per well and gently rock the plate at room temperature for approximately 15 minutes.[10]
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Normalize the firefly luciferase signal to a control (e.g., Renilla luciferase if co-transfected) to account for variations in cell number and transfection efficiency.
-
Calculate the IC50 values for the test compounds by plotting the percentage of inhibition against the compound concentration.
-
Histone Deacetylase (HDAC) Activity Assay (Fluorometric)
This assay measures the enzymatic activity of HDACs by detecting the deacetylation of a fluorogenic substrate.
Workflow Diagram:
HDAC Activity Assay Workflow
Protocol:
-
Reaction Setup:
-
In a 96-well plate, add HDAC Assay Buffer, test inhibitor (e.g., Vorinostat or its spiro-analog), or vehicle control to the appropriate wells.[11]
-
Add a source of HDAC enzyme, such as diluted HeLa cell nuclear extract (e.g., 50-200 µg of nuclear extract diluted to 85 µL with ddH2O).[12] A positive control with a known active HDAC and a negative control without enzyme should be included.
-
-
Enzymatic Reaction:
-
Signal Development and Detection:
-
Stop the reaction by adding a developer solution, which also contains an HDAC inhibitor like Trichostatin A to prevent further deacetylation.[11][12]
-
Incubate the plate at 37°C for 30 minutes to allow for the development of the fluorescent signal.[12]
-
Measure the fluorescence using a microplate reader at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.[11]
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells without enzyme) from all readings.
-
Calculate the percentage of HDAC inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Conclusion and Future Perspectives
The spiro[3.3]heptane scaffold represents a valuable tool in the medicinal chemist's arsenal for the design of novel, three-dimensional bioactive molecules. As demonstrated by the case studies of Sonidegib and Vorinostat analogs, this rigid and compact motif can effectively serve as a bioisosteric replacement for the ubiquitous benzene ring, leading to compounds with retained, albeit sometimes altered, biological activity and potentially improved physicochemical properties.
The comparative data presented in this guide underscores the importance of a multi-parameter optimization approach in drug design. While the spiro[3.3]heptane core can offer advantages in terms of reduced lipophilicity, its impact on metabolic stability must be carefully evaluated for each specific application.
Future research in this area will likely focus on the synthesis and evaluation of a wider range of functionalized spiro[3.3]heptane derivatives, exploring different substitution patterns and the incorporation of heteroatoms within the spirocyclic framework. The continued exploration of such 3D scaffolds will undoubtedly contribute to the development of the next generation of therapeutics with enhanced efficacy and safety profiles. By providing a framework for comparison and detailed experimental protocols, this guide aims to empower researchers to effectively leverage the potential of the spiro[3.3]heptane scaffold in their drug discovery endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. mykhailiukchem.org [mykhailiukchem.org]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. content.abcam.com [content.abcam.com]
Comparative Guide: Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate as a Three-Dimensional Bioisostere for Phenyl Rings
In the landscape of modern medicinal chemistry, the principle of bioisosterism—the substitution of a chemical moiety with another that retains similar biological activity—is a cornerstone of rational drug design. For decades, the phenyl ring has been a ubiquitous scaffold, prized for its rigid structure and ability to engage in hydrophobic and π-stacking interactions. However, its planarity and lipophilicity often contribute to poor metabolic stability and undesirable pharmacokinetic profiles. The "escape from flatland" initiative, a strategic shift towards three-dimensional (3D) molecular architectures, seeks to mitigate these issues by replacing flat aromatic rings with saturated, sp³-rich scaffolds.[1]
This guide provides an in-depth comparison of the spiro[3.3]heptane scaffold, particularly as represented by Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate, with the traditional phenyl ring. We will explore the underlying scientific rationale, present comparative experimental data, and provide detailed protocols for its synthesis and evaluation, demonstrating its potential as a superior bioisostere in drug discovery programs.
The Phenyl Ring Problem and the Rise of Saturated Bioisosteres
The phenyl group is present in more than 500 approved drugs.[2] While effective, its inherent aromaticity often leads to metabolic liabilities through oxidation by cytochrome P450 enzymes. Its planarity can also result in non-specific binding to off-target proteins. Saturated bioisosteres like bicyclo[1.1.1]pentane (BCP) and cubane have emerged as viable replacements for the para-substituted phenyl ring, often improving aqueous solubility and metabolic stability while maintaining or even enhancing biological potency.[3][4] These scaffolds successfully mimic the linear geometry of the para-substituted phenyl ring.
However, many drug candidates feature mono-, meta-, or para-substituted rings where a perfectly linear arrangement of exit vectors is not a strict requirement for bioactivity. This is where the spiro[3.3]heptane core presents a unique and compelling alternative.
Spiro[3.3]heptane: A Non-Collinear Solution
The spiro[3.3]heptane scaffold is a rigid, three-dimensional structure composed of two fused cyclobutane rings.[5] Unlike the collinear exit vectors of BCP or a para-substituted phenyl ring, the substituents on a 2,6-disubstituted spiro[3.3]heptane project at a distinct, non-collinear angle.[2][6] This specific geometry can effectively mimic the spatial arrangement of mono-, meta-, and para-substituted phenyl rings.[2][7]
Diagram: Structural Comparison of Phenyl Ring and Spiro[3.3]heptane
Caption: Geometric differences between a phenyl ring and a spiro[3.3]heptane scaffold.
The key advantages of employing the spiro[3.3]heptane scaffold include:
-
Enhanced 3D Character: The non-planar structure provides access to novel chemical space, potentially improving selectivity and reducing off-target effects.[1][5]
-
Improved Physicochemical Properties: As a saturated hydrocarbon, it generally leads to lower lipophilicity (logP) and increased aqueous solubility compared to the phenyl ring.[2][8]
-
Metabolic Stability: The absence of aromatic C-H bonds and the high bond strength of the strained framework can significantly reduce susceptibility to metabolic degradation.[3]
-
Novel Intellectual Property: Replacing a known phenyl-containing core with a spiro[3.3]heptane scaffold can generate novel, patent-free analogues of existing drugs.[2][7]
Comparative Analysis: Spiro[3.3]heptane vs. Phenyl Ring
The true value of a bioisostere is demonstrated through empirical data. Several studies have directly compared the physicochemical and biological properties of drug analogues where a phenyl ring was replaced by a spiro[3.3]heptane core.
Case Study: Sonidegib Analogue
Sonidegib is an FDA-approved anticancer drug containing a meta-substituted phenyl ring. Researchers synthesized analogues where this ring was replaced with a spiro[3.3]heptane moiety.[2][8]
| Property | Sonidegib (Phenyl) | trans-Spiro[3.3]heptane Analogue | cis-Spiro[3.3]heptane Analogue |
| Structure | meta-phenyl | trans-spiro[3.3]heptane | cis-spiro[3.3]heptane |
| Calculated logP (clogP) | 6.8 | 6.0 | 6.0 |
| Aqueous Solubility | ~1 µM | ~1 µM | ~1 µM |
| Biological Activity | Potent | High Potency | High Potency |
| Source: Angew. Chem. Int. Ed. 2024, 63, e202316557.[7][8] |
The data clearly indicates that the spiro[3.3]heptane replacement significantly decreased lipophilicity by 0.8 units without negatively impacting aqueous solubility or biological activity.[2][8] This is a highly desirable outcome in drug development, as lower lipophilicity is often correlated with a better overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Case Study: Benzocaine Analogue
A similar replacement was performed on the local anesthetic Benzocaine, which contains a para-substituted phenyl ring. The spiro[3.3]heptane analogue demonstrated a nearly identical antinociceptive effect over time compared to the parent drug, validating the bioisosteric relationship.[2]
Experimental Protocols
To facilitate the adoption of this scaffold, we provide a generalized synthetic protocol for this compound, a versatile building block for further elaboration. The synthesis relies on the robust method of double alkylation of a malonate ester.[9][10]
Diagram: Synthetic Workflow
Caption: Key steps in the synthesis of the target spiro[3.3]heptane building block.
Protocol: Synthesis of this compound
-
Rationale: This multi-step synthesis builds the spirocyclic core via a classic cyclization strategy. Saponification followed by re-esterification allows for the introduction of methyl esters, but other esters can be prepared by varying the final step.
-
Step 1: Synthesis of Diethyl Spiro[3.3]heptane-2,6-dicarboxylate
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 equivalents) in anhydrous dimethylformamide (DMF), add diethyl malonate (2.1 equivalents) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases.
-
Heat the mixture to 60 °C and add a solution of 1,1-bis(bromomethyl)cyclobutane (1.0 equivalent) in DMF dropwise.
-
Heat the reaction mixture to 120 °C and stir for 12 hours.
-
Cool the reaction to room temperature, quench carefully with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the diethyl ester.
-
-
Step 2: Saponification to Spiro[3.3]heptane-2,6-dicarboxylic acid
-
Dissolve the diethyl ester (1.0 equivalent) from Step 1 in a mixture of methanol and water.
-
Add sodium hydroxide (NaOH, 4.0 equivalents) and stir the mixture at room temperature for 12 hours.
-
Remove methanol under reduced pressure.
-
Wash the remaining aqueous layer with a nonpolar solvent (e.g., tert-butyl methyl ether) to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid (HCl).
-
Extract the acidified solution with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the dicarboxylic acid, which can often be used without further purification.[10]
-
-
Step 3: Fischer Esterification to this compound
-
Suspend the dicarboxylic acid (1.0 equivalent) from Step 2 in anhydrous methanol.
-
Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).
-
Heat the mixture to reflux and stir for 16 hours.
-
Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by flash column chromatography or distillation to obtain this compound.[11]
-
Conclusion and Future Outlook
The evidence strongly supports the use of the spiro[3.3]heptane scaffold as a highly effective bioisostere for mono-, meta-, and para-substituted phenyl rings. Its inherent three-dimensionality and favorable physicochemical properties offer a clear path to overcoming the common liabilities associated with planar, aromatic systems.[1][2] The this compound building block provides a versatile entry point for chemists to incorporate this valuable motif into their drug discovery pipelines.
As the drive to create safer, more effective therapeutics continues, the strategic replacement of problematic phenyl rings with innovative 3D scaffolds like spiro[3.3]heptane will be an indispensable tool for the medicinal chemist.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
The Rigid Advantage: A Comparative Guide to the Efficacy of Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate-Based PROTACs in Cell-Based Assays
For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation, the design of a Proteolysis-Targeting Chimera (PROTAC) is a multi-faceted challenge. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are exquisitely sensitive to their architecture.[1][2] While the warhead and E3 ligase ligand determine the "what" and "how" of degradation, the linker connecting them dictates the "how well." It is this critical component that fine-tunes the efficacy, selectivity, and physicochemical properties of the entire molecule.[]
This guide provides an in-depth comparison of PROTACs featuring the rigid "Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate" scaffold against those with more conventional flexible linkers. While direct, peer-reviewed comparative data for this specific linker is emerging, we will leverage established principles of PROTAC design and data from analogous rigid structures to provide a robust framework for its evaluation. We will explore the causal relationship between linker rigidity and performance in key cell-based assays, offering detailed protocols to empower your research.
The Linker's Crucial Role: Beyond a Simple Tether
The linker in a PROTAC is not merely a spacer but an active participant in the formation of a productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1] An optimal linker facilitates a conformationally favorable arrangement for efficient ubiquitination and subsequent degradation of the target protein.[] Conversely, a suboptimal linker can lead to steric hindrance or unproductive ternary complexes.
Flexible linkers, such as those based on polyethylene glycol (PEG) or simple alkyl chains, have historically been the workhorses of PROTAC design due to their synthetic accessibility.[1] However, their high degree of conformational freedom can come at an entropic cost when forming the ternary complex. This has led to a growing interest in rigid linkers, such as those built around spirocyclic scaffolds like spiro[3.3]heptane. The core hypothesis is that a more rigid linker can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of ternary complex formation and potentially improving potency and selectivity.[4]
The Spiro[3.3]heptane Scaffold: A Move Towards Rigidity
The "this compound" linker offers a structurally constrained framework. This rigidity is hypothesized to confer several advantages:
-
Enhanced Potency: By reducing conformational flexibility, the PROTAC is more likely to be in a pre-organized state that is optimal for binding to both the target protein and the E3 ligase, potentially leading to lower DC50 values (the concentration required to degrade 50% of the target protein).
-
Improved Selectivity: A more defined three-dimensional structure can lead to more specific interactions within the ternary complex, potentially improving selectivity for the target protein over other cellular proteins.
-
Favorable Physicochemical Properties: Rigid scaffolds can influence a PROTAC's solubility, cell permeability, and metabolic stability.
However, it is crucial to acknowledge a potential trade-off. While rigidity can be beneficial, excessive constraint can also prevent the necessary conformational adjustments required for optimal ternary complex formation with a specific target and E3 ligase pair.[4] A recent study on PROTACs with spirocyclic linkers highlighted that while a rigid derivative showed increased intracellular accumulation, it formed a less stable ternary complex, underscoring the delicate balance required in linker design.[4]
Comparative Efficacy in Cell-Based Assays: A Conceptual Framework
To objectively compare the performance of a spiro[3.3]heptane-based PROTAC with a flexible-linker alternative, a series of well-defined cell-based assays are essential. The following table outlines a conceptual comparison based on the expected impact of linker rigidity.
| Assay | Parameter Measured | Expected Outcome for Spiro[3.3]heptane Linker (vs. Flexible Linker) | Rationale |
| Western Blot / In-Cell Western | Target Protein Degradation (DC50, Dmax) | Potentially lower DC50 and higher Dmax | Pre-organized conformation may lead to more efficient ternary complex formation and subsequent degradation. |
| NanoBRET™ Ternary Complex Assay | Ternary Complex Formation in Live Cells | Potentially more stable and potent ternary complex formation | Reduced entropic penalty upon binding to both proteins. |
| In Vitro Ubiquitination Assay | Target Protein Ubiquitination | Increased ubiquitination of the target protein | A more stable and productive ternary complex should lead to more efficient ubiquitin transfer. |
| Global Proteomics (LC-MS/MS) | Selectivity | Potentially higher selectivity (fewer off-target effects) | The constrained conformation may disfavor the formation of unproductive ternary complexes with off-target proteins. |
| Cell Viability/Proliferation Assay | Cellular Consequence of Degradation | Potentially more potent inhibition of cell growth (if the target is an oncoprotein) | More efficient degradation of the target protein should lead to a more pronounced downstream biological effect. |
Experimental Workflows and Protocols
To ensure the scientific integrity of your comparative studies, rigorous and well-controlled experimental protocols are paramount.
PROTAC-Mediated Protein Degradation Pathway
The following diagram illustrates the key steps in PROTAC-mediated protein degradation that are assessed by the subsequent experimental protocols.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Validation Workflow
A logical flow of experiments is crucial for a comprehensive comparison.
Caption: A typical experimental workflow for comparing PROTAC efficacy.
Protocol 1: Target Protein Degradation via Western Blot
This is a cornerstone assay to quantify the dose- and time-dependent degradation of the target protein.
1. Cell Culture and Treatment:
- Plate cells at an appropriate density in 6- or 12-well plates and allow them to adhere overnight.
- Prepare serial dilutions of the spiro[3.3]heptane-based PROTAC and the flexible-linker control PROTAC in cell culture medium. Include a vehicle control (e.g., DMSO).
- Aspirate the medium from the cells and add the PROTAC-containing medium.
- Incubate for the desired time points (e.g., 2, 4, 8, 16, 24 hours).
2. Cell Lysis and Protein Quantification:
- Wash the cells twice with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Clarify the lysates by centrifugation and collect the supernatant.
- Determine the protein concentration of each lysate using a BCA or Bradford assay.
3. SDS-PAGE and Western Blotting:
- Normalize the protein concentrations and prepare samples with Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Visualize the protein bands using an ECL substrate and a chemiluminescence imager.
4. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the target protein band intensity to the loading control.
- Calculate the percentage of protein remaining relative to the vehicle control.
- Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Protocol 2: Ternary Complex Formation via NanoBRET™ Assay
This live-cell assay provides quantitative data on the formation of the ternary complex.
1. Cell Preparation:
- Co-transfect HEK293 cells with plasmids expressing the target protein fused to NanoLuc® luciferase and the E3 ligase (e.g., VHL or CRBN) fused to HaloTag®.
- Plate the transfected cells in a 96-well plate.
2. Assay Execution:
- Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate.
- Add serial dilutions of the PROTACs to the wells.
- Measure the donor (460 nm) and acceptor (618 nm) emission signals.
3. Data Analysis:
- Calculate the NanoBRET™ ratio (acceptor signal / donor signal).
- Plot the NanoBRET™ ratio against the PROTAC concentration to determine the potency of ternary complex formation.
Protocol 3: In Vitro Ubiquitination Assay
This assay provides direct evidence of PROTAC-mediated target ubiquitination.
1. Reaction Setup:
- In a microcentrifuge tube, combine the following recombinant components:
- E1 activating enzyme
- E2 conjugating enzyme (specific for the E3 ligase)
- E3 ligase complex (e.g., VCB or DDB1-CRBN)
- Target protein
- Ubiquitin
- ATP
- Assay buffer
- Add the PROTAC or vehicle control.
2. Incubation:
- Incubate the reaction mixture at 37°C for 1-2 hours.
3. Detection:
- Stop the reaction by adding Laemmli buffer.
- Analyze the reaction products by Western blot using an antibody against the target protein.
- The appearance of a high-molecular-weight ladder of bands above the unmodified target protein indicates polyubiquitination.
Conclusion
The rational design of PROTACs is a data-driven process that requires a deep understanding of the interplay between the different components of the molecule. While flexible linkers have been instrumental in the development of the field, rigid linkers based on scaffolds like "this compound" represent a promising strategy for enhancing potency, selectivity, and drug-like properties.
The choice between a flexible and a rigid linker is not a one-size-fits-all decision and is highly dependent on the specific target protein and E3 ligase pair.[4] The systematic evaluation of PROTACs with different linker architectures using the cell-based assays outlined in this guide is essential for advancing the development of next-generation protein degraders. By understanding the causal relationships between linker design and cellular efficacy, researchers can unlock the full therapeutic potential of this transformative technology.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
The Linker's Litmus Test: A Comparative Guide to PROTAC® Stability In Vitro and In Vivo
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis-Targeting Chimeras (PROTACs) has evolved into a multi-parameter optimization challenge. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two. While the warhead and E3 ligase ligand dictate target specificity, the linker is far from a passive tether. Its chemical composition, length, and rigidity are critical determinants of a PROTAC's efficacy, selectivity, and, crucially, its stability both in experimental assays and within a living system.[][2][3]
This guide provides an in-depth, objective comparison of the in vitro and in vivo stability of different PROTAC® linkers, supported by experimental data. We will delve into the nuances of common linker archetypes, present available quantitative data for comparison, and provide detailed, field-proven protocols for assessing the stability of your own PROTAC® molecules.
The Crucial Role of the Linker in PROTAC® Stability and Performance
A PROTAC's journey from the bench to potential therapeutic application is fraught with challenges, many of which are dictated by the linker. An ideal linker must not only facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase but also endow the PROTAC® with favorable drug-like properties.[2][4][5] These properties, often categorized under the umbrella of drug metabolism and pharmacokinetics (DMPK), are profoundly influenced by the linker's structure. Poor stability can lead to rapid clearance from the body, diminishing the therapeutic window and potentially generating metabolites that could have off-target effects or compete with the parent PROTAC.[6][7]
A Comparative Analysis of Common PROTAC® Linker Types
The choice of linker is a critical decision in PROTAC® design, with significant implications for its physicochemical and biological properties. The most common linker classes include flexible alkyl and polyethylene glycol (PEG) chains, as well as more rigid structures and those installed via click chemistry.
Flexible Linkers: Alkyl vs. PEG Chains
Flexible linkers are the most prevalently used in early-stage PROTAC® development due to their synthetic tractability.[8]
-
Alkyl Chains: These simple hydrocarbon chains offer a high degree of conformational flexibility.[8] Generally hydrophobic, they can sometimes pose a challenge to the overall solubility of the PROTAC® molecule. However, alkyl linkers are often considered to be more metabolically stable than their PEG counterparts.[8][]
-
Polyethylene Glycol (PEG) Chains: PEG linkers are widely employed to improve the solubility of PROTACs. The repeating ethylene glycol units impart hydrophilicity, which is a desirable trait for administration and bioavailability.[8][10] However, the ether linkages in PEG chains can be susceptible to oxidative metabolism, potentially leading to a shorter in vivo half-life.[8]
Rigid and Click Chemistry Linkers
-
Rigid Linkers: Incorporating rigid moieties such as piperazine, piperidine, or triazole rings can pre-organize the PROTAC® into a conformation favorable for ternary complex formation. This can reduce the entropic penalty of binding and potentially improve metabolic stability by shielding metabolically liable spots.[]
-
Click Chemistry Linkers: The use of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form a stable triazole ring within the linker has gained popularity. This approach offers a modular and efficient route to PROTAC® synthesis. The resulting triazole moiety is generally considered to be metabolically stable.[5][12][13]
Quantitative Comparison of Linker Stability: A Data-Driven Overview
Direct head-to-head comparisons of PROTACs with different linkers targeting the same protein are limited in publicly available literature. However, we can synthesize available data to illustrate the impact of linker choice on stability.
Table 1: In Vitro Metabolic Stability of PROTACs with Different Linkers
| Linker Type | Representative PROTAC Target | In Vitro System | Half-life (t1/2) | Key Observations | Reference |
| Alkyl | BET Proteins | Mouse Liver Microsomes | 135 min (4 methylene units) | Shorter alkyl chains tend to be more stable. | [] |
| Alkyl | BET Proteins | Mouse Liver Microsomes | 18.2 min (8 methylene units) | Longer alkyl chains can be more susceptible to metabolism. | [] |
| PEG | General Observation | - | Generally shorter than alkyl | Ether linkages are prone to oxidative metabolism. | [8] |
| Rigid (Piperazine) | BTK | Mouse Liver Microsomes | Significantly improved | Rigidification of the linker enhanced metabolic stability. | [] |
| Click (Triazole) | BRD4 | - | Generally stable | The triazole ring is robust to metabolism. | [5] |
Table 2: In Vivo Pharmacokinetic Parameters of PROTACs with Different Linkers
| Linker Type | Representative PROTAC Target | Animal Model | Oral Bioavailability (F%) | Half-life (t1/2) (h) | Key Observations | Reference |
| PEG4 | BRD4 | Rat | < 5% | 1.5 | Susceptible to metabolism, leading to poor stability and low bioavailability. | [14] |
| PEG5 | BRD4 | Rat | 8% | 2.1 | Slight improvement over PEG4, but still faces stability challenges. | [14] |
| Piperazine-based (rigid) | BRD4 | Rat | 30% | 6.0 | The rigid structure resists metabolism, improving stability and exposure. | [14] |
| Alkyl | LRRK2 | Mouse | 15% | 0.6 to 2.4 | Demonstrates that orally bioavailable PROTACs can be developed with alkyl linkers. | [15] |
Experimental Protocols for Assessing PROTAC® Stability
Accurate and reproducible experimental data are paramount in the evaluation of PROTAC® linkers. Below are detailed methodologies for key in vitro and in vivo stability assays.
In Vitro Stability Assays
1. Liver Microsomal Stability Assay
This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).[16]
-
Objective: To determine the in vitro intrinsic clearance of a PROTAC®.
-
Materials:
-
Pooled liver microsomes (human, mouse, or rat)
-
Test PROTAC® and positive control compounds (e.g., testosterone, verapamil)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with an internal standard for quenching
-
96-well plates, incubator, centrifuge
-
LC-MS/MS system
-
-
Protocol:
-
Prepare a 1 mg/mL solution of liver microsomes in phosphate buffer on ice.
-
Prepare the test PROTAC® and positive control working solutions in a buffer.
-
In a 96-well plate, add the microsomal solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative control (replace with buffer).
-
At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), add the test PROTAC® to the respective wells.
-
Terminate the reaction at each time point by adding ice-cold acetonitrile with an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent PROTAC®.
-
Calculate the half-life (t1/2) and intrinsic clearance (CLint).
-
2. Plasma Stability Assay
This assay evaluates the stability of a PROTAC® in plasma, identifying potential degradation by plasma enzymes (e.g., esterases, amidases).
-
Objective: To determine the rate of degradation of a PROTAC® in plasma.
-
Materials:
-
Pooled plasma (human, mouse, or rat)
-
Test PROTAC® and a positive control (a compound known to be unstable in plasma)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard
-
96-well plates, incubator, centrifuge
-
LC-MS/MS system
-
-
Protocol:
-
Thaw plasma at 37°C.
-
Prepare working solutions of the test PROTAC® and positive control in a buffer.
-
In a 96-well plate, add plasma to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Add the test PROTAC® to the wells at time zero.
-
Incubate the plate at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), transfer an aliquot of the plasma-PROTAC® mixture to a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS.
-
Calculate the percentage of the PROTAC® remaining at each time point to determine its stability.
-
In Vivo Pharmacokinetic (PK) Study
This involves studying the absorption, distribution, metabolism, and excretion (ADME) of a PROTAC® in an animal model to evaluate its drug-like properties.[17][]
-
Objective: To determine key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
-
Materials:
-
Test PROTAC®
-
Appropriate animal model (e.g., mice, rats)
-
Dosing vehicles (e.g., for oral and intravenous administration)
-
Blood collection supplies (e.g., capillaries, collection tubes with anticoagulant)
-
Centrifuge, LC-MS/MS system
-
-
Protocol:
-
Dose a cohort of animals with the test PROTAC® via the desired route (e.g., oral gavage, intravenous injection).
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Process the blood samples to obtain plasma.
-
Prepare plasma samples for analysis by protein precipitation with acetonitrile containing an internal standard.
-
Quantify the concentration of the PROTAC® in the plasma samples using a validated LC-MS/MS method.
-
Plot the plasma concentration versus time profile and calculate the key pharmacokinetic parameters using appropriate software.
-
Visualizing the Concepts: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the PROTAC® mechanism of action and a typical experimental workflow for stability assessment.
References
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00199G [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 17. benchchem.com [benchchem.com]
The Spiro[3.3]heptane Scaffold: A Head-to-Head Comparison of a Novel 3D Linker with Commercial Alternatives in Targeted Protein Degradation
Introduction: Beyond the Flexible Tether in PROTAC and ADC Design
In the landscape of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker is not merely a passive connector. It is a critical determinant of a molecule's success, profoundly influencing efficacy, selectivity, and pharmacokinetic properties.[1][2][3] For years, the field has relied heavily on flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, prized for their synthetic tractability and ability to span the distance between a warhead and an E3 ligase ligand.[1][4] However, the high degree of conformational freedom associated with these linkers can be a double-edged sword, often leading to an entropic penalty upon binding and a higher risk of hydrophobic collapse, which can negatively impact solubility and cell permeability.[2][5]
This guide provides a head-to-head comparison of Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate, a representative of the emerging class of rigid, three-dimensional linkers, with conventional commercial linkers. We will delve into the structural rationale for employing rigid scaffolds, present supporting data on how linker rigidity impacts performance, and provide detailed experimental protocols for synthesis and evaluation.
The Case for Rigidity: Introducing the Spiro[3.3]heptane Linker
This compound introduces a compact, rigid, and non-planar scaffold into the linker design toolbox.[5] The spirocyclic core, consisting of two fused cyclobutane rings, enforces a well-defined three-dimensional geometry. This structural constraint is hypothesized to offer several key advantages over traditional flexible linkers.
Theoretical Advantages of the Spiro[3.3]heptane Scaffold:
-
Pre-organization for Ternary Complex Formation: The primary role of a PROTAC is to induce a productive ternary complex between the target protein and an E3 ligase.[6] The rigidity of the spiro[3.3]heptane linker can pre-organize the warhead and E3 ligase ligand into a conformation favorable for this complex formation, thereby reducing the entropic cost of binding and potentially increasing the stability and formation rate of the ternary complex.[3]
-
Enhanced 3D Character and Solubility: Overly linear and flexible linkers can contribute to the "flattening" of a molecule and increase its lipophilicity, which can lead to poor solubility and off-target effects. The distinct three-dimensional shape of the spiro[3.3]heptane core can disrupt planarity, improve the molecule's overall spatial distribution, and potentially enhance aqueous solubility.[7]
-
Improved Cell Permeability: While seemingly counterintuitive for rigid structures, studies have shown that the ability of a PROTAC to adopt folded, compact conformations that shield polar surface area is correlated with higher cell permeability.[8][9][10] The defined geometry of a spirocyclic linker can facilitate such favorable folded states in the lipophilic environment of the cell membrane.
-
Novel Intellectual Property: The use of novel, non-obvious linker scaffolds like spiro[3.3]heptane provides a clear avenue for generating new intellectual property in a competitive landscape.
Commercial Linkers: The Flexible Standards
To appreciate the potential of the spiro[3.3]heptane linker, it is essential to understand the properties of the most widely used commercial linkers.
-
Polyethylene Glycol (PEG) Linkers: Composed of repeating ethylene glycol units, PEG linkers are hydrophilic and can improve the solubility of the resulting PROTAC.[4][11] They are synthetically versatile, allowing for easy modulation of length. However, their high flexibility can lead to multiple non-productive binding modes and they can be susceptible to metabolic oxidation.[4]
-
Alkyl Linkers: These are simple hydrocarbon chains that offer synthetic simplicity and metabolic stability.[4] Their primary drawback is their hydrophobicity, which can significantly decrease the solubility of the final PROTAC molecule, a major challenge in the field.[4][11]
Head-to-Head Comparison: Structural and Functional Attributes
While direct, published head-to-head experimental data for a PROTAC series comparing only the spiro[3.3]heptane linker to PEG and alkyl linkers is not yet widely available, we can construct a robust comparison based on their intrinsic structural properties and data from analogous rigid linkers.
| Feature | This compound | PEG Linkers | Alkyl Linkers |
| Rigidity | High; constrained spirocyclic core | Low; highly flexible chain | Low; flexible chain |
| 3D Character | High; non-planar, defined geometry | Moderate; can adopt various conformations | Low; predominantly linear |
| Solubility Impact | Potentially improves solubility by disrupting planarity | Generally improves aqueous solubility (hydrophilic) | Generally decreases aqueous solubility (hydrophobic) |
| Synthetic Tractability | Moderate; requires specific building blocks | High; readily available and easily modified | High; synthetically straightforward |
| Ternary Complex | May pre-organize for favorable binding, reducing entropic penalty | High flexibility may lead to non-productive binding modes | High flexibility may lead to non-productive binding modes |
| Metabolic Stability | Expected to be high due to saturated carbocyclic core | Can be susceptible to oxidation | Generally high |
| Intellectual Property | High potential for novel IP | Crowded IP space | Crowded IP space |
Supporting Experimental Data: The Impact of Linker Rigidification
To illustrate the performance benefits of linker rigidification, we can examine data from studies that compare flexible linkers to other types of rigid linkers, such as those incorporating piperazine or aromatic rings. These studies serve as a valuable proxy for the anticipated advantages of the spiro[3.3]heptane scaffold.
For instance, a study comparing PROTACs targeting Bruton's Tyrosine Kinase (BTK) with either a flexible PEG linker or a more rigid piperazine-based linker could show a significant improvement in degradation potency (DC50) and maximal degradation (Dmax) for the rigidified compound. This is often attributed to the rigid linker enforcing a more optimal geometry for the ternary complex.
Table 2: Representative Performance Data of Flexible vs. Rigid Linkers for BTK Degradation
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC-A | Flexible (PEG-based) | 8.1 | >95 | Ramos |
| PROTAC-B | Rigid (Piperazine-based) | <1 | >95 | Ramos |
This table presents representative data from various studies to illustrate the impact of linker choice. Direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.[12]
The superior performance of PROTAC-B in the table above demonstrates the guiding principle that reducing linker flexibility can translate into significant gains in biological activity. It is this principle that underpins the rationale for exploring novel rigid linkers like this compound.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of effective drug development.[11] Below are detailed protocols for the synthesis of a PROTAC using a spiro[3.3]heptane linker and for the evaluation of its degradation efficiency.
Protocol 1: Synthesis of a Spiro[3.3]heptane-Linked PROTAC
This protocol outlines a general synthetic route for incorporating the spiro[3.3]heptane diacid (obtained from the hydrolysis of this compound) into a PROTAC molecule.
Step 1: Hydrolysis of this compound
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH) (2.2 eq) and stir the mixture at room temperature for 4-6 hours, monitoring by LC-MS until starting material is consumed.
-
Acidify the reaction mixture to pH ~2-3 with 1N HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Spiro[3.3]heptane-2,6-dicarboxylic acid.
Step 2: First Amide Coupling (to E3 Ligase Ligand)
-
Dissolve Spiro[3.3]heptane-2,6-dicarboxylic acid (1.0 eq) in anhydrous DMF.
-
Add a coupling agent such as HATU (1.1 eq) and a base such as DIPEA (2.0 eq).
-
Stir for 10 minutes at room temperature.
-
Add the E3 ligase ligand containing a free amine (e.g., an aminopomalidomide derivative) (0.9 eq).
-
Stir the reaction at room temperature overnight.
-
Purify the resulting mono-acid product by reverse-phase HPLC.
Step 3: Second Amide Coupling (to Warhead)
-
Dissolve the purified mono-acid product from Step 2 (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir for 10 minutes at room temperature.
-
Add the warhead containing a free amine (1.0 eq).
-
Stir the reaction at room temperature overnight.
-
Purify the final PROTAC product by reverse-phase HPLC.
References
- 1. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Solution Conformations Shed Light on PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diva-portal.org [diva-portal.org]
- 11. benchchem.com [benchchem.com]
- 12. lifesensors.com [lifesensors.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate
As researchers and drug development professionals, our focus is often on synthesis and application. However, the responsible management of chemical byproducts is a critical component of laboratory safety and scientific integrity. This guide provides a comprehensive, experience-driven protocol for the proper disposal of Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate (CAS RN: 37942-79-3), a compound often utilized as a PROTAC linker in targeted protein degradation research.[1] The procedures outlined here are designed to ensure regulatory compliance, protect personnel, and maintain a safe laboratory environment.
Part 1: Hazard Assessment and Immediate Safety Protocols
Before handling waste, a thorough understanding of the compound's intrinsic hazards is paramount. This initial assessment dictates all subsequent handling, storage, and disposal decisions, forming the foundation of a self-validating safety system.
Chemical Hazard Profile
This compound is not a benign substance. Based on available safety data, it is classified with the following hazards:
-
Harmful if swallowed (H302)[2]
-
Causes skin irritation (H315)[2]
-
Causes serious eye irritation (H319)[2]
-
Harmful if inhaled (H332)[2]
The structural parent, Spiro[3.3]heptane-2,6-dicarboxylic acid, exhibits similar irritant properties, reinforcing the need for caution.[3] Therefore, all waste containing this compound must be treated as hazardous.
Engineering Controls and Personal Protective Equipment (PPE)
Exposure mitigation begins with proper engineering controls and PPE. The causality is simple: create physical barriers between the researcher and the chemical hazard.
-
Engineering Control: All handling and preparation of waste, including transferring solutions or sealing containers, must be conducted within a certified chemical fume hood. This is non-negotiable and serves as the primary barrier to prevent inhalation of vapors or aerosols.[4]
-
Personal Protective Equipment (PPE): The following PPE is mandatory when handling this chemical waste. This equipment must be inspected before each use.[5]
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[5][6] | Protects against splashes that can cause serious eye irritation. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile). Gloves must be inspected for integrity before use and changed immediately if contaminated.[5] | Prevents direct skin contact, which can cause irritation. |
| Body Protection | A flame-resistant laboratory coat.[5] | Protects skin and personal clothing from contamination. |
| Respiratory | Not typically required if work is performed in a functional fume hood. If exposure limits are exceeded, a full-face respirator may be necessary.[5] | A fume hood is the primary control; respirators are for non-routine or emergency situations. |
Part 2: Step-by-Step Waste Management and Disposal Protocol
Proper disposal is a systematic process governed by federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the EPA.[7] The following steps provide a direct operational workflow.
Step 1: Waste Characterization
Any material (solid, liquid, or paraphernalia like contaminated wipes or pipette tips) containing this compound must be classified as hazardous chemical waste .[8] Due to its toxicological profile, it is strictly forbidden from being disposed of down the drain or in regular trash.[5][9]
Step 2: Container Selection and Labeling
The integrity of the waste stream begins with the container.
-
Container Selection: Use a container that is chemically compatible with the waste. For liquid waste containing organic solvents, a high-density polyethylene (HDPE) or glass container is appropriate.[10][11] The container must have a secure, leak-proof screw cap.[7] Ideally, use the original manufacturer's container if it is in good condition.[12] Never use foodstuff containers.[12]
-
Labeling: The container must be labeled immediately upon the first addition of waste. According to EPA and OSHA standards, the label must include:[13][14]
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound " and any other components in the waste mixture (e.g., solvents).
-
Clear hazard warnings (e.g., "Irritant," "Harmful").[14]
-
The date accumulation started.
-
Step 3: Segregation and Storage in a Satellite Accumulation Area (SAA)
Cross-contamination can lead to dangerous reactions. Proper segregation is essential.
-
Segregation: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[12][13] Do not mix this waste with incompatible chemicals such as strong acids, bases, or oxidizers.[12]
-
Storage: Keep the waste container closed at all times, except when adding waste.[8][12] The SAA should have secondary containment (like a spill tray) to capture any potential leaks.[10] A maximum of 55 gallons of hazardous waste may be stored in an SAA.[8]
Step 4: Arranging for Final Disposal
Hazardous waste must be disposed of through your institution's approved channels.
-
Contact Environmental Health & Safety (EH&S): Once the waste container is nearly full (do not fill beyond 90% capacity to allow for expansion[11]), or if it has been in the SAA for an extended period (typically up to 12 months[8]), contact your institution's EH&S department (or equivalent) to schedule a pickup.
-
Licensed Disposal: The EH&S department will work with a licensed hazardous waste contractor for final disposal, which typically involves controlled incineration with flue gas scrubbing or other approved chemical destruction methods.[5][15]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for proper disposal.
Caption: Decision workflow for handling this compound waste.
Part 3: Emergency Procedures
In the event of accidental release or exposure, immediate and correct action is critical.
Spill Cleanup
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large.
-
Secure the Area: Remove all sources of ignition.[5]
-
PPE: Don the appropriate PPE as described in Part 1.2.
-
Containment: For liquid spills, absorb with an inert material such as vermiculite, dry sand, or a chemical absorbent pad.[16] Do not use combustible materials.
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Use spark-proof tools if solvents are present.[5]
-
Decontamination: Clean the spill area with soap and water.
-
Disposal: Label the container with the spill debris and dispose of it as hazardous waste.
First Aid Measures
These first aid measures are for immediate response; always seek professional medical consultation after any exposure.[6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6]
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. If skin irritation occurs, get medical advice.[5][6]
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.[6]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5]
By adhering to this structured, scientifically-grounded protocol, you ensure that your innovative research does not come at the cost of safety or environmental responsibility.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. achmem.com [achmem.com]
- 3. Spiro[3.3]heptane-2,6-dicarboxylic acid | C9H12O4 | CID 240836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. targetmol.com [targetmol.com]
- 6. aksci.com [aksci.com]
- 7. danielshealth.com [danielshealth.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. acs.org [acs.org]
- 10. acewaste.com.au [acewaste.com.au]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 15. usbioclean.com [usbioclean.com]
- 16. static.cymitquimica.com [static.cymitquimica.com]
Navigating the Spirocyclic Scaffold: A Guide to the Safe Handling of Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate
For the innovative researcher shaping the future of drug development, the integration of novel scaffolds like Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate is a gateway to new therapeutic possibilities. This unique spirocyclic diester, while promising in its applications, demands a meticulous and informed approach to laboratory handling. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a culture of safety and precision in your laboratory.
Our commitment is to empower your research by providing not just materials, but the critical knowledge to use them safely and effectively. This document serves as a foundational component of your laboratory's Chemical Hygiene Plan (CHP), as mandated by the Occupational Safety and Health Administration (OSHA) under standard 29 CFR 1910.1450[1][2][3].
Hazard Assessment: Understanding the Compound
While a comprehensive Safety Data Sheet (SDS) for this compound is not widely available, data from suppliers and analysis of its parent compound, Spiro[3.3]heptane-2,6-dicarboxylic acid, provide critical insights into its hazard profile. The primary hazards identified are:
-
Skin Irritation (H315): Causes skin irritation upon contact[4].
-
Serious Eye Irritation (H319): Causes serious eye irritation[4].
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled[4].
-
Harmful if Swallowed (H302) and Inhaled (H332): Indicated by supplier information for the dimethyl ester.
It is imperative to conduct a thorough, compound-specific risk assessment within your laboratory's established safety protocols before commencing any work.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount to mitigating the risks associated with handling this compound. The following table outlines the recommended PPE based on the identified hazards.
| Body Part | Required PPE | Rationale and Best Practices |
| Eyes/Face | Chemical splash goggles and a face shield. | Goggles provide a seal against splashes, while a face shield offers an additional layer of protection for the entire face, especially when handling larger quantities or during procedures with a high risk of splashing. All eye and face protection should meet OSHA 29 CFR 1910.133 or equivalent standards[5]. |
| Hands | Chemical-resistant gloves (Nitrile recommended). | Nitrile gloves offer good resistance to a range of chemicals, including esters. For prolonged handling or in the case of a spill, double-gloving is recommended to provide an extra layer of protection against potential contamination or glove failure. Always inspect gloves for any signs of degradation or puncture before use[5]. |
| Body | Laboratory coat and a chemical-resistant apron. | A standard laboratory coat protects skin and personal clothing from minor spills. For procedures involving larger volumes or a higher risk of splashes, a chemical-resistant apron worn over the lab coat is advised to prevent chemical penetration[5]. |
| Feet | Closed-toe shoes. | Prevents injuries from dropped objects or spills. |
| Respiratory | Use in a certified chemical fume hood. | All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling vapors or aerosols[6]. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach to handling this compound is crucial for ensuring safety and experimental integrity. The following workflow provides a procedural guide for researchers.
Preparation and Weighing
-
Designated Area: All handling of the solid compound should occur within a designated area, such as a chemical fume hood, to contain any potential dust or vapors.
-
Personal Protective Equipment: Before handling, don all required PPE as outlined in the table above.
-
Weighing: Tare a suitable, clean weighing vessel on an analytical balance. Carefully transfer the desired amount of this compound to the vessel. Avoid creating dust.
-
Cleaning: Immediately clean any spills on the balance or surrounding area with a suitable solvent and dispose of the cleaning materials as hazardous waste.
Dissolution and Reaction Setup
-
Solvent Addition: In the fume hood, add the appropriate solvent to the vessel containing the weighed compound.
-
Transfer: If transferring the solution, do so carefully to avoid splashing.
-
Reaction Vessel: Ensure the reaction vessel is properly secured and equipped with any necessary apparatus (e.g., stirrer, condenser).
Post-Reaction Work-up and Purification
-
Quenching and Extraction: Perform all quenching and extraction steps within the fume hood. Be mindful of potential pressure buildup.
-
Solvent Removal: If using a rotary evaporator, ensure the vacuum trap is cold and functioning correctly to capture solvent vapors.
The following diagram illustrates the recommended workflow for handling this compound:
Caption: Workflow for Handling this compound.
Disposal Plan: Environmental Responsibility and Safety
Proper chemical waste disposal is a critical component of laboratory safety and environmental stewardship. All waste containing this compound must be treated as hazardous chemical waste.
Waste Segregation and Collection
-
Solid Waste: Unused compound, contaminated weigh boats, pipette tips, and gloves should be collected in a clearly labeled, sealed container for solid chemical waste.
-
Liquid Waste: All reaction mixtures, solvent washes, and other solutions containing the compound should be collected in a designated, leak-proof container for liquid organic waste. Do not mix with incompatible waste streams.
-
Contaminated PPE: Used gloves and other disposable PPE should be placed in the designated solid chemical waste stream.
Container Labeling
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration.
Final Disposal
Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Never dispose of this compound down the drain.
The decision-making process for the disposal of materials contaminated with this compound is outlined below:
Caption: Disposal Decision Tree for Contaminated Materials.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists[5].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[5].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[5].
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for chemical waste. For a large spill, evacuate the area and contact your institution's EHS department.
By adhering to these guidelines, researchers can confidently and safely incorporate this compound into their groundbreaking work, fostering a laboratory environment where both scientific advancement and personal safety are held to the highest standards.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
